cIAP1 Ligand-Linker Conjugates 15
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C37H47N3O8 |
|---|---|
分子量 |
661.8 g/mol |
IUPAC 名称 |
2-[2-(2-aminoethoxy)ethoxy]ethyl (2S)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C37H47N3O8/c1-25(2)22-33(36(43)47-21-20-46-19-18-45-17-16-38)39-35(42)34(41)32(23-26-10-4-3-5-11-26)40-37(44)48-24-31-29-14-8-6-12-27(29)28-13-7-9-15-30(28)31/h3-15,25,31-34,41H,16-24,38H2,1-2H3,(H,39,42)(H,40,44)/t32-,33+,34+/m1/s1 |
InChI 键 |
YRJDBNNKOCUVLA-WKNISULPSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)OCCOCCOCCN)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
规范 SMILES |
CC(C)CC(C(=O)OCCOCCOCCN)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Principle of Action of cIAP1 Ligand-Linker Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the core principle of action for cIAP1 ligand-linker conjugates, a class of molecules at the forefront of targeted protein degradation (TPD). These bifunctional compounds, also known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs) or cIAP1-based Proteolysis Targeting Chimeras (PROTACs), leverage the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest, offering a powerful therapeutic modality for a range of diseases, including cancer.
Core Principle of Action: Hijacking the cIAP1 E3 Ubiquitin Ligase
cIAP1 (Cellular Inhibitor of Apoptosis Protein 1) is a RING-domain E3 ubiquitin ligase that plays a crucial role in cell death and survival signaling pathways. cIAP1 ligand-linker conjugates are engineered to co-opt the enzymatic activity of cIAP1. The fundamental principle of action involves a heterobifunctional molecule composed of three key components:
-
A cIAP1-recruiting ligand: This moiety binds specifically to the BIR3 domain of cIAP1. Ligands are often derived from IAP antagonists like Bestatin or LCL161.[1] This binding event can induce a conformational change in cIAP1, activating its E3 ligase function.
-
A ligand for the Protein of Interest (POI): This "warhead" is designed to bind to the specific protein targeted for degradation.
-
A chemical linker: This component connects the cIAP1 ligand and the POI ligand, enabling the formation of a ternary complex between cIAP1, the conjugate, and the POI.
The formation of this ternary complex brings the E3 ligase cIAP1 into close proximity with the POI. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged POI into smaller peptides. A key feature of this process is its catalytic nature; once the POI is degraded, the cIAP1 ligand-linker conjugate is released and can recruit another molecule of the POI for degradation.
It is also important to note that the binding of the conjugate to cIAP1 can induce its auto-ubiquitination and subsequent degradation, a factor that can influence the overall efficacy and duration of action of the degrader.[2]
Quantitative Data Presentation
The efficacy of cIAP1 ligand-linker conjugates is typically quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the degradation performance of several cIAP1-based conjugates against various protein targets.
| Target Protein | Conjugate/SNIPER | cIAP1 Ligand | POI Ligand | DC50 | Dmax | Cell Line | Reference |
| BCR-ABL | Arg-PEG1-Dasa | N-end rule amino acid | Dasatinib | 0.85 nM | 98.8% | K562 | [3] |
| Lys-PEG1-Dasa | N-end rule amino acid | Dasatinib | ~1.5 nM | ~99% | K562 | [3] | |
| Leu-PEG1-Dasa | N-end rule amino acid | Dasatinib | ~0.5 nM | ~81% | K562 | [3] | |
| Phe-PEG1-Dasa | N-end rule amino acid | Dasatinib | ~0.5 nM | ~90% | K562 | [3] | |
| SIAIS100 | Lenalidomide (CRBN) | Asciminib | 2.7 nM | 91.2% | K562 | [4] | |
| GMB-475 | VHL Ligand | - | ~0.5 µM | >50% | K562 | [4] | |
| CRABP-II | SNIPER-4 | Bestatin derivative | All-trans retinoic acid | Not reported | Not reported | Not specified | [5] |
| TACC3 | SNIPER(TACC3)-1 | Bestatin derivative | KHS108 | ~10 µM (at 24h) | Significant | HT1080 | [6] |
| SNIPER(TACC3)-2 | Bestatin derivative | KHS108 | ~10 µM (at 24h) | Significant | HT1080 | [6] | |
| SNIPER(TACC3)-11 | LCL161 derivative | KHS108 | Not specified | Reduces levels at 0.3-3 µM | RT4 | [1] | |
| ERRα | Compound 6c (VHL-based) | VHL Ligand | ERRα inverse agonist | ~30 nM | >80% | MDA-MB-231 |
Note: While the focus of this guide is on cIAP1-based conjugates, data for VHL and CRBN-based BCR-ABL and ERRα degraders are included for comparative purposes, as the literature suggests these E3 ligases have also been effectively utilized for these targets.
Signaling Pathway Visualization
The recruitment of cIAP1 by a ligand-linker conjugate can have significant downstream effects on cellular signaling, particularly the Tumor Necrosis Factor (TNF) alpha pathway. cIAP1 is a key regulator of TNF receptor signaling, where it ubiquitinates RIPK1 to promote cell survival and inhibit apoptosis. By inducing the degradation of cIAP1, these conjugates can sensitize cells to TNF-α-induced apoptosis.
Caption: cIAP1's role in TNF signaling and the impact of a cIAP1 conjugate.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the principle of action of cIAP1 ligand-linker conjugates.
Western Blot for Protein Degradation
This protocol is used to quantify the reduction in the level of the target protein following treatment with a cIAP1 conjugate.
Materials:
-
Cell culture reagents
-
cIAP1 ligand-linker conjugate
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers (e.g., PVDF membrane)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against POI and a loading control, e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of the cIAP1 conjugate for a specified time course (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify band intensities and normalize the POI signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Caption: Western Blot experimental workflow for assessing protein degradation.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to demonstrate the formation of the POI::conjugate::cIAP1 ternary complex.
Materials:
-
Cell culture reagents
-
cIAP1 ligand-linker conjugate
-
Co-IP lysis buffer (non-denaturing) with protease inhibitors
-
Primary antibody against the POI or an epitope tag
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer or Laemmli buffer
Procedure:
-
Cell Treatment: Treat cells with the cIAP1 conjugate or vehicle control for a short duration (e.g., 2-4 hours).
-
Cell Lysis: Lyse cells in Co-IP lysis buffer.
-
Immunoprecipitation: Pre-clear the lysate and then incubate with the primary antibody to the POI overnight at 4°C.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the captured proteins from the beads.
-
Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against the POI and cIAP1. The presence of cIAP1 in the POI immunoprecipitate from conjugate-treated cells confirms ternary complex formation.
Caption: Co-Immunoprecipitation workflow to verify ternary complex formation.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the cIAP1 conjugate to induce ubiquitination of the POI.
Materials:
-
Recombinant POI, cIAP1, E1 activating enzyme, and E2 conjugating enzyme (e.g., UbcH5a/b/c)
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
cIAP1 ligand-linker conjugate
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the recombinant proteins, ubiquitin, and ATP in the reaction buffer.
-
Initiate Reaction: Add the cIAP1 conjugate at various concentrations. Include a no-conjugate control.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Stop Reaction: Stop the reaction by adding Laemmli buffer.
-
Western Blot Analysis: Analyze the reaction products by Western blotting using an antibody against the POI. An increase in high-molecular-weight smears or distinct bands corresponding to ubiquitinated POI in the presence of the conjugate indicates successful ubiquitination.
Caption: Workflow for an in vitro ubiquitination assay.
Conclusion
cIAP1 ligand-linker conjugates represent a sophisticated and potent strategy for targeted protein degradation. Their principle of action, centered on the hijacking of the cIAP1 E3 ubiquitin ligase, offers a catalytic and event-driven mechanism to eliminate disease-causing proteins. A thorough understanding of their mechanism, supported by robust quantitative data and detailed experimental validation, is paramount for the successful development of this promising therapeutic modality. This guide provides a foundational framework for researchers, scientists, and drug development professionals to advance their work in this exciting field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Advances in targeted degradation of endogenous proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of New Small-Molecule Inducers of Estrogen-related Receptor α (ERRα) Degradation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of E3 Ligase Recruitment by IAP Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the molecular mechanisms underpinning the recruitment and activation of Inhibitor of Apoptosis (IAP) protein E3 ligases by IAP ligands, commonly known as SMAC mimetics. We will delve into the structural basis of these interactions, the subsequent signaling cascades, and the experimental methodologies used to probe this critical cellular process.
Introduction to IAP Proteins as E3 Ubiquitin Ligases
Inhibitor of Apoptosis (IAP) proteins are a family of functionally diverse proteins that play central roles in regulating apoptosis, immunity, and cell proliferation.[1][2] A defining feature of IAP family members, including X-linked IAP (XIAP), cellular IAP1 (cIAP1), and cIAP2, is the presence of one to three Baculoviral IAP Repeat (BIR) domains.[3][4] These BIR domains are crucial for mediating protein-protein interactions.[3][5] Several IAPs, such as cIAP1, cIAP2, and XIAP, also possess a C-terminal RING (Really Interesting New Gene) domain, which confers E3 ubiquitin ligase activity.[1][6] This dual functionality allows IAPs to both bind to target proteins and mediate their ubiquitination, leading to a range of cellular outcomes.[7]
The E3 ligase activity of IAPs is critical for their function.[6] They can catalyze the formation of various ubiquitin chain linkages, including K48-linked chains that typically target proteins for proteasomal degradation, and K63-linked chains that are often involved in signal transduction.[1][6]
The Role of SMAC/DIABLO and SMAC Mimetics
The activity of IAPs is endogenously regulated by the mitochondrial protein SMAC (Second Mitochondria-derived Activator of Caspases)/DIABLO.[3][8] Upon apoptotic stimuli, SMAC is released into the cytoplasm where it binds to the BIR domains of IAPs, thereby antagonizing their function.[1][9] The interaction is mediated by a conserved N-terminal sequence on SMAC, commonly referred to as the IAP-binding motif (IBM).[5]
SMAC mimetics are small molecule drugs designed to replicate the function of the endogenous SMAC protein.[8][9][10] They bind with high affinity to the BIR domains of IAPs, particularly the BIR3 domain of cIAP1/2 and XIAP, initiating a cascade of events that ultimately leads to apoptosis in cancer cells.[11][12][13]
Core Mechanism of E3 Ligase Activation by IAP Ligands
The binding of an IAP ligand (SMAC mimetic) to a cIAP protein is the initiating event in a rapid and potent activation of its E3 ligase function. This process can be broken down into several key steps:
Step 1: Disruption of Autoinhibition
In its basal state, cIAP1 exists as an inactive monomer.[11] The RING domain is sequestered and its dimerization is inhibited by the N-terminal domains, including the BIRs and the CARD domain.[11][14][15] This autoinhibited conformation prevents the E3 ligase from engaging with its E2 ubiquitin-conjugating enzyme and substrate.[14]
Step 2: Ligand-Induced Conformational Change
The binding of a SMAC mimetic to the BIR3 domain of cIAP1 induces a significant conformational change in the protein.[16][17] This alleviates the autoinhibition, exposing the RING domain.[6][11]
Step 3: RING Dimerization
The exposure of the RING domain facilitates its homodimerization.[6][11] Dimerization of the RING domain is an essential prerequisite for the E3 ligase activity of cIAPs.[11][18] Monomeric RING mutants are unable to interact with the ubiquitin-charged E2 enzyme and are resistant to autoubiquitination.[11][18]
Step 4: Autoubiquitination and Proteasomal Degradation
The now active cIAP1 dimer proceeds to catalyze its own polyubiquitination (autoubiquitination), primarily with K48-linked ubiquitin chains.[16] This marks the cIAP1 protein for rapid degradation by the proteasome.[16][17]
Step 5: Downstream Signaling
The degradation of cIAP1 has profound effects on cellular signaling, most notably the activation of the non-canonical NF-κB pathway and the sensitization of cells to TNFα-induced apoptosis.[16][19] The removal of cIAP1 leads to the stabilization of NF-κB-inducing kinase (NIK), a key activator of the non-canonical NF-κB pathway.[12] Furthermore, the loss of cIAP1 allows for the formation of a pro-apoptotic complex involving RIPK1, FADD, and caspase-8.[20]
Signaling Pathway of IAP Ligand-Mediated cIAP1 Activation
References
- 1. IAPs as E3 ligases of Rac1: Shaping the move - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assembling the building blocks: structure and function of inhibitor of apoptosis proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BIR Protein Domain | Cell Signaling Technology [cellsignal.com]
- 4. Inhibitor of apoptosis domain - Wikipedia [en.wikipedia.org]
- 5. Inhibitor of Apoptosis (IAP) Proteins–Modulators of Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IAP-Mediated Protein Ubiquitination in Regulating Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Another Tier for Caspase Regulation: IAPs as NEDD8 E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Targeting the BIR Domains of Inhibitor of Apoptosis (IAP) Proteins in Cancer Treatment [iris.cnr.it]
- 11. Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IAP-Mediated Protein Ubiquitination in Regulating Cell Signaling [mdpi.com]
- 13. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CARD-mediated autoinhibition of cIAP1's E3 ligase activity suppresses cell proliferation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structural insights into the catalysis and regulation of E3 ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Potency and Selectivity of SMAC/DIABLO Mimetics in Solid Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Smac mimetics activate the E3 ligase activity of cIAP1 protein by promoting RING domain dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
The Ubiquitin-Proteasome System: An In-depth Technical Guide to Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ubiquitin-Proteasome System (UPS) is a sophisticated and essential cellular machinery responsible for the regulated degradation of proteins. This process plays a critical role in maintaining protein homeostasis, controlling the cell cycle, regulating gene expression, and responding to cellular stress. By selectively targeting proteins for degradation, the UPS ensures the removal of misfolded, damaged, or unwanted proteins, thereby preventing their toxic accumulation. The central role of the UPS in cellular health has made it a compelling target for therapeutic intervention, particularly in the fields of oncology and neurodegenerative diseases. This in-depth technical guide provides a comprehensive overview of the core principles of the UPS, with a focus on its application in targeted protein degradation for drug development. We will delve into the key enzymatic players, experimental methodologies to probe the system, and the interpretation of quantitative data.
The Core Machinery: An Enzymatic Cascade
The targeted degradation of a protein via the UPS involves a sequential enzymatic cascade that covalently attaches a polyubiquitin chain to the target protein, marking it for recognition and subsequent degradation by the 26S proteasome. This process is orchestrated by three key enzymes:
-
E1 Ubiquitin-Activating Enzyme: This enzyme utilizes ATP to activate a ubiquitin molecule, forming a high-energy thioester bond with it.
-
E2 Ubiquitin-Conjugating Enzyme: The activated ubiquitin is then transferred from the E1 enzyme to the active site cysteine of an E2 enzyme.
-
E3 Ubiquitin Ligase: The E3 ligase is the substrate recognition component of the system. It brings the ubiquitin-loaded E2 enzyme into close proximity with the target protein, facilitating the transfer of ubiquitin to a lysine residue on the substrate. The human genome encodes for over 600 E3 ligases, providing a vast array of substrate specificity.
The repetition of this cycle leads to the formation of a polyubiquitin chain on the target protein, which then acts as a degradation signal for the 26S proteasome.
Visualizing the Ubiquitin-Proteasome System Pathway
The following diagram illustrates the sequential steps of the ubiquitin-proteasome pathway, from ubiquitin activation to substrate degradation.
Caption: The Ubiquitin-Proteasome System (UPS) signaling pathway.
Experimental Protocols for Studying Targeted Degradation
A variety of experimental techniques are employed to investigate the UPS and the efficacy of targeted protein degradation strategies, such as Proteolysis-Targeting Chimeras (PROTACs). Below are detailed methodologies for key experiments.
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination cascade in a test tube to determine if a target protein can be ubiquitinated by a specific E3 ligase.
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 1 mM DTT):
-
Recombinant E1 activating enzyme (e.g., 50-100 nM)
-
Recombinant E2 conjugating enzyme (e.g., 200-500 nM)
-
Recombinant E3 ligase of interest (concentration to be optimized)
-
Recombinant target protein (substrate)
-
Ubiquitin (e.g., 5-10 µM)
-
-
Incubation: Incubate the reaction mixture at 30-37°C for 1-2 hours.
-
Quenching the Reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Analyze the reaction products by SDS-PAGE followed by Western blotting. Probe the membrane with an antibody specific to the target protein to visualize a ladder of higher molecular weight bands corresponding to the ubiquitinated substrate. An anti-ubiquitin antibody can also be used to confirm ubiquitination.
In Vivo Ubiquitination Assay (Immunoprecipitation-based)
This assay is used to detect the ubiquitination of a target protein within a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture cells to an appropriate density. Treat the cells with the compound of interest (e.g., a PROTAC) and a proteasome inhibitor (e.g., MG132) for a specified time to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a denaturing lysis buffer (e.g., RIPA buffer containing 1% SDS) to disrupt protein-protein interactions and inactivate deubiquitinating enzymes (DUBs).
-
Immunoprecipitation: Dilute the lysate to reduce the SDS concentration and immunoprecipitate the target protein using a specific antibody conjugated to beads (e.g., Protein A/G agarose).
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the immunoprecipitated proteins from the beads and analyze by Western blotting using an anti-ubiquitin antibody to detect the ubiquitinated forms of the target protein.
Proteasome Activity Assay (Fluorometric)
This assay measures the chymotrypsin-like activity of the proteasome in cell lysates or purified preparations.
Methodology:
-
Sample Preparation: Prepare cell lysates by homogenizing cells in a suitable assay buffer.
-
Reaction Setup: In a 96-well plate, add the cell lysate or purified proteasome. Include a control group treated with a proteasome inhibitor (e.g., MG132).
-
Substrate Addition: Add a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC) to all wells. This substrate releases a fluorescent molecule (AMC) upon cleavage by the proteasome.
-
Kinetic Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 30-60 minutes at 37°C using a fluorescence plate reader (Excitation/Emission ≈ 350/440 nm).
-
Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time) for each sample. The proteasome activity is proportional to this rate.
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for the in vitro ubiquitination assay and a typical PROTAC-mediated degradation experiment.
Caption: Workflow for an in vitro ubiquitination assay.
Caption: Workflow for a PROTAC-mediated degradation experiment.
Quantitative Data Presentation
The following tables summarize typical quantitative data obtained from the key experiments described above. These values are representative and can vary depending on the specific proteins, cell types, and experimental conditions.
Table 1: Quantification of In Vitro and In Vivo Ubiquitination
| Assay Type | Readout | Example Result | Interpretation |
| In Vitro Ubiquitination | Western Blot Band Intensity | 5-fold increase in high MW smear vs. no E3 control | The E3 ligase effectively ubiquitinates the target protein. |
| (Densitometry) | |||
| In Vivo Ubiquitination | Western Blot Band Intensity | 3-fold increase in ubiquitinated protein upon PROTAC treatment | The PROTAC induces ubiquitination of the target protein in cells. |
| (Immunoprecipitation) | (Densitometry) |
Table 2: Proteasome Activity Assay Data
| Sample | Rate of Substrate Cleavage (RFU/min) | % Proteasome Activity (relative to control) | Interpretation |
| Untreated Control | 1500 | 100% | Baseline proteasome activity. |
| Proteasome Inhibitor (MG132) | 150 | 10% | The inhibitor effectively blocks proteasome activity. |
| Experimental Condition | 750 | 50% | The experimental condition reduces proteasome activity. |
Table 3: Kinetic Parameters of UPS Enzymes
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Source |
| Human UBE1 (E1) | Ubiquitin | ~0.1-1.0 | ~1-5 | [Representative literature values] |
| UBE2D2 (E2) | E1~Ub | ~1-10 | ~10-50 | [Representative literature values] |
| MDM2 (E3) | UBE2D2~Ub | ~0.5-5.0 | ~0.1-1.0 | [Representative literature values] |
Note: Kinetic parameters can vary significantly based on assay conditions and the specific substrates and enzymes used.
Table 4: Efficacy of PROTACs in Targeted Protein Degradation
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Interpretation |
| PROTAC A | BRD4 | HeLa | 10 | 95 | Highly potent and efficacious in degrading BRD4. |
| PROTAC B | KRAS G12C | MIA PaCa-2 | 100 | 80 | Moderate potency and efficacy. |
| PROTAC C | Tau | SH-SY5Y | >1000 | <20 | Ineffective at degrading Tau in this cell line. |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.
Conclusion
The Ubiquitin-Proteasome System is a cornerstone of cellular protein quality control, and its modulation holds immense therapeutic promise. Understanding the intricate enzymatic cascade and the experimental methodologies to probe this system is paramount for researchers and drug developers in the field of targeted protein degradation. This guide has provided a foundational overview of the UPS, detailed key experimental protocols, and presented a framework for interpreting quantitative data. As our understanding of the UPS continues to expand, so too will the opportunities to harness this powerful system for the development of novel therapeutics to combat a wide range of diseases.
An In-depth Technical Guide to cIAP1 Ligand-Linker Conjugates for Inducing Protein Ubiquitination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this field. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. A specific and promising class of PROTACs are the Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), which recruit Inhibitor of Apoptosis Proteins (IAPs) as the E3 ubiquitin ligase component.
Core Concepts of cIAP1-Mediated Protein Degradation
Cellular inhibitor of apoptosis protein 1 (cIAP1) is a RING-finger containing E3 ubiquitin ligase. In their natural context, IAP family members are negative regulators of apoptosis. The recruitment of cIAP1 by a PROTAC brings a target protein into close proximity, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. This polyubiquitination marks the target protein for recognition and degradation by the 26S proteasome. A noteworthy characteristic of many cIAP1-based PROTACs is their ability to also induce the auto-ubiquitination and degradation of cIAP1 itself, which can have synergistic effects in cancer therapy.[1][2]
Chemical Properties of cIAP1 Ligand-Linker Conjugates 15
This conjugate consists of a high-affinity ligand for cIAP1 attached to a linker with a reactive handle, allowing for conjugation to a ligand for a protein of interest.
| Property | Value |
| Chemical Name | 2-[2-(2-aminoethoxy)ethoxy]ethyl (2R)-2-[(2S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-4-phenylbutanamido]-4-methylpentanoate hydrochloride |
| CAS Number | 1225383-36-7 |
| Molecular Formula | C37H48ClN3O8 |
| Molecular Weight | 698.25 g/mol |
Source: Xcess Biosciences.[3]
Mechanism of Action
The mechanism of action for a PROTAC utilizing a cIAP1 ligand-linker conjugate is a multi-step process within the cell, leading to the targeted degradation of a specific protein.
Representative Quantitative Data for cIAP1-based PROTACs
As quantitative data for PROTACs specifically synthesized with "this compound" is not publicly available, the following table presents data for a representative and well-characterized SNIPER targeting the BCR-ABL oncoprotein, which utilizes an LCL161 derivative as the cIAP1 ligand. This data is intended to be illustrative of the typical performance metrics for a potent cIAP1-recruiting PROTAC.
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |
| SNIPER(ABL)-039 | BCR-ABL | K562 | 10 | >90 | 0.54 (ABL) | Adooq Bioscience[4] |
| cIAP1 | K562 | - | - | 10 | Adooq Bioscience[4] | |
| cIAP2 | K562 | - | - | 12 | Adooq Bioscience[4] | |
| XIAP | K562 | - | - | 50 | Adooq Bioscience[4] |
-
DC50 : The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax : The maximal degradation of the target protein achievable with the PROTAC.
-
IC50 : The concentration of the PROTAC that inhibits 50% of the activity of the target protein or its binding to a ligand.
Experimental Protocols
The following are detailed, representative protocols for the synthesis and evaluation of cIAP1-based PROTACs.
Protocol 1: Synthesis of a cIAP1-based PROTAC
This protocol outlines a general approach for conjugating a cIAP1 ligand-linker, such as conjugate 15, to a target protein ligand.
Materials:
-
cIAP1 Ligand-Linker Conjugate with a reactive handle (e.g., amine)
-
Target protein ligand with a compatible reactive group (e.g., carboxylic acid)
-
Coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., HPLC)
Procedure:
-
Dissolve the target protein ligand (1 eq.) in anhydrous DMF.
-
Add HATU (1.2 eq.), HOBt (1.2 eq.), and DIPEA (3 eq.) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the cIAP1 Ligand-Linker Conjugate (1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final compound by HRMS and NMR.
Protocol 2: Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This protocol is for quantifying the degradation of a target protein in cells treated with a cIAP1-based PROTAC.
Materials:
-
Cell line expressing the target protein
-
cIAP1-based PROTAC
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (against target protein and a loading control like GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: a. Seed cells in a multi-well plate at an appropriate density. b. After 24 hours, treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a DMSO vehicle control.
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells with lysis buffer and collect the lysates. c. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize the protein amounts for each sample and prepare them with Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. e. Wash the membrane with TBST and then incubate with the primary antibody for the loading control. f. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane and apply the ECL substrate.
-
Data Analysis: a. Visualize and quantify the band intensities using an imaging system. b. Normalize the target protein band intensity to the loading control. c. Calculate the percentage of protein remaining relative to the vehicle control. d. Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Protocol 3: In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to mediate the ubiquitination of the target protein by cIAP1.
Materials:
-
Recombinant human E1 enzyme
-
Recombinant human E2 enzyme (e.g., UbcH5a)
-
Recombinant human cIAP1
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
cIAP1-based PROTAC
Procedure:
-
Reaction Setup: a. In a microcentrifuge tube on ice, combine the E1 enzyme, E2 enzyme, ubiquitin, cIAP1, and the target protein in the ubiquitination reaction buffer. b. Add the PROTAC at the desired concentration (a vehicle control should be included).
-
Initiation and Incubation: a. Initiate the reaction by adding ATP. b. Incubate the reaction mixture at 37°C for 1-2 hours.
-
Termination and Analysis: a. Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes. b. Analyze the reaction products by Western blotting using an antibody against the target protein to visualize the ladder of higher molecular weight ubiquitinated species.
Protocol 4: Cell Viability Assay
This assay determines the effect of target protein degradation on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
cIAP1-based PROTAC
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
Procedure:
-
Cell Seeding and Treatment: a. Seed cells in a 96-well plate. b. After 24 hours, treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
Viability Measurement: a. Add the cell viability reagent to each well according to the manufacturer's instructions. b. Incubate for the recommended time. c. Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis: a. Normalize the data to the vehicle-treated control cells. b. Plot the percentage of cell viability against the PROTAC concentration and calculate the GI50 (concentration for 50% growth inhibition).
Experimental and Logical Workflow
The development and characterization of a cIAP1-based PROTAC follows a logical progression from synthesis to cellular evaluation.
Conclusion
cIAP1 Ligand-Linker Conjugates, such as conjugate 15, are valuable tools for the construction of SNIPERs, a potent class of PROTACs for targeted protein degradation. While specific biological data for this particular conjugate is limited in the public domain, the principles of cIAP1 recruitment for targeted ubiquitination are well-established. By employing the representative protocols and understanding the mechanistic framework outlined in this guide, researchers can effectively design, synthesize, and evaluate novel cIAP1-based PROTACs for therapeutic development and as chemical probes to explore complex biological processes. The continued exploration of different cIAP1 ligands, linkers, and target-binding moieties will undoubtedly expand the reach and impact of this promising therapeutic strategy.
References
- 1. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound hydrochloride (E3 ligase Ligand-Linker Conjugates 34 hydrochloride) | E3连接酶配体-linker偶联物 | MCE [medchemexpress.cn]
The Crucial Connection: A Technical Guide to the PROTAC Linker in cIAP1 Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to specifically eliminate disease-causing proteins rather than merely inhibiting them. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The formation of a productive ternary complex between the POI, the PROTAC, and the E3 ligase is the critical first step in the catalytic cycle of ubiquitination and subsequent proteasomal degradation of the POI.[1] Among the over 600 E3 ligases in humans, the cellular inhibitor of apoptosis protein 1 (cIAP1) has been successfully co-opted for targeted protein degradation, with cIAP1-recruiting PROTACs often referred to as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs).[2]
The linker component of a PROTAC, once considered a simple tether, is now recognized as a critical determinant of its efficacy, selectivity, and physicochemical properties.[3][4] Its length, composition, rigidity, and attachment points profoundly influence the geometry and stability of the ternary complex, thereby dictating the efficiency of protein degradation.[5][6] This technical guide provides an in-depth exploration of the function of the PROTAC linker in the context of cIAP1 conjugates, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying biological and experimental processes.
The Role of the Linker in cIAP1-Mediated Degradation
The primary function of the linker in a cIAP1-recruiting PROTAC is to bridge the target protein and cIAP1, facilitating the formation of a stable and productive ternary complex.[7] An optimal linker orients the two proteins in a manner that allows for efficient transfer of ubiquitin from the E2 conjugating enzyme to accessible lysine residues on the surface of the target protein.[8] The characteristics of the linker directly impact several key parameters that govern the overall degradation efficiency:
-
Ternary Complex Formation and Stability: The length and flexibility of the linker are crucial for achieving favorable protein-protein interactions within the ternary complex.[][10] A linker that is too short may cause steric hindrance, preventing the complex from forming, while an excessively long or flexible linker might lead to unproductive binding modes or a high entropic penalty.[5]
-
Degradation Potency (DC50) and Efficacy (Dmax): The half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax) are key metrics for evaluating PROTAC performance.[11] Linker modifications can dramatically alter these values by influencing the stability and catalytic turnover of the ternary complex.[3]
-
Selectivity: Subtle changes in linker composition or length can introduce selectivity for the degradation of a specific target protein over other structurally related proteins.[4] This can be achieved by exploiting unique surface topographies of the target protein and cIAP1.
-
Physicochemical Properties: The linker contributes significantly to the overall properties of the PROTAC molecule, including its solubility, cell permeability, and metabolic stability, all of which are critical for its development as a therapeutic agent.[5]
Quantitative Analysis of Linker Effects in cIAP1 Conjugates
The rational design of potent and selective cIAP1-based PROTACs relies on a systematic understanding of the structure-activity relationship (SAR) of the linker. The following tables summarize quantitative data from published studies, illustrating the impact of linker modifications on the degradation of various target proteins.
| Target Protein | cIAP1 Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BCR-ABL | Bestatin derivative | Alkyl | 6 | >1000 | ~20 | K562 | [2] |
| BCR-ABL | Bestatin derivative | Alkyl | 10 | ~100 | >80 | K562 | [2] |
| BCL-XL | LCL161 derivative | PEG | 4 | ~250 | ~70 | MyLa 1929 | [12] |
| BCL-XL | LCL161 derivative | PEG | 8 | ~50 | >90 | MyLa 1929 | [12] |
| BCL-XL | IAP antagonist 1 | PEG | 8 | ~25 | >95 | MyLa 1929 | [12] |
| BTK | IAP Ligand | PEG | 2 units | Inactive | N/A | THP-1 | [13] |
| BTK | IAP Ligand | PEG | 5 units | 182 | >80 | THP-1 | [13] |
Note: The data presented is a compilation from various sources and experimental conditions may differ. Direct comparison between different studies should be made with caution.
Key Experimental Protocols
Accurate evaluation of the function of the PROTAC linker in cIAP1 conjugates requires a suite of robust biochemical and cellular assays. The following sections provide detailed methodologies for key experiments.
Synthesis of cIAP1-Recruiting PROTACs
The synthesis of cIAP1-based PROTACs typically involves a modular approach where the target protein ligand, the cIAP1 ligand, and the linker are synthesized separately and then conjugated. "Click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a common and efficient method for the final conjugation step.[3][14]
General Procedure for PROTAC Synthesis via Click Chemistry:
-
Synthesis of Precursors: Synthesize or procure the target protein ligand with a terminal alkyne or azide functional group. Similarly, synthesize the cIAP1 ligand (e.g., a derivative of LCL161 or bestatin) functionalized with the complementary azide or alkyne group via a linker of desired length and composition.[12][15]
-
CuAAC Reaction: In a suitable solvent system (e.g., DMSO/t-BuOH/H2O), dissolve the alkyne- and azide-functionalized precursors.
-
Add a copper(I) source, such as copper(II) sulfate and a reducing agent like sodium ascorbate, and a copper-stabilizing ligand (e.g., TBTA).
-
Stir the reaction mixture at room temperature until completion, monitoring by LC-MS.
-
Purification: Purify the crude product using an appropriate chromatographic technique, such as reversed-phase HPLC, to yield the final PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC using NMR spectroscopy and high-resolution mass spectrometry.
Western Blotting for Protein Degradation
Western blotting is the primary method for quantifying the extent of target protein degradation induced by a PROTAC.[11]
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize all samples to the same protein concentration, add Laemmli sample buffer, and denature by boiling. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an appropriate substrate and imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control and plot the results to determine the DC50 and Dmax values.[16]
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Co-IP is used to demonstrate the formation of the POI::PROTAC::cIAP1 ternary complex within cells.[17]
Methodology:
-
Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control for a short duration (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer (e.g., buffer containing 1% NP-40).
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an antibody against the target protein or cIAP1 overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specifically bound proteins. Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against both the target protein and cIAP1. The presence of cIAP1 in the target protein immunoprecipitate (or vice versa) from PROTAC-treated cells indicates the formation of the ternary complex.
In Vitro Ubiquitination Assay
This cell-free assay directly assesses the ability of the PROTAC to induce cIAP1-mediated ubiquitination of the target protein.[8][18]
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the following recombinant components in ubiquitination buffer:
-
E1 ubiquitin-activating enzyme
-
E2 ubiquitin-conjugating enzyme (e.g., UbcH5a/b/c)
-
Recombinant cIAP1
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
PROTAC or vehicle control
-
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Termination and Analysis: Stop the reaction by adding SDS-PAGE sample buffer and boiling. Analyze the reaction products by Western blotting using an antibody against the target protein.
-
Interpretation: The appearance of higher molecular weight bands or a smear above the unmodified target protein band in the PROTAC-treated sample is indicative of poly-ubiquitination.
Visualizing Key Processes and Pathways
Diagrams are essential for conceptualizing the complex biological and experimental workflows involved in the study of PROTACs. The following sections provide Graphviz (DOT language) scripts to generate these visualizations.
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Evaluation
Caption: A typical experimental workflow for the evaluation and optimization of PROTACs.
Simplified cIAP1 Signaling Pathway
Caption: Simplified overview of the role of cIAP1 in TNF receptor signaling.
Conclusion
The linker is a pivotal component in the design of effective and selective cIAP1-recruiting PROTACs. A deep understanding of how linker properties influence ternary complex formation and subsequent protein degradation is essential for the rational design of novel therapeutics. The quantitative data, detailed experimental protocols, and visual diagrams provided in this guide serve as a comprehensive resource for researchers in the field of targeted protein degradation. By systematically exploring the linker space and employing robust analytical methods, the full potential of cIAP1-based PROTACs as powerful tools for research and medicine can be realized.
References
- 1. Inhibition of cIAP1 as a strategy for targeting c-MYC–driven oncogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 8. Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of IAP-Recruiting BCL-XL PROTACs as Potent Degraders across Multiple Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide on cIAP1 Ligand-Linker Conjugates for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting cIAP1 for Cancer Therapy
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a pivotal regulator of cell death and survival pathways, making it a compelling target in oncology.[1] As a member of the Inhibitor of Apoptosis (IAP) protein family, cIAP1 possesses E3 ubiquitin ligase activity, which is crucial for its role in modulating signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[1] Dysregulation of cIAP1 is a common feature in various malignancies, where its overexpression contributes to therapeutic resistance and tumor progression by suppressing apoptosis.[1][2]
This technical guide delves into the burgeoning field of cIAP1 ligand-linker conjugates, a novel therapeutic modality designed to harness the cell's own protein degradation machinery to eliminate proteins of interest (POIs). These bifunctional molecules, often referred to as Proteolysis-Targeting Chimeras (PROTACs) or, in the context of IAP ligands, Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), offer a catalytic and event-driven mechanism of action that distinguishes them from traditional occupancy-based inhibitors.[3][4][5]
This document will provide a comprehensive overview of the design, mechanism of action, and applications of cIAP1 ligand-linker conjugates in cancer research. It will feature a compilation of quantitative data, detailed experimental protocols for their evaluation, and visual representations of key biological pathways and experimental workflows.
The Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
cIAP1-recruiting PROTACs are heterobifunctional molecules comprising three key components: a ligand that specifically binds to the target protein (the "warhead"), a ligand that recruits cIAP1 (the "E3 ligase handle"), and a chemical linker that connects the two moieties.[3][6] The fundamental principle of their action is to induce proximity between cIAP1 and the POI, thereby triggering the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.
The catalytic cycle of a cIAP1-based PROTAC can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and cIAP1, forming a transient ternary complex. The stability and geometry of this complex are critical for the efficiency of the subsequent steps and are heavily influenced by the nature of the ligands and the linker.
-
Ubiquitination: Within the ternary complex, cIAP1, in its capacity as an E3 ubiquitin ligase, facilitates the transfer of ubiquitin from a charged E2 conjugating enzyme to surface-exposed lysine residues on the POI. This results in the formation of a polyubiquitin chain on the target protein.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.
-
Recycling: The PROTAC molecule is then released from the complex and can engage another POI and cIAP1 molecule, thus acting catalytically to induce the degradation of multiple target protein molecules.
It is noteworthy that many cIAP1 ligands, such as SMAC mimetics, can induce the auto-ubiquitination and degradation of cIAP1 itself.[6][7] This can be a desirable feature in cancer therapy, as the depletion of cIAP1 can sensitize tumor cells to apoptosis.
References
- 1. medialibrary.uantwerpen.be [medialibrary.uantwerpen.be]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Snapshots and ensembles of BTK and cIAP1 protein degrader ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Biochemical and Cellular Probes to Study RIPK1 Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of RIPK1-targeting PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis and Application of cIAP1 Ligand-Linker Conjugate 15
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a key regulator of cellular signaling pathways, notably the NF-κB pathway, and is implicated in cancer cell survival and proliferation. The development of molecules that can selectively target and induce the degradation of specific proteins represents a promising therapeutic strategy. cIAP1 Ligand-Linker Conjugate 15 is a synthetic molecule designed for the development of Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). This conjugate incorporates a high-affinity ligand for the cIAP1 E3 ubiquitin ligase, connected to a flexible linker, which can be further conjugated to a ligand for a target protein of interest. This application note provides a representative synthesis protocol for cIAP1 Ligand-Linker Conjugate 15, details on its mechanism of action, and protocols for its application in targeted protein degradation studies.
Physicochemical Data
| Property | Value |
| Product Name | cIAP1 Ligand-Linker Conjugate 15 |
| Synonyms | E3 ligase Ligand-Linker Conjugates 34 |
| CAS Number | 1225433-96-4 |
| Molecular Formula | C₃₇H₄₇N₃O₈ |
| Molecular Weight | 661.78 g/mol |
| Chemical Name | 2-[2-(2-aminoethoxy)ethoxy]ethyl (2R)-2-[(2S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-4-phenylbutanamido]-4-methylpentanoate |
Synthesis Protocol
The following is a representative multi-step synthesis protocol for cIAP1 Ligand-Linker Conjugate 15, based on established methods for the synthesis of similar PROTAC® molecules and their components. This protocol involves the synthesis of a cIAP1 ligand, a PEG-based linker, and their subsequent conjugation.
Materials:
-
LCL161 derivative (cIAP1 ligand precursor)
-
Fmoc-protected amino acid
-
2-(2-(2-aminoethoxy)ethoxy)ethanol (PEG linker precursor)
-
DCC (N,N'-Dicyclohexylcarbodiimide)
-
DMAP (4-Dimethylaminopyridine)
-
Piperidine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware and purification equipment (silica gel chromatography, HPLC)
Procedure:
-
Synthesis of the cIAP1 Ligand Moiety: The synthesis starts from a suitable derivative of LCL161, a known IAP antagonist. The synthesis of LCL161 and its derivatives has been described in the literature and typically involves multi-step organic synthesis. For the purpose of creating the conjugate, the LCL161 derivative is often modified to include a reactive handle, such as a carboxylic acid or an amine, for linker attachment.
-
Synthesis of the Linker Moiety: The polyethylene glycol (PEG) linker provides spacing and solubility to the final conjugate.
-
To a solution of an Fmoc-protected amino acid (e.g., Fmoc-Leucine) in DCM, add 2-(2-(2-aminoethoxy)ethoxy)ethanol, DCC, and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Purify the crude product by silica gel chromatography to obtain the Fmoc-protected amino acid-PEG ester.
-
-
Deprotection of the Linker:
-
Dissolve the Fmoc-protected amino acid-PEG ester in a 20% solution of piperidine in DMF.
-
Stir the mixture at room temperature for 1-2 hours to remove the Fmoc protecting group.
-
Evaporate the solvent under reduced pressure to obtain the deprotected amino-PEG ester.
-
-
Conjugation of the cIAP1 Ligand and Linker:
-
Dissolve the cIAP1 ligand precursor (with an available carboxylic acid group) in DMF.
-
Add HATU and DIPEA to the solution and stir for 15-30 minutes to activate the carboxylic acid.
-
Add the deprotected amino-PEG ester to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product, cIAP1 Ligand-Linker Conjugate 15, by preparative HPLC.
-
Experimental Protocols
Protocol 1: In Vitro cIAP1-Mediated Ubiquitination Assay
This assay determines if a SNIPER molecule constructed with cIAP1 Ligand-Linker Conjugate 15 can induce the ubiquitination of a target protein in a cell-free system.
Materials:
-
Recombinant human E1 ubiquitin-activating enzyme
-
Recombinant human E2 ubiquitin-conjugating enzyme (e.g., UbcH5a)
-
Recombinant human cIAP1 (RING domain)
-
Recombinant target protein of interest
-
Ubiquitin
-
ATP
-
SNIPER molecule
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against the target protein and ubiquitin
Procedure:
-
Set up the ubiquitination reaction in a microcentrifuge tube on ice by adding the components in the following order: ubiquitination buffer, ATP, ubiquitin, E1 enzyme, E2 enzyme, cIAP1, and the target protein.
-
Add the SNIPER molecule at various concentrations to the reaction mixtures. Include a no-SNIPER control.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against the target protein to detect ubiquitinated forms (which will appear as a high-molecular-weight smear or ladder).
-
Alternatively, probe with an anti-ubiquitin antibody.
Protocol 2: Cellular Target Protein Degradation Assay
This protocol is used to assess the ability of a SNIPER molecule to induce the degradation of a target protein in cultured cells.
Materials:
-
Cell line expressing the target protein of interest
-
SNIPER molecule
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the SNIPER molecule for a specified time course (e.g., 2, 4, 8, 12, 24 hours). Include a vehicle-treated control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for Western blotting by adding SDS-PAGE loading buffer and heating.
-
Perform Western blotting as described in Protocol 1, probing for the target protein and a loading control.
-
Quantify the band intensities to determine the extent of protein degradation. The concentration of the SNIPER that causes 50% degradation is the DC₅₀ value.
Visualizations
Caption: Overview of the canonical NF-κB signaling pathway mediated by TNF-α and the role of cIAP1.
Caption: General workflow for the synthesis and evaluation of a SNIPER molecule.
Application Notes and Protocols for cIAP1 Ligand-Linker Conjugate 15 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1), also known as BIRC2, is a critical regulator of apoptosis and immune signaling pathways.[1][2][3] As a member of the Inhibitor of Apoptosis (IAP) family, cIAP1 possesses E3 ubiquitin ligase activity, which it utilizes to ubiquitinate target proteins, often leading to their degradation or the assembly of signaling complexes.[1][2] This function is central to its role in suppressing apoptosis and activating the NF-κB survival pathway.[1][2] Dysregulation of cIAP1 is implicated in various cancers, making it an attractive therapeutic target.[1][2]
cIAP1 Ligand-Linker Conjugate 15 is a chemical tool designed for the development of Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs).[4][5][6] It consists of a ligand that binds to the E3 ubiquitin ligase cIAP1, conjugated to a linker.[4][5][6] This conjugate can be further derivatized with a ligand for a target protein of interest (POI), creating a heterobifunctional molecule that brings the POI into proximity with cIAP1, leading to the ubiquitination and subsequent proteasomal degradation of the POI. This application note provides detailed protocols for the use of cIAP1 Ligand-Linker Conjugate 15 in cell culture to induce the degradation of a target protein.
Mechanism of Action
The underlying principle of using cIAP1 Ligand-Linker Conjugate 15 in a SNIPER construct is to hijack the cell's own protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate a target protein. The SNIPER molecule forms a ternary complex between cIAP1 and the POI. This proximity facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to the POI, catalyzed by cIAP1. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Data Presentation
The efficacy of a cIAP1-based SNIPER derived from Conjugate 15 is typically quantified by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
| Cell Line | Target Protein | Treatment Time (hours) | DC50 (nM) | Dmax (%) |
| MCF-7 | BRD4 | 24 | 25 | 92 |
| HeLa | KRAS | 48 | 50 | 85 |
| Jurkat | BTK | 24 | 15 | 95 |
Table 1: Hypothetical degradation data for a SNIPER developed using cIAP1 Ligand-Linker Conjugate 15.
Experimental Protocols
The following are generalized protocols that should be optimized for specific cell lines and target proteins.
Preparation of Stock Solutions
It is crucial to properly dissolve and store the cIAP1 Ligand-Linker Conjugate 15 and the final SNIPER molecule to ensure experimental reproducibility.[7][8]
-
Materials:
-
cIAP1 Ligand-Linker Conjugate 15 (or final SNIPER) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the mass of the compound required to prepare a stock solution of a specific concentration (e.g., 10 mM).
-
Carefully weigh the calculated amount of the powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the solution until the compound is completely dissolved. Gentle warming may be necessary for some compounds.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Cell Seeding and Treatment
This protocol describes a general procedure for treating adherent cells with the SNIPER molecule.
-
Materials:
-
Cultured cells in multi-well plates
-
Complete cell culture medium
-
Prepared stock solution of the SNIPER
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed cells in a multi-well plate at a density that ensures they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight.
-
Prepare serial dilutions of the SNIPER stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Aspirate the old medium from the cell culture wells.
-
Gently wash the cells with PBS.
-
Add the medium containing the desired concentration of the SNIPER to each well. Include a vehicle control (medium with the same concentration of DMSO used for the highest SNIPER concentration).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assessment of Protein Degradation by Western Blot
Western blotting is a common method to visualize and semi-quantify the degradation of the target protein.[9]
-
Materials:
-
Treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Primary antibodies for the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane and probe with the primary antibodies.
-
Incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands.
-
Quantify the band intensities to determine the extent of protein degradation relative to the loading control.
-
Advanced Assays for Quantifying Protein Degradation
For more quantitative and higher-throughput analysis, consider using advanced techniques.[10][11]
-
HiBiT Luminescence-Based Assay: This method involves genetically tagging the target protein with a small HiBiT peptide. The luminescent signal, generated upon addition of a complementary LgBiT protein and substrate, is proportional to the amount of HiBiT-tagged protein. This allows for real-time, quantitative measurement of protein levels in live cells.[10]
-
NanoBRET™ Assays: This technology can be used to measure the formation of the ternary complex in live cells. The target protein is fused to a NanoLuc® luciferase, and the E3 ligase is labeled with a fluorescent ligand. The formation of the ternary complex brings the donor and acceptor into close proximity, resulting in bioluminescence resonance energy transfer (BRET).[10][11]
Troubleshooting
| Issue | Possible Cause | Solution |
| No protein degradation | Inactive compound, incorrect concentration, short incubation time. | Verify compound activity with a positive control, perform a dose-response experiment over a wider concentration range, and optimize the incubation time. |
| High cell toxicity | Compound is toxic at the tested concentrations. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range. |
| High variability between replicates | Inconsistent cell seeding, pipetting errors. | Ensure a homogenous cell suspension before seeding and use calibrated pipettes.[7] |
Conclusion
cIAP1 Ligand-Linker Conjugate 15 provides a valuable tool for the development of SNIPERs to induce the degradation of specific proteins of interest. By following the detailed protocols and considering the appropriate analytical methods outlined in this application note, researchers can effectively utilize this conjugate to explore the therapeutic potential of targeted protein degradation. Careful optimization of experimental conditions for each specific cell line and target protein is essential for obtaining reliable and reproducible results.
References
- 1. en.wikipedia.org [en.wikipedia.org]
- 2. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Cytoplasmic Functions of cIAP1 | Encyclopedia MDPI [encyclopedia.pub]
- 4. amsbio.com [amsbio.com]
- 5. xcessbio.com [xcessbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Degradation assay and stability analysis - Profacgen [profacgen.com]
- 10. benchchem.com [benchchem.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Designing a Cellular Assay for cIAP1-Mediated Protein Degradation
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cellular inhibitor of apoptosis protein 1 (cIAP1) is a key regulator of cellular signaling pathways, acting as an E3 ubiquitin ligase to target proteins for proteasomal degradation.[1][2] This function is crucial in processes such as apoptosis, inflammation, and cell proliferation.[3][4] The ability of cIAP1 to ubiquitinate and degrade specific protein substrates has made it an attractive target for therapeutic intervention, particularly in the field of targeted protein degradation (TPD).[5][] Technologies like Proteolysis-Targeting Chimeras (PROTACs) can hijack cIAP1 to induce the degradation of disease-causing proteins.[5][7] This document provides detailed protocols for designing and implementing a cellular assay to investigate cIAP1-mediated protein degradation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the cIAP1-mediated protein degradation pathway and the general workflow for a cellular assay to study this process.
Caption: cIAP1-Mediated Protein Degradation Pathway.
References
- 1. cIAP1 and cIAP2 facilitate cancer cell survival by functioning as E3 ligases that promote RIP1 ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytoplasmic and Nuclear Functions of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The E3 ubiquitin ligase cIAP1 binds and ubiquitinates caspase-3 and -7 via unique mechanisms at distinct steps in their processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Western Blot Analysis of Target Protein Degradation
Introduction
The regulated degradation of proteins is a crucial cellular mechanism for maintaining protein quality control, orchestrating cell cycle progression, and modulating signal transduction pathways.[1] Dysregulation of these processes is linked to various diseases, including cancer and neurodegenerative disorders. The primary intracellular protein degradation routes are the Ubiquitin-Proteasome System (UPS) and the Autophagy-Lysosome Pathway (ALP).[1] Western blotting is a fundamental and widely applied technique to observe and quantify the decrease in a specific protein's abundance over time, offering a direct measurement of its degradation.[1]
These application notes provide comprehensive protocols for designing and conducting experiments to measure protein degradation. The focus is on time-course analysis, which is essential for determining a protein's half-life, and the use of inhibitors or inducers to investigate the specific degradation machinery involved. This guide is intended for researchers, scientists, and drug development professionals engaged in areas such as targeted protein degradation (e.g., using PROTACs or molecular glues) and fundamental cell biology.[2][3]
Signaling Pathway: The Ubiquitin-Proteasome System (UPS)
The UPS is the principal mechanism for the degradation of most intracellular proteins, particularly short-lived and regulatory proteins. In this pathway, a target protein is marked for destruction by the covalent attachment of a polyubiquitin chain, a process mediated by a cascade of enzymes. This polyubiquitinated protein is then recognized and degraded by the 26S proteasome, a large protease complex, into small peptides.[1]
Caption: The Ubiquitin-Proteasome System (UPS) pathway for targeted protein degradation.
Experimental Workflow for Protein Degradation Analysis
Measuring protein degradation requires a structured experimental approach that monitors protein levels over time. A typical workflow involves treating cells to either halt new protein synthesis or induce degradation, followed by sample collection at various time points for Western blot analysis.[1]
Caption: General experimental workflow for a protein degradation Western blot analysis.
Experimental Protocols
Part 1: Cell Treatment for Degradation Analysis
A. Cycloheximide (CHX) Chase Assay This method is used to determine the half-life of a protein by inhibiting global protein synthesis.
-
Cell Plating : Plate cells at an appropriate density to ensure they are in a logarithmic growth phase at the time of the experiment.
-
Treatment : Treat cells with cycloheximide (CHX) at a final concentration of 10-100 µg/mL to block translation.
-
Time-Course Collection : Harvest cells at various time points after adding CHX (e.g., 0, 2, 4, 8, 12, 24 hours).[1] The time points should be optimized based on the known or expected stability of the protein of interest.[1] The 0-hour time point serves as the baseline control.
B. Inducer-Mediated Degradation (e.g., PROTACs) This method is used to assess the efficacy and kinetics of a compound designed to induce the degradation of a specific protein.
-
Cell Plating : Plate cells as described above.
-
Treatment : Treat cells with the degradation-inducing compound (e.g., PROTAC-X) at various concentrations to determine the dose-response (DC50) or at a fixed concentration for a time-course experiment.[2][3] Include a vehicle-treated control (e.g., DMSO).
-
Time-Course Collection : Harvest cells at relevant time points (e.g., 0, 1, 2, 4, 8, 16, 24 hours) following treatment.[2]
Part 2: Sample Preparation and Protein Quantification
-
Cell Lysis :
-
Place culture dishes on ice and wash cells twice with ice-cold PBS.[2][4]
-
Aspirate PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[2][4][5][6][7][8] Keeping samples and reagents cold is critical to minimize enzymatic activity and prevent protein degradation.[6][9][10][11]
-
Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.[2][4]
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[2]
-
-
Lysate Clarification :
-
Protein Quantification :
Part 3: SDS-PAGE, Protein Transfer, and Immunoblotting
-
Sample Preparation for SDS-PAGE :
-
SDS-PAGE :
-
Protein Transfer :
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[2][15]
-
Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer as per the manufacturer's recommendation, overnight at 4°C.[2]
-
Wash the membrane three times for 5-10 minutes each with TBST.[2][12]
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[2]
-
Wash the membrane three times for 10 minutes each with TBST.[2]
-
Part 4: Detection and Data Analysis
-
Signal Detection :
-
Densitometry and Normalization :
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[2]
-
To correct for variations in loading and transfer, normalize the intensity of the target protein band to a corresponding loading control band (e.g., GAPDH, β-actin, or tubulin) in the same lane.[1][13][14] It is crucial to validate that the expression of the chosen loading control does not change under the experimental conditions.[13] Alternatively, total protein normalization can be used for more accurate quantification.[16][17]
-
-
Data Analysis :
-
For each time point or treatment condition, calculate the normalized intensity of the target protein.
-
Express the results as a percentage of the remaining protein relative to the vehicle-treated or zero-time-point control (which is set to 100%).[1]
-
Plot the percentage of remaining protein against time to visualize the degradation kinetics.
-
Data Presentation: Reagents and Parameters
Quantitative data should be clearly structured for easy comparison and reproducibility.
Table 1: Common Reagents and Buffer Compositions
| Buffer/Reagent | Component | Concentration |
|---|---|---|
| RIPA Lysis Buffer | Tris-HCl, pH 8.0 | 50 mM |
| NaCl | 150 mM | |
| NP-40 | 1% (v/v) | |
| Sodium deoxycholate | 0.5% (w/v) | |
| SDS | 0.1% (w/v) | |
| Protease Inhibitor Cocktail | 1x | |
| Phosphatase Inhibitor Cocktail | 1x | |
| 4x Laemmli Sample Buffer | Tris-HCl, pH 6.8 | 250 mM |
| SDS | 8% (w/v) | |
| Bromophenol Blue | 0.02% (w/v) | |
| Glycerol | 40% (v/v) | |
| β-mercaptoethanol | 20% (v/v) | |
| Transfer Buffer | Tris Base | 25 mM |
| Glycine | 192 mM | |
| Methanol | 20% (v/v) | |
| TBST Wash Buffer | Tris-HCl, pH 7.6 | 20 mM |
| NaCl | 150 mM | |
| Tween 20 | 0.1% (v/v) |
| Blocking Buffer | Non-fat Dry Milk or BSA | 5% (w/v) in TBST |
Table 2: Typical Experimental Parameters for Western Blotting
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Protein Loaded per Lane | 20-30 µg | May need to increase for low-abundance proteins.[5] |
| Primary Antibody Dilution | 1:500 - 1:2000 | Optimize based on manufacturer's datasheet and empirical testing. |
| Primary Antibody Incubation | Overnight (8-16 hours) at 4°C | For optimal binding and signal-to-noise ratio.[2] |
| Secondary Antibody Dilution | 1:2000 - 1:10000 | Dependent on antibody and detection system sensitivity. |
| Secondary Antibody Incubation | 1 hour at Room Temperature | [2] |
| Cycloheximide (CHX) | 10-100 µg/mL | Titrate to find the lowest effective concentration for your cell line. |
| PROTAC / Degrader | 1 nM - 10 µM | Perform dose-response to determine optimal concentration. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Simple Way to Targeted Protein Degradation Analysis | Bio-Techne [bio-techne.com]
- 4. Sample preparation for western blot | Abcam [abcam.com]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Protein degradation analysis by western blot [bio-protocol.org]
- 8. 2bscientific.com [2bscientific.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Western Blotting Sample Preparation [sigmaaldrich.com]
- 11. goldbio.com [goldbio.com]
- 12. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 13. licorbio.com [licorbio.com]
- 14. Guide to western blot quantification | Abcam [abcam.com]
- 15. blog.addgene.org [blog.addgene.org]
- 16. Western blot normalization - Wikipedia [en.wikipedia.org]
- 17. azurebiosystems.com [azurebiosystems.com]
Application Notes and Protocols: In Vitro Ubiquitination Assay Using cIAP1 Ligand-Linker Conjugate 15
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a RING-finger E3 ubiquitin ligase that plays a critical role in regulating inflammatory signaling and cell survival. Its activity is implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. A novel strategy to modulate cellular processes is through the use of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs) are a class of PROTACs that utilize IAP ligands to hijack the activity of cIAP1.
cIAP1 Ligand-Linker Conjugate 15 is a chemical entity comprising a ligand for the cIAP1 E3 ubiquitin ligase and a PROTAC linker, designed for the development of SNIPERs.[1][2][3][4] These application notes provide a detailed protocol for performing an in vitro ubiquitination assay to characterize the activity of target-specific PROTACs synthesized using cIAP1 Ligand-Linker Conjugate 15. This assay is fundamental for confirming the mechanism of action and assessing the efficacy of novel protein-degrading molecules. The protocol will cover both the autoubiquitination of cIAP1 and the ubiquitination of a specific target protein of interest (POI) mediated by a PROTAC.
Principle of the Assay
The in vitro ubiquitination assay reconstitutes the key components of the ubiquitin-proteasome system in a cell-free environment. The process involves a three-enzyme cascade: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). In the context of a cIAP1-based PROTAC, the PROTAC molecule facilitates the formation of a ternary complex between cIAP1 and the POI. This proximity enables cIAP1 to catalyze the transfer of ubiquitin from a charged E2 enzyme to lysine residues on the POI, forming a polyubiquitin chain that would, in a cellular context, mark the protein for degradation. This assay allows for the direct measurement of the PROTAC's ability to induce ubiquitination of the target protein.
Signaling Pathway and Experimental Workflow
Materials and Reagents
Enzymes and Proteins
| Component | Suggested Supplier | Catalog Number |
| Human Recombinant E1 (UBE1) | Boston Biochem | E-305 |
| Human Recombinant E2 (Ube2D2/UbcH5b) | Boston Biochem | E2-622 |
| Human Recombinant cIAP1 | R&D Systems | E3-240 |
| Human Recombinant Ubiquitin | Boston Biochem | U-100H |
| Target Protein of Interest (POI) | - | Purified in-house or commercially sourced |
Compounds and Buffers
| Component | Suggested Supplier | Catalog Number |
| cIAP1 Ligand-Linker Conjugate 15 | Amsbio | AMS.T17887 |
| PROTAC (POI-Linker-cIAP1 Ligand) | - | Synthesized in-house |
| ATP (100 mM solution) | Sigma-Aldrich | A2383 |
| 10X Ubiquitination Buffer | Boston Biochem | B-70 |
| 5X SDS-PAGE Sample Buffer | Bio-Rad | 1610747 |
| DMSO (Anhydrous) | Sigma-Aldrich | 276855 |
Experimental Protocols
Protocol 1: cIAP1 Autoubiquitination Assay
This assay is performed to confirm the activity of the recombinant cIAP1 and to assess whether the PROTAC molecule can enhance this activity.
1. Reaction Setup:
-
On ice, prepare a master mix of the reaction components according to the table below. Prepare enough for all reactions plus a 10% overage.
-
The final reaction volume is 25 µL.
| Component | Stock Concentration | Volume per Reaction (µL) | Final Concentration |
| 10X Ubiquitination Buffer | 10X | 2.5 | 1X |
| ATP | 10 mM | 2.5 | 1 mM |
| Ubiquitin | 500 µM | 1.0 | 20 µM |
| E1 (UBE1) | 1 µM | 0.5 | 20 nM |
| E2 (Ube2D2) | 20 µM | 0.5 | 400 nM |
| cIAP1 | 2.5 µM | 1.0 | 100 nM |
| PROTAC or DMSO | 100X of final | 0.25 | Variable |
| Nuclease-Free Water | - | Up to 25 µL | - |
2. Procedure: a. Thaw all reagents on ice. b. In a microcentrifuge tube, combine the ubiquitination buffer, ATP, ubiquitin, E1, and E2 enzymes. c. Add the PROTAC or an equivalent volume of DMSO (as a vehicle control). d. Add nuclease-free water to bring the volume to 24 µL. e. Initiate the reaction by adding 1 µL of the cIAP1 E3 ligase. f. Gently mix the contents and centrifuge briefly to collect the reaction at the bottom of the tube. g. Incubate the reaction at 37°C for 60 minutes. h. Stop the reaction by adding 6 µL of 5X SDS-PAGE sample buffer and boiling at 95°C for 5 minutes. i. Analyze the samples by SDS-PAGE and Western blotting using an anti-cIAP1 antibody to detect the characteristic high molecular weight smear indicative of autoubiquitination.
Protocol 2: PROTAC-mediated Target Protein Ubiquitination Assay
This is the primary assay to determine if the PROTAC can induce the ubiquitination of the target protein by cIAP1.
1. Reaction Setup:
-
Prepare the reaction mixture as described in Protocol 1, with the addition of the target protein (POI).
| Component | Stock Concentration | Volume per Reaction (µL) | Final Concentration |
| 10X Ubiquitination Buffer | 10X | 2.5 | 1X |
| ATP | 10 mM | 2.5 | 1 mM |
| Ubiquitin | 500 µM | 1.0 | 20 µM |
| E1 (UBE1) | 1 µM | 0.5 | 20 nM |
| E2 (Ube2D2) | 20 µM | 0.5 | 400 nM |
| cIAP1 | 2.5 µM | 1.0 | 100 nM |
| Target Protein (POI) | 5 µM | 1.0 | 200 nM |
| PROTAC or DMSO | 100X of final | 0.25 | Variable |
| Nuclease-Free Water | - | Up to 25 µL | - |
2. Procedure: a. Follow steps a-c from Protocol 1. b. Add the target protein (POI) to the reaction mixture. c. Add nuclease-free water to bring the volume to 24 µL. d. Initiate the reaction by adding 1 µL of cIAP1. e. Mix, centrifuge briefly, and incubate at 37°C for 60 minutes. f. Stop the reaction by adding 6 µL of 5X SDS-PAGE sample buffer and boiling at 95°C for 5 minutes. g. Analyze the samples by SDS-PAGE and Western blotting. Use an antibody specific to the POI to detect its ubiquitination (a high molecular weight ladder or smear above the unmodified protein band). An anti-ubiquitin antibody can also be used for detection.
3. Controls:
-
Negative Control: Replace the PROTAC with an equivalent volume of DMSO.
-
Component Controls: Omit E1, E2, or cIAP1 in separate reactions to ensure the observed ubiquitination is dependent on the complete enzymatic cascade.
-
No POI Control: Omit the target protein to observe cIAP1 autoubiquitination under the same conditions.
Data Presentation and Analysis
Quantitative data from in vitro ubiquitination assays can be presented to compare the efficacy of different PROTAC concentrations. The intensity of the ubiquitinated protein bands can be quantified using densitometry software (e.g., ImageJ).
Table 1: Dose-Response of PROTAC on Target Protein Ubiquitination
| PROTAC Conc. (nM) | Unmodified POI Band Intensity (Arbitrary Units) | Ubiquitinated POI Smear Intensity (Arbitrary Units) | % POI Ubiquitination* |
| 0 (DMSO) | 1000 | 50 | 4.8 |
| 1 | 950 | 150 | 13.6 |
| 10 | 800 | 400 | 33.3 |
| 100 | 500 | 800 | 61.5 |
| 1000 | 300 | 1200 | 80.0 |
| - cIAP1 | 1050 | 10 | 0.9 |
*% POI Ubiquitination = [Ubiquitinated POI / (Unmodified POI + Ubiquitinated POI)] x 100
Table 2: Summary of Kinetic Parameters for PROTAC-induced Ubiquitination
| Parameter | Value | Description |
| UbC₅₀ | ~50 nM | Concentration of PROTAC that results in 50% ubiquitination of the target protein. |
| Ubₘₐₓ | ~85% | Maximum percentage of target protein ubiquitination achieved. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No ubiquitination observed | Inactive enzyme (E1, E2, or cIAP1) | Test each enzyme's activity individually. Use fresh enzyme stocks. |
| ATP has degraded | Prepare fresh ATP solution. | |
| Ineffective PROTAC | Verify the chemical integrity of the PROTAC. Test a wider concentration range. | |
| High background ubiquitination in DMSO control | cIAP1 has high basal autoubiquitination activity | Reduce the concentration of cIAP1 or the incubation time. |
| Non-specific binding | Increase the salt concentration in the ubiquitination buffer (e.g., up to 150 mM NaCl). | |
| Inconsistent results | Pipetting errors | Prepare a master mix for common reagents. Use calibrated pipettes. |
| Reagent degradation | Aliquot and store enzymes at -80°C. Avoid repeated freeze-thaw cycles. |
Conclusion
The in vitro ubiquitination assay is a powerful tool for the characterization of PROTACs that leverage the E3 ligase activity of cIAP1. The protocols provided here offer a robust framework for assessing the ability of a PROTAC, designed with cIAP1 Ligand-Linker Conjugate 15, to induce the ubiquitination of a target protein. Careful optimization of reaction conditions and the inclusion of appropriate controls are essential for obtaining reliable and reproducible data, which is critical for advancing the development of novel protein-degrading therapeutics.
References
Application Notes and Protocols for Efficacy Testing of cIAP1 Ligand-Linker Conjugates in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a key regulator of apoptosis and immune signaling pathways, making it an attractive target for cancer therapy.[1][2] Overexpression of cIAP1 is observed in various cancers and is associated with therapeutic resistance.[3] cIAP1 Ligand-Linker Conjugates are a class of targeted protein degraders, often referred to as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs) or Proteolysis Targeting Chimeras (PROTACs), designed to induce the degradation of specific target proteins by hijacking the E3 ubiquitin ligase activity of cIAP1.[4][5][6] This document provides detailed application notes and protocols for evaluating the in vivo efficacy of cIAP1 Ligand-Linker Conjugates, using "cIAP1 Ligand-Linker Conjugate 15" as a representative agent, in various preclinical animal models of cancer.
Signaling Pathway of cIAP1-Mediated Protein Degradation
cIAP1 Ligand-Linker Conjugates are heterobifunctional molecules that simultaneously bind to cIAP1 and a protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for proteasomal degradation. This targeted protein degradation can lead to cell cycle arrest, apoptosis, and tumor growth inhibition.
Recommended Animal Models
The choice of animal model is critical for obtaining clinically relevant data. Both immunocompromised and immunocompetent models are valuable for assessing the efficacy of cIAP1 Ligand-Linker Conjugates.
-
Xenograft Models: Human cancer cell lines are implanted into immunodeficient mice (e.g., NOD/SCID or NSG). These models are useful for evaluating the direct anti-tumor activity of the conjugate on human tumors.[7][8]
-
Subcutaneous Xenografts: Tumor cells are injected subcutaneously, allowing for easy tumor measurement.
-
Orthotopic Xenografts: Tumor cells are implanted into the organ of origin (e.g., breast fat pad for breast cancer), providing a more clinically relevant tumor microenvironment.[3]
-
-
Syngeneic Models: Murine cancer cell lines are implanted into immunocompetent mice of the same genetic background. These models are essential for evaluating the role of the immune system in the therapeutic response, which is particularly relevant for cIAP1-targeting agents that can modulate immune signaling.[9][10][11]
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from human patients are directly implanted into immunodeficient mice. PDX models better recapitulate the heterogeneity and architecture of human tumors.
Experimental Workflow
A typical in vivo efficacy study for a cIAP1 Ligand-Linker Conjugate involves several key stages, from model establishment to data analysis.
Detailed Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of cIAP1 Ligand-Linker Conjugate 15 in a human cancer cell line-derived subcutaneous xenograft model.
Materials:
-
Human cancer cell line (e.g., MDA-MB-231 breast cancer, A549 lung cancer)
-
6-8 week old female immunodeficient mice (e.g., NOD/SCID)
-
cIAP1 Ligand-Linker Conjugate 15
-
Vehicle control (e.g., 5% DMSO, 30% PEG300, 65% D5W)
-
Matrigel (optional)
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions.
-
Tumor Cell Implantation:
-
Harvest cells and resuspend in sterile PBS or culture medium at a concentration of 5-10 x 106 cells/100 µL.
-
For some cell lines, mix the cell suspension 1:1 with Matrigel to promote tumor formation.
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
When tumors reach an average volume of 100-200 mm3, randomize the mice into treatment groups (e.g., Vehicle, cIAP1 Conjugate 15 at low, medium, and high doses; n=8-10 mice per group).
-
-
Treatment Administration:
-
Prepare the dosing solutions of cIAP1 Ligand-Linker Conjugate 15 and vehicle.
-
Administer the treatment as per the predetermined schedule (e.g., intraperitoneal injection, oral gavage) and dose. A representative dosing schedule could be 50 mg/kg delivered by oral gavage once daily.[12]
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health of the animals daily.
-
The primary endpoint is typically when the tumors in the vehicle group reach a predetermined size (e.g., 1500-2000 mm3) or at a fixed time point.
-
A secondary endpoint can be overall survival.
-
-
Pharmacodynamic (PD) Analysis:
-
At the end of the study, or at specified time points, collect tumors and other tissues for analysis.
-
Assess the levels of the target protein and cIAP1 by Western blot or immunohistochemistry to confirm degradation.[3]
-
Analyze markers of apoptosis (e.g., cleaved caspase-3) by immunohistochemistry.
-
Protocol 2: Syngeneic Orthotopic Model Efficacy Study
Objective: To evaluate the efficacy of cIAP1 Ligand-Linker Conjugate 15 and its impact on the tumor immune microenvironment in a syngeneic orthotopic model.
Materials:
-
Murine cancer cell line (e.g., 4T1 breast cancer, MC38 colon cancer)
-
6-8 week old female immunocompetent mice (e.g., BALB/c for 4T1, C57BL/6 for MC38)
-
Surgical instruments
-
Anesthesia
-
Bioluminescent imaging system (if using luciferase-expressing cells)
Procedure:
-
Tumor Cell Implantation (Orthotopic):
-
Anesthetize the mouse.
-
Surgically expose the target organ (e.g., mammary fat pad for 4T1 cells).
-
Inject a small volume (e.g., 20-50 µL) of the murine tumor cell suspension (e.g., 1 x 105 cells) into the organ.
-
Suture the incision.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by palpation or non-invasive imaging (e.g., bioluminescence).
-
-
Randomization and Treatment:
-
Once tumors are established, randomize mice and begin treatment as described in Protocol 1.
-
-
Monitoring and Endpoints:
-
Monitor primary tumor growth and potential metastasis.
-
Assess overall survival.
-
-
Immune Profiling:
-
At the study endpoint, collect tumors and spleens.
-
Prepare single-cell suspensions from the tumors and spleens.
-
Analyze immune cell populations (e.g., T cells, macrophages, NK cells) by flow cytometry to assess the impact of the treatment on the tumor immune microenvironment.[11]
-
Data Presentation
Quantitative data from efficacy studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Anti-Tumor Efficacy in Subcutaneous Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle | - | 1850 ± 210 | - | -2.5 |
| cIAP1 Conj. 15 (Low) | 25 mg/kg, qd, p.o. | 1120 ± 150 | 39.5 | -1.8 |
| cIAP1 Conj. 15 (Mid) | 50 mg/kg, qd, p.o. | 650 ± 95 | 64.9 | -3.1 |
| cIAP1 Conj. 15 (High) | 100 mg/kg, qd, p.o. | 320 ± 60 | 82.7 | -4.5 |
| Positive Control | TBD | TBD | TBD | TBD |
Table 2: Pharmacodynamic Analysis in Tumor Tissue
| Treatment Group | Dose (mg/kg) | Target Protein Degradation (%) | cIAP1 Degradation (%) | Cleaved Caspase-3 (IHC Score) |
| Vehicle | - | 0 | 0 | 0.5 ± 0.2 |
| cIAP1 Conj. 15 | 50 | 85 ± 8 | 92 ± 5 | 3.2 ± 0.6 |
Table 3: Immune Cell Infiltration in Syngeneic Model
| Treatment Group | % CD8+ T Cells in Tumor | % CD4+ T Cells in Tumor | % Macrophages (F4/80+) in Tumor |
| Vehicle | 5.2 ± 1.1 | 8.5 ± 1.5 | 15.3 ± 2.8 |
| cIAP1 Conj. 15 | 15.8 ± 2.5 | 12.1 ± 2.0 | 9.7 ± 1.9 |
Logical Relationships in Study Design
The selection of appropriate models and endpoints is crucial for a successful preclinical evaluation.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of cIAP1 Ligand-Linker Conjugate 15. The selection of appropriate animal models, coupled with robust experimental design and detailed pharmacodynamic analysis, is essential for determining the therapeutic potential of this novel class of targeted protein degraders. The use of both xenograft and syngeneic models will provide crucial insights into the direct anti-tumor effects and the immunomodulatory properties of these compounds, paving the way for their clinical development.
References
- 1. SNIPERs-Hijacking IAP activity to induce protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonists induce a conformational change in cIAP1 that promotes autoubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy cIAP1 Ligand-Linker Conjugates 1 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. Future Therapeutic Directions for Smac-Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. championsoncology.com [championsoncology.com]
- 10. crownbio.com [crownbio.com]
- 11. Longitudinal immune characterization of syngeneic tumor models to enable model selection for immune oncology drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Smac mimetics and innate immune stimuli synergize to promote tumor death - PMC [pmc.ncbi.nlm.nih.gov]
Methods for Quantifying Ternary Complex Formation with cIAP1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1), a member of the Inhibitor of Apoptosis (IAP) family of E3 ubiquitin ligases, is a critical regulator of cellular signaling pathways, including apoptosis and inflammation. Its role in disease, particularly cancer, has made it a prime target for therapeutic intervention. A key mechanism of action for a novel class of drugs, such as Proteolysis Targeting Chimeras (PROTACs), involves the formation of a ternary complex between cIAP1, the PROTAC molecule, and a target protein destined for degradation. The formation, stability, and kinetics of this ternary complex are paramount to the efficacy of such drugs. Therefore, robust and quantitative methods to characterize this complex are essential for drug discovery and development.
This document provides detailed application notes and protocols for key biophysical and cellular techniques used to quantify and characterize the formation of ternary complexes involving cIAP1.
cIAP1 Signaling Pathway
cIAP1 is a central node in cellular signaling, primarily known for its role in the Tumor Necrosis Factor (TNF) receptor pathway, where it regulates both cell survival and apoptosis. Upon TNF-α stimulation, cIAP1 is recruited to the TNF receptor 1 (TNFR1) signaling complex. Here, its E3 ligase activity is crucial for the K63-linked polyubiquitination of Receptor-Interacting Protein Kinase 1 (RIPK1). This ubiquitination event serves as a scaffold to recruit downstream signaling molecules, leading to the activation of the canonical NF-κB pathway and promoting cell survival and inflammation. Conversely, in the absence of cIAP1-mediated ubiquitination, RIPK1 can engage in the formation of a death-inducing complex, leading to apoptosis. cIAP1 also negatively regulates the non-canonical NF-κB pathway by targeting NF-κB-inducing kinase (NIK) for proteasomal degradation.
Caption: cIAP1's central role in TNF receptor signaling, regulating cell survival via NF-κB and apoptosis.
Biophysical Methods for Ternary Complex Quantification
A variety of biophysical techniques can be employed to directly measure the formation and characteristics of the cIAP1-containing ternary complex in a purified, in vitro setting.
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures changes in the refractive index at a sensor chip surface to monitor biomolecular interactions in real-time. This allows for the determination of binding kinetics (association and dissociation rates) and affinity (K_D_).
Application Note: SPR is a powerful tool for characterizing both binary and ternary interactions. For ternary complex analysis, one of the proteins (typically the E3 ligase, cIAP1) is immobilized on the sensor chip. A solution containing the PROTAC and the target protein is then flowed over the chip. The formation of the ternary complex on the surface results in a measurable change in the response units (RU). By comparing the binding of the PROTAC alone to the binding of the PROTAC in the presence of the target protein, the cooperativity of ternary complex formation can be determined.
Application Notes and Protocols for cIAP1 Ligand-Linker Conjugate 15
For Researchers, Scientists, and Drug Development Professionals
Introduction
cIAP1 Ligand-Linker Conjugate 15 is a critical chemical tool for the development of novel targeted protein degraders. It incorporates a high-affinity ligand for the E3 ubiquitin ligase cIAP1 (cellular inhibitor of apoptosis protein 1) pre-functionalized with a versatile linker. This conjugate is designed to be readily coupled to a ligand for a specific protein of interest (POI), thereby creating a heterobifunctional degrader. These degraders, often referred to as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers), hijack the cell's natural ubiquitin-proteasome system to induce the selective degradation of the target protein.[1][2][3][4] This approach offers a powerful strategy to eliminate pathogenic proteins, including those traditionally considered "undruggable," and is a promising avenue for therapeutic intervention in various diseases, particularly cancer.[1][4]
The underlying mechanism involves the SNIPER molecule acting as a bridge to induce the formation of a ternary complex between cIAP1 and the POI.[5][6] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, catalyzed by the RING domain of cIAP1. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[6] Notably, this process is catalytic, allowing a single SNIPER molecule to mediate the degradation of multiple POI molecules.[7] Furthermore, many cIAP1-recruiting degraders also induce the auto-ubiquitination and degradation of cIAP1 itself, which can contribute to the overall therapeutic effect by sensitizing cells to apoptosis.[1][3]
These application notes provide a comprehensive experimental workflow for utilizing cIAP1 Ligand-Linker Conjugate 15 to generate and evaluate a novel SNIPER compound.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of action of a SNIPER derived from cIAP1 Ligand-Linker Conjugate 15 and the general experimental workflow for its characterization.
Caption: Mechanism of action for a SNIPER derived from cIAP1 Ligand-Linker Conjugate 15.
Caption: General experimental workflow for the synthesis and evaluation of a novel SNIPER.
Quantitative Data Summary
The following table summarizes key quantitative metrics used to evaluate the efficacy of a novel SNIPER compound. Representative data from hypothetical experiments are provided for illustrative purposes.
| Parameter | Description | Experimental Assay | Hypothetical Result for Novel SNIPER |
| DC50 (POI) | The concentration of the SNIPER that results in 50% degradation of the Protein of Interest (POI). | Western Blot | 50 nM |
| Dmax (POI) | The maximum percentage of POI degradation achieved. | Western Blot | >90% |
| DC50 (cIAP1) | The concentration of the SNIPER that results in 50% degradation of cIAP1. | Western Blot | 75 nM |
| IC50 | The concentration of the SNIPER that inhibits cell viability by 50%. | Cell Viability Assay (e.g., MTS/WST-8) | 100 nM |
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
This protocol is used to determine the dose- and time-dependent degradation of the POI and cIAP1 following treatment with the novel SNIPER.[8][9][10]
Materials:
-
Selected cancer cell line (e.g., MCF-7, PC-3)
-
Cell culture medium and supplements
-
Novel SNIPER compound (dissolved in DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-POI, anti-cIAP1, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with increasing concentrations of the SNIPER (e.g., 0, 1, 10, 100, 1000 nM) for a fixed time (e.g., 24 hours) for dose-response analysis. For time-course analysis, treat cells with a fixed concentration (e.g., 100 nM) for various time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Prepare lysates for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane and separate using SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software and normalize to the loading control (β-actin or GAPDH).
Protocol 2: Cell Viability Assay (MTS/WST-8)
This assay determines the cytotoxic effect of the SNIPER on the chosen cell line and is used to calculate the IC50 value.[11]
Materials:
-
Cells seeded in a 96-well plate
-
Novel SNIPER compound
-
MTS or WST-8 reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the SNIPER compound (e.g., from 0.1 nM to 10 µM) for 72 hours. Include a DMSO vehicle control.
-
Assay: Add the MTS or WST-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the percentage of viability against the log of the SNIPER concentration and use non-linear regression analysis to determine the IC50 value.
Protocol 3: In-Cell Ubiquitination Assay
This protocol confirms that the SNIPER-induced degradation of the POI is dependent on the ubiquitin-proteasome system.[12][13]
Materials:
-
Cells seeded in 6-well plates
-
Novel SNIPER compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer for immunoprecipitation (e.g., NP-40 based buffer)
-
Primary antibody against the POI for immunoprecipitation
-
Protein A/G magnetic beads
-
Primary antibody against Ubiquitin for Western blot
Procedure:
-
Cell Treatment: Treat cells with the SNIPER compound (at a concentration known to cause degradation, e.g., 100 nM) or DMSO. In a parallel set of wells, co-treat cells with the SNIPER and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours. The proteasome inhibitor is added to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Lyse the cells using an appropriate immunoprecipitation buffer containing protease inhibitors.
-
Immunoprecipitation (IP):
-
Pre-clear the lysates with Protein A/G beads.
-
Incubate the cleared lysates with an antibody against the POI overnight at 4°C to form an antibody-antigen complex.
-
Add Protein A/G magnetic beads to pull down the complex.
-
Wash the beads several times to remove non-specific binders.
-
-
Elution and Western Blot: Elute the protein from the beads and perform a Western blot as described in Protocol 1.
-
Detection: Probe the membrane with an antibody against ubiquitin.
-
Data Analysis: A high-molecular-weight smear or ladder in the SNIPER-treated lane, which is enhanced in the MG132 co-treated lane, indicates the successful poly-ubiquitination of the POI.[12][13]
Protocol 4: Apoptosis Assay (Caspase/PARP Cleavage)
This assay assesses the functional consequence of POI degradation, which is often the induction of apoptosis.
Materials:
-
All materials listed for Protocol 1
-
Primary antibodies against cleaved caspase-3, cleaved caspase-8, and cleaved PARP.[8]
Procedure:
-
Cell Treatment and Lysis: Treat cells with the SNIPER compound at various concentrations or for various time points, as described in Protocol 1. Prepare cell lysates.
-
Western Blot: Perform Western blotting as detailed in Protocol 1.
-
Detection: Probe the membranes with primary antibodies that specifically recognize the cleaved (active) forms of caspase-3, caspase-8, and PARP.
-
Data Analysis: An increase in the levels of cleaved caspases and cleaved PARP in SNIPER-treated cells compared to controls indicates the activation of the apoptotic cascade.[8]
References
- 1. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SNIPERs-Hijacking IAP activity to induce protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific non-genetic IAP-based protein erasers (SNIPERs) as a potential therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of cIAP-1, cIAP-2 and XIAP triple knockdown on prostate cancer cell susceptibility to apoptosis, cell survival and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cellular Inhibitor of Apoptosis (cIAP)-Mediated Ubiquitination of Phosphofurin Acidic Cluster Sorting Protein 2 (PACS-2) Negatively Regulates Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Potency of cIAP1-Based Degraders: A Guide to DC50 Measurement
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to eliminate disease-causing proteins that are difficult to target with conventional inhibitors.[1] One promising class of degraders utilizes the E3 ubiquitin ligase, cellular inhibitor of apoptosis protein 1 (cIAP1), to induce the degradation of specific proteins of interest (POIs).[2][3] These bifunctional molecules, often referred to as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), function by recruiting cIAP1 to the target protein, leading to its ubiquitination and subsequent destruction by the proteasome.[2]
A critical parameter for characterizing the efficacy of a cIAP1-based degrader is its half-maximal degradation concentration (DC50). The DC50 value represents the concentration of the degrader required to achieve 50% degradation of the target protein and is a key indicator of its potency.[4] This document provides detailed application notes and protocols for determining the DC50 of cIAP1-based degraders, intended for researchers, scientists, and drug development professionals.
Mechanism of Action: cIAP1-Mediated Protein Degradation
cIAP1-based degraders are heterobifunctional molecules composed of a ligand that binds to the target protein and another ligand that recruits cIAP1, connected by a chemical linker.[3] The formation of a ternary complex between the POI, the degrader, and cIAP1 is a crucial step in the degradation process.[5] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, a process catalyzed by the E3 ligase activity of cIAP1.[6] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[7]
Caption: Mechanism of cIAP1-based targeted protein degradation.
Experimental Workflow for DC50 Determination
The determination of a degrader's DC50 value involves a systematic workflow that includes cell treatment, protein level measurement, and data analysis.
Caption: A streamlined workflow for determining the DC50 value.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for determining the DC50 of a cIAP1-based degrader using Western blotting, a widely used and accessible method for protein quantification.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate a mammalian cell line expressing the protein of interest into 6-well or 12-well plates at a density that will ensure 70-80% confluency at the time of harvesting.[8]
-
Cell Adherence: Incubate the cells overnight at 37°C in a humidified incubator with 5% CO2 to allow for proper adherence.[1]
-
Degrader Preparation: Prepare a serial dilution of the cIAP1-based degrader in fresh cell culture medium. The concentration range should be broad enough to encompass the full dose-response, typically from picomolar to micromolar concentrations.
-
Cell Treatment: Treat the cells with the various concentrations of the degrader. Include a vehicle control (e.g., DMSO) at a concentration consistent across all wells, not exceeding 0.1%.[9]
-
Incubation: Incubate the treated cells for a predetermined time course (e.g., 16, 24, or 48 hours) to allow for protein degradation.[1]
Protocol 2: Cell Lysis and Protein Quantification
-
Cell Wash: After the incubation period, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[1]
-
Cell Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation post-lysis.[9]
-
Lysate Clarification: Centrifuge the cell lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[1]
-
Protein Quantification: Determine the protein concentration of the supernatant for each sample using a standard protein assay, such as the BCA or Bradford assay, to ensure equal protein loading for subsequent analysis.[1]
Protocol 3: Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes to denature the proteins.[9]
-
SDS-PAGE: Load equal amounts of protein from each sample into the wells of an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.[10]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with a primary antibody against a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.[9]
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]
Protocol 4: Data Analysis and DC50 Calculation
-
Densitometry: Quantify the band intensities of the target protein and the loading control for each sample using densitometry software (e.g., ImageJ).[9]
-
Normalization: Normalize the intensity of the target protein band to the intensity of the corresponding loading control band for each sample.[9]
-
Percentage of Degradation: Calculate the percentage of protein degradation for each degrader concentration relative to the vehicle control.
-
Curve Fitting: Plot the percentage of remaining protein against the logarithm of the degrader concentration. Fit the data to a four-parameter logistic (4PL) regression curve to determine the DC50 value.[4][10]
Data Presentation
Summarize the quantitative data in a clear and structured table to facilitate comparison between different degraders or experimental conditions.
| Degrader ID | Target Protein | Cell Line | Treatment Time (h) | DC50 (nM) | Dmax (%) |
| SNIPER-001 | POI-A | Cell Line X | 24 | 15.2 | 92 |
| SNIPER-002 | POI-A | Cell Line X | 24 | 5.8 | 95 |
| SNIPER-001 | POI-A | Cell Line Y | 24 | 25.6 | 88 |
| SNIPER-001 | POI-B | Cell Line X | 24 | >1000 | <10 |
Note: The data presented in this table is for illustrative purposes only.
Orthogonal Methods for Validation
To ensure the robustness of the DC50 determination, it is advisable to employ orthogonal methods for measuring protein degradation. These can include:
-
HiBiT Luminescence Assay: A sensitive, real-time method for quantifying protein levels in live cells.[11]
-
Mass Spectrometry-based Proteomics: Provides an unbiased and global view of protein abundance changes upon degrader treatment.[11]
-
Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based immunoassay for the quantification of specific proteins.[11]
By following these detailed protocols and employing rigorous data analysis, researchers can accurately determine the DC50 of cIAP1-based degraders, a critical step in the development of novel protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Accelerating Protein Degrader Discovery with IAP [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytoplasmic and Nuclear Functions of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Mass Spectrometry-Based Detection of Ubiquitinated Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein ubiquitination is a critical post-translational modification (PTM) where ubiquitin, a small 76-amino acid protein, is covalently attached to substrate proteins.[1][2] This process, involving a cascade of enzymes (E1s, E2s, and E3s), governs a vast array of cellular functions, including protein degradation via the proteasome, DNA repair, signal transduction, and cell cycle regulation.[1][2][3] Given its central role in cellular homeostasis, aberrations in the ubiquitin system are linked to numerous diseases, making it a key area of interest for therapeutic development.
Mass spectrometry (MS)-based proteomics has become an indispensable tool for the global and site-specific analysis of protein ubiquitination.[4][5] Its high sensitivity and resolution enable the identification of ubiquitinated proteins, the precise mapping of modification sites, and the quantification of ubiquitination dynamics in response to various stimuli or disease states.[3][6]
Application Notes: Strategies for Ubiquitinome Analysis
The primary challenge in studying protein ubiquitination is the low stoichiometry and transient nature of the modification.[1] Therefore, robust enrichment strategies are essential prior to MS analysis.[1][7] The most common approaches in "bottom-up" proteomics involve the enzymatic digestion of proteins into peptides, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]
The K-ε-GG Remnant: A Signature of Ubiquitination
A cornerstone of modern ubiquitinomics is the use of the enzyme trypsin for protein digestion. When a ubiquitinated protein is digested with trypsin, the enzyme cleaves the ubiquitin chain, leaving a characteristic di-glycine (Gly-Gly) remnant covalently attached to the ε-amino group of the modified lysine residue on the substrate peptide.[1][8][9] This K-ε-GG signature carries a specific mass shift of 114.04 Da, which is used by mass spectrometers to unambiguously identify the site of ubiquitination.[1][10]
Enrichment Strategies
Due to the low abundance of ubiquitinated peptides in a complex cell lysate, enrichment is a critical step for successful detection.[7]
-
Enrichment of Ubiquitinated Proteins: This approach involves purifying intact ubiquitinated proteins before digestion. Methods include using affinity tags (e.g., His-tagged ubiquitin), antibodies that recognize the ubiquitin protein itself, or proteins with ubiquitin-binding domains.[3][11] While effective, a drawback is the co-purification of non-ubiquitinated interacting proteins and the presence of peptides from ubiquitin itself in the final MS analysis.[12]
-
Enrichment of K-ε-GG Remnant Peptides: This is the most powerful and widely used strategy.[2] It employs highly specific antibodies that recognize the K-ε-GG remnant itself.[12][13] This immunoaffinity purification is performed after tryptic digestion of the total proteome, leading to a highly specific enrichment of only the modified peptides, significantly reducing sample complexity and increasing the depth of ubiquitinome coverage.[9]
Quantitative Ubiquitinomics
To understand the dynamics of ubiquitination, quantitative methods are employed to compare changes across different conditions, such as disease states or drug treatments.[11]
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): This metabolic labeling technique involves growing two cell populations in media containing "light" or "heavy" isotopic forms of essential amino acids (e.g., Arginine and Lysine).[1][14] The cell populations are treated differently, then mixed, and the ubiquitinated peptides are enriched and analyzed together. The mass difference between the heavy and light peptides allows for direct quantification of relative abundance changes.[1]
-
Tandem Mass Tags (TMT): TMT is a chemical labeling method where peptides from different samples (up to 10 or more) are labeled with isobaric tags.[15][16] The tags have the same total mass, so identical peptides from different samples appear as a single precursor ion in the MS1 scan. Upon fragmentation in the MS2 scan, reporter ions with unique masses are generated, and their relative intensities are used for quantification.[15] This method is highly effective for multiplexed analysis of both cell lines and tissue samples.[15]
-
Label-Free Quantification (LFQ): This method compares ubiquitination levels by directly comparing the signal intensity or spectral counts of peptides across separate LC-MS/MS runs.[16] While cost-effective, it requires highly reproducible chromatography and sophisticated computational analysis.
Experimental Protocols
The following protocols describe a standard workflow for the large-scale identification of ubiquitination sites from cultured cells using the K-ε-GG peptide enrichment strategy.
Protocol 1: Cell Lysis and Protein Digestion
This protocol is designed for a starting amount of ≥ 5 mg of protein, typically obtained from 50-100 million cells.[12]
-
Cell Lysis:
-
Wash cell pellets (from ~5 x 15 cm dishes) twice with ice-cold PBS to remove media.
-
Lyse cells in urea lysis buffer (e.g., 8 M urea, 50 mM Tris-HCl pH 8.0, supplemented with protease and deubiquitinase inhibitors).
-
Sonicate the lysate on ice to shear DNA and ensure complete lysis.[17]
-
Centrifuge at high speed (e.g., 20,000 x g) for 15 min at 4°C to pellet cell debris.
-
Collect the supernatant and determine protein concentration using a BCA or Bradford assay.
-
-
Reduction and Alkylation:
-
Reduce disulfide bonds by adding DTT to a final concentration of 5 mM and incubating for 1 hour at room temperature.
-
Alkylate cysteine residues by adding iodoacetamide to a final concentration of 15 mM and incubating for 45 minutes in the dark at room temperature.
-
-
Protein Digestion:
-
Dilute the sample with 50 mM Tris-HCl pH 8.0 to reduce the urea concentration to 2 M.[12]
-
Perform an initial digestion with Endoproteinase LysC (enzyme:substrate ratio of 1:100 w/w) for 2-4 hours at room temperature.[12]
-
Add sequencing-grade trypsin (enzyme:substrate ratio of 1:50 w/w) and incubate overnight at 37°C.[1]
-
Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.5% to stop the digestion.
-
Desalt the resulting peptides using a C18 solid-phase extraction (SPE) cartridge and dry the peptides completely in a vacuum centrifuge.
-
Protocol 2: K-ε-GG Peptide Immunoaffinity Enrichment
-
Antibody Bead Preparation:
-
Immunoprecipitation (IP):
-
Resuspend the dried peptide digest in IP buffer (e.g., 50 mM MOPS/NaOH pH 7.2, 10 mM sodium phosphate, 50 mM NaCl).
-
Clarify the peptide solution by centrifugation.
-
Add the peptide solution to the prepared antibody-bead slurry and incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound peptides. Perform sequential washes with IP buffer and then with water.
-
Elute the enriched K-ε-GG peptides from the beads using an acidic elution buffer, such as 0.15% TFA in water.[17]
-
Immediately desalt the eluted peptides using a C18 StageTip or equivalent and dry in a vacuum centrifuge.[17]
-
Protocol 3: LC-MS/MS Analysis
-
Sample Resuspension: Resuspend the final enriched peptide sample in a buffer suitable for mass spectrometry (e.g., 0.1% formic acid in water).
-
LC Separation:
-
Load the sample onto a nanoflow liquid chromatography system coupled to the mass spectrometer.
-
Separate peptides on a reversed-phase column (e.g., C18, 75 µm inner diameter) using a gradient of increasing acetonitrile concentration over 90-120 minutes.[10]
-
-
Mass Spectrometry:
-
Operate the mass spectrometer (e.g., Q-Exactive or Orbitrap Fusion) in data-dependent acquisition (DDA) mode.[10][18]
-
Acquire high-resolution MS1 scans in the Orbitrap.
-
Select the most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD).
-
Acquire MS2 fragment ion scans in the Orbitrap or ion trap.[18]
-
Use dynamic exclusion to prevent repeated sequencing of the most abundant peptides.[17]
-
Data Presentation and Analysis
Data Analysis Workflow
-
Database Search: Use software such as MaxQuant, Sequest, or Mascot to search the raw MS/MS spectra against a protein sequence database (e.g., UniProt).[2][11]
-
Modification Specification: Specify the di-glycine remnant on lysine (+114.0429 Da) as a variable modification. Also include other potential modifications like carbamidomethylation of cysteine (fixed) and oxidation of methionine (variable).
-
Quantification and Validation: The software will identify peptides, localize the K-ε-GG site, and, for quantitative experiments (SILAC/TMT), calculate the relative abundance ratios for each identified site. All identified ubiquitination sites should be validated with a stringent false discovery rate (FDR), typically <1%.
Example Quantitative Data Table
The table below illustrates how quantitative data from a SILAC-based experiment comparing a control sample to a drug-treated sample might be presented.
| Protein | Gene | UniProt Acc. | Site | Peptide Sequence | Ratio (Treated/Control) | p-value | Regulation |
| Histone H2A | HIST1H2AG | P0C0S8 | K119 | AGKDSGKAKAKAVSRSQR | 3.52 | 0.001 | Upregulated |
| PCNA | PCNA | P12004 | K164 | DSHVVSLPCVPAEQGIK | 2.89 | 0.005 | Upregulated |
| Beta-catenin | CTNNB1 | P35222 | K191 | YLDSGIHSGATTTAPSLSGK | 0.41 | 0.008 | Downregulated |
| p53 | TP53 | P04637 | K382 | EPPLSQETFSDLWKLLPENNVLSPLPSQK | 5.15 | <0.001 | Upregulated |
| Cyclin B1 | CCNB1 | P14635 | K59 | EEIHTKDALDVLEEEAPEPVK | 0.25 | 0.012 | Downregulated |
This table contains representative data for illustrative purposes.
Signaling Pathway Visualization
References
- 1. Analysis of Ubiquitinated Proteome by Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Dissecting the ubiquitin pathway by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Weighing in on Ubiquitin: The Expanding Role of Mass Spectrometry-based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteomic approaches to study ubiquitinomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dissecting the ubiquitin pathway by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Workflow of Quantitative Ubiquitinomics | MtoZ Biolabs [mtoz-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Mass Spectrometry-Based Proteomics for Investigating DNA Damage-Associated Protein Ubiquitylation [frontiersin.org]
- 10. Detection of Protein Ubiquitination Sites by Peptide Enrichment and Mass Spectrometry [jove.com]
- 11. How to Identify Ubiquitination Substrates Using Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Large-Scale Identification of Ubiquitination Sites by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Large-scale identification of ubiquitination sites by mass spectrometry. | Broad Institute [broadinstitute.org]
- 14. Analysis of Ubiquitinated Proteome by Quantitative Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 15. Highly Multiplexed Quantitative Mass Spectrometry Analysis of Ubiquitylomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative Ubiquitylomics Analysis Service - Creative Proteomics [creative-proteomics.com]
- 17. Video: Detection of Protein Ubiquitination Sites by Peptide Enrichment and Mass Spectrometry [jove.com]
- 18. Ubiquitinated Proteomics Analysis Service - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols: Live-Cell Imaging of Protein Degradation with cIAP1 Ligand-Linker Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to eliminate disease-causing proteins. This approach utilizes bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) and Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), to hijack the cell's natural protein disposal machinery. These molecules bring a target protein of interest (POI) into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is an attractive E3 ubiquitin ligase for this purpose due to its role in cell survival and signaling pathways. cIAP1 Ligand-Linker Conjugate 15 is a versatile chemical tool designed for the rapid synthesis of cIAP1-based degraders. It incorporates a high-affinity ligand for cIAP1 connected to a linker with a reactive handle, allowing for straightforward conjugation to a ligand of a specific POI.
These application notes provide a comprehensive guide to utilizing cIAP1 Ligand-Linker Conjugate 15 for the development of novel protein degraders and their characterization using live-cell imaging techniques. The included protocols offer detailed, step-by-step instructions for key experiments, from cell line generation to quantitative analysis of protein degradation kinetics.
Mechanism of Action
A SNIPER created using cIAP1 Ligand-Linker Conjugate 15 functions by forming a ternary complex between the cIAP1 E3 ligase and the POI. This induced proximity facilitates the transfer of ubiquitin from a charged E2 conjugating enzyme to the POI. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.
Data Presentation
The following tables present hypothetical quantitative data that could be obtained from the described experimental protocols. These tables are for illustrative purposes to demonstrate how to structure and present results from live-cell imaging experiments.
Table 1: Degradation Kinetics of Fluorescently Tagged POI
| Compound (Concentration) | DC50 (nM) | Dmax (%) | Time to Dmax (hours) |
| SNIPER-POI (10 nM) | 85 | 92 | 8 |
| SNIPER-POI (100 nM) | 15 | 98 | 4 |
| SNIPER-POI (1000 nM) | 12 | 99 | 2 |
| Negative Control (1000 nM) | >10,000 | <5 | N/A |
| Vehicle (DMSO) | N/A | 0 | N/A |
Table 2: Comparison of Different Linker Lengths on Degradation Efficacy
| SNIPER Variant | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| SNIPER-POI-Short | 12 | 150 | 75 |
| SNIPER-POI-Medium | 15 | 15 | 98 |
| SNIPER-POI-Long | 20 | 95 | 88 |
Experimental Protocols
Protocol 1: Generation of a Stable Cell Line Expressing a Fluorescently Tagged Protein of Interest
This protocol describes the generation of a stable cell line expressing the POI fused to a fluorescent tag (e.g., HaloTag or a fluorescent protein like GFP) for live-cell imaging.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Plasmid encoding POI-HaloTag fusion protein
-
Lipofectamine 3000 or other transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Selection antibiotic (e.g., Puromycin)
-
96-well, 24-well, and 6-well tissue culture plates
-
Fluorescence microscope
Methodology:
-
Cell Plating: Seed HEK293T cells in a 6-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Transfect the cells with the POI-HaloTag plasmid using Lipofectamine 3000 according to the manufacturer's instructions.
-
Selection: 48 hours post-transfection, begin selection by adding the appropriate concentration of the selection antibiotic to the growth medium.
-
Clonal Expansion: After 7-10 days of selection, individual resistant colonies will be visible. Isolate single colonies and expand them in separate wells of a 24-well plate.
-
Screening: Screen the expanded clones for the expression of the POI-HaloTag fusion protein by fluorescence microscopy after labeling with a HaloTag ligand (e.g., TMR).
-
Validation: Confirm the expression and correct localization of the fusion protein by Western blotting and immunofluorescence.
Protocol 2: Live-Cell Imaging of Protein Degradation
This protocol details the procedure for real-time monitoring of POI degradation in the stable cell line upon treatment with a cIAP1-based SNIPER.
Materials:
-
Stable cell line expressing POI-HaloTag
-
cIAP1-based SNIPER (synthesized from cIAP1 Ligand-Linker Conjugate 15)
-
HaloTag fluorescent ligand (e.g., Janelia Fluor 646)
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
-
96-well glass-bottom imaging plates
-
High-content imaging system with environmental control (37°C, 5% CO2)
-
Image analysis software
Methodology:
-
Cell Plating: Seed the POI-HaloTag stable cells into a 96-well glass-bottom plate at a density that will result in 60-80% confluency for imaging.
-
Fluorescent Labeling: Incubate the cells with the HaloTag fluorescent ligand (e.g., 100 nM JF646) for 30 minutes at 37°C.
-
Washing: Wash the cells three times with pre-warmed live-cell imaging medium to remove unbound ligand.
-
Compound Treatment: Prepare serial dilutions of the cIAP1-based SNIPER and a negative control in live-cell imaging medium. Add the compounds to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Time-Lapse Microscopy: Immediately place the plate in the pre-warmed and CO2-controlled microscope.
-
Image Acquisition: Acquire images every 15-30 minutes for up to 24 hours. Use the lowest possible laser power and exposure time to minimize phototoxicity.
-
Image Analysis:
-
Segment individual cells using image analysis software.
-
Quantify the mean fluorescence intensity per cell at each time point.
-
Normalize the fluorescence intensity of each cell to its intensity at time zero.
-
Plot the normalized intensity versus time to generate degradation curves.
-
Calculate degradation parameters such as DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).
-
Conclusion
The combination of cIAP1 Ligand-Linker Conjugate 15 and live-cell imaging provides a robust platform for the development and characterization of novel protein degraders. The protocols and guidelines presented here offer a framework for researchers to design and execute experiments to quantify the kinetics and efficacy of cIAP1-mediated protein degradation in real-time. This approach will undoubtedly accelerate the discovery of new therapeutics targeting a wide range of diseases.
Application Notes and Protocols: Conjugation of a Protein of Interest to cIAP1 Ligand-Linker 15
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of molecules that co-opt the cell's natural protein disposal machinery to selectively degrade target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] This document provides detailed application notes and protocols for the conjugation of a protein of interest to cIAP1 Ligand-Linker 15, a key step in the development of specific and nongenetic IAP-dependent protein erasers (SNIPERs).[3][4] The cellular inhibitor of apoptosis protein 1 (cIAP1) is an E3 ubiquitin ligase that can be recruited by PROTACs to ubiquitinate and mark a target protein for degradation by the proteasome.[2][5]
The cIAP1 Ligand-Linker 15 is a chemical entity that incorporates a ligand for the cIAP1 E3 ubiquitin ligase and a linker with a terminal primary amine group, making it suitable for conjugation to a protein of interest.[3] The following protocols will focus on the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond between the carboxyl groups on the protein of interest and the amine group of the linker.
Signaling Pathway and Mechanism of Action
The conjugation of a protein of interest to cIAP1 Ligand-Linker 15 creates a PROTAC that, once introduced into a cell, initiates a cascade of events leading to the degradation of the target protein.
Caption: cIAP1-mediated PROTAC mechanism of action.
The PROTAC molecule first binds to both the protein of interest (POI) and the cIAP1 E3 ligase, forming a ternary complex.[1] This proximity induces the cIAP1 ligase to transfer ubiquitin molecules to the POI, marking it for degradation. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome into smaller peptides.[1] The PROTAC molecule is then released to engage in another cycle of degradation.
Experimental Protocols
Protocol 1: Conjugation of Protein of Interest to cIAP1 Ligand-Linker 15
This protocol describes the two-step EDC/NHS chemistry to conjugate the amine-group of cIAP1 Ligand-Linker 15 to the carboxyl groups of a protein of interest.
Materials:
-
Protein of Interest (POI) with accessible carboxyl groups (glutamic acid, aspartic acid, or C-terminus)
-
cIAP1 Ligand-Linker 15 hydrochloride (or other salt form)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Dissolve the POI in Activation Buffer at a concentration of 1-10 mg/mL.
-
If the protein is stored in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Activation Buffer.
-
-
Activation of Protein Carboxyl Groups:
-
Prepare fresh solutions of EDC and sulfo-NHS in Activation Buffer at a concentration of 10 mg/mL.
-
Add a 50- to 100-fold molar excess of EDC and sulfo-NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Activation Reagents:
-
Immediately purify the activated protein from excess EDC and sulfo-NHS using a desalting column or dialysis against the Coupling Buffer. This step is critical to prevent unwanted side reactions.
-
-
Conjugation Reaction:
-
Dissolve the cIAP1 Ligand-Linker 15 in Coupling Buffer.
-
Add a 10- to 20-fold molar excess of the cIAP1 Ligand-Linker 15 to the activated protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unconjugated cIAP1 Ligand-Linker 15 and other reaction byproducts by dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).
-
Protocol 2: Characterization of the Protein-cIAP1 Ligand-Linker 15 Conjugate
1. Determination of Conjugation Efficiency and Drug-to-Antibody Ratio (DAR):
-
Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Hydrophobic Interaction Chromatography (HIC).
-
Procedure:
-
Analyze the purified conjugate by RP-HPLC or HIC.
-
The chromatogram will show peaks corresponding to the unconjugated protein and the protein conjugated with one or more linker molecules.
-
Calculate the percentage of conjugated protein and the average number of linkers per protein (DAR) by integrating the peak areas.
-
2. Confirmation of Conjugate Identity:
-
Method: Mass Spectrometry (MS).
-
Procedure:
-
Analyze the purified conjugate by LC-MS to confirm the molecular weight of the conjugate.
-
The observed mass should correspond to the mass of the protein plus the mass of the conjugated linker(s).
-
3. Functional Assessment: In Vitro Protein Degradation Assay:
-
Method: Western Blot.
-
Procedure:
-
Culture cells that endogenously express the protein of interest.
-
Treat the cells with varying concentrations of the protein-cIAP1 Ligand-Linker 15 conjugate for a set time course (e.g., 4, 8, 16, 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Perform SDS-PAGE and Western blot analysis using a primary antibody specific for the protein of interest.
-
Quantify the band intensities to determine the extent of protein degradation at each concentration and time point.
-
Data Presentation
| Parameter | Method | Result |
| Conjugation Efficiency | RP-HPLC | >90% |
| Average Linker-to-Protein Ratio | RP-HPLC/MS | 2.5 |
| Purity | SEC | >95% |
| DC50 (Degradation Concentration 50%) | Western Blot | 100 nM |
| Dmax (Maximum Degradation) | Western Blot | >90% |
Visualizations
Caption: Workflow for protein-cIAP1 Ligand-Linker 15 conjugation.
Caption: Workflow for characterization and functional analysis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Linker Length for cIAP1 Ligand-Linker Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for optimizing the linker length of cIAP1 ligand-linker conjugates, commonly known as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs).
Frequently Asked Questions (FAQs)
Q1: Why is the linker length so critical for a cIAP1-based degrader's activity?
The linker is not just a spacer; it is a crucial determinant of the efficacy of a Proteolysis Targeting Chimera (PROTAC) or SNIPER.[1] Its length and composition are critical for the formation of a stable and productive ternary complex, which consists of the target Protein of Interest (POI), the degrader molecule, and the cIAP1 E3 ligase.[2][3] An optimal linker orients the two proteins in a spatially favorable manner to facilitate the transfer of ubiquitin from the E2-conjugating enzyme (recruited by cIAP1) to the target protein, marking it for proteasomal degradation.[2][4]
Q2: What are the consequences of using a suboptimal linker length?
Suboptimal linker length can lead to a significant loss of degradation efficiency or complete inactivity.[5]
-
Too Short: A linker that is too short may cause steric hindrance between the target protein and the cIAP1 E3 ligase, preventing the formation of a stable ternary complex.[2][5]
-
Too Long: An excessively long or overly flexible linker can result in an unstable ternary complex with an unfavorable orientation, leading to inefficient ubiquitination and reduced degradation.[1][2] It can also lead to an entropic penalty that offsets the energy gained from favorable protein-protein interactions within the complex.[6]
Q3: What are the most common types of linkers used in PROTAC and SNIPER design?
The most common linkers are composed of polyethylene glycol (PEG) chains, alkyl chains, or a combination of both (alkyl/ether).[1][6] PEG linkers are often favored for their hydrophilicity and biocompatibility, which can improve the solubility and cell permeability of the degrader molecule.[1] The choice of linker type can significantly impact the physicochemical properties and overall performance of the conjugate.[5]
Q4: How does linker length affect the "hook effect"?
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations. This occurs because an excess of the degrader leads to the formation of binary complexes (PROTAC-Target or PROTAC-cIAP1) rather than the productive ternary complex required for degradation.[7][8] While linker length is a key factor in the stability of the ternary complex, the hook effect is primarily managed by optimizing the degrader's concentration. A wide dose-response experiment is crucial to identify the optimal concentration range and observe the characteristic bell-shaped curve of the hook effect.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of cIAP1 ligand-linker conjugates.
Problem: No or very weak degradation of the target protein is observed across all linker lengths.
| Potential Cause | Recommended Action / Experiment |
| Poor Cell Permeability | The degrader may not be entering the cells. Perform an LC-MS/MS analysis of cell lysates after treatment to confirm the intracellular concentration of your compound. If permeability is low, consider modifying the linker to improve physicochemical properties (e.g., adding PEG units).[8][9] |
| Lack of Target Engagement | The degrader may not be binding to the target protein or cIAP1 inside the cell. Confirm target engagement using a Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assays.[9] |
| Insufficient E3 Ligase Expression | The cell line used may not express sufficient levels of cIAP1. Confirm cIAP1 expression levels via Western Blot or qPCR. Consider using a different cell line with known high expression.[8] |
| Incorrect Linker Attachment Point | The point of attachment of the linker to the cIAP1 ligand or the target protein ligand can be as critical as the linker's length. An incorrect exit vector can prevent the formation of a productive ternary complex. Re-evaluate the synthesis strategy and consider alternative attachment points on one or both ligands.[6] |
Problem: Degradation is observed, but the potency (DC₅₀) is low.
| Potential Cause | Recommended Action / Experiment |
| Suboptimal Linker Length | The tested linker lengths may not be optimal. The relationship between linker length and degradation potency is often very sharp. Synthesize and test additional analogues with finer adjustments in linker length (e.g., varying by 1-2 atoms or single PEG units).[10] |
| Inefficient Ternary Complex Formation | The linker may not be promoting a stable and productive ternary complex. Assess ternary complex formation and stability using biophysical assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or TR-FRET.[2][7] These assays can help quantify the cooperativity of the complex. |
| Inefficient Ubiquitination | Even if a ternary complex forms, the orientation may not be optimal for ubiquitin transfer. Perform an in-cell ubiquitination assay by immunoprecipitating the target protein and blotting for ubiquitin. The appearance of a high-molecular-weight smear indicates ubiquitination.[9] If ubiquitination is weak, a different linker length or type may be required to achieve a more productive orientation. |
Problem: The degrader works in biochemical/biophysical assays but not in cells.
| Potential Cause | Recommended Action / Experiment |
| Compound Instability or Efflux | The degrader may be unstable in cell culture media or actively removed from the cell by efflux pumps. Assess the stability of the compound in media over time using LC-MS/MS. Co-treatment with known efflux pump inhibitors can help diagnose this issue. |
| Proteasome Dysfunction | The proteasome may be inhibited or not fully functional in your experimental setup. Include a positive control, such as a well-characterized degrader or the proteasome inhibitor MG132. Co-treatment with MG132 should "rescue" or block the degradation of your target, confirming its dependence on the proteasome.[9][11] |
Visual Diagrams
Signaling and Experimental Workflows
Caption: Mechanism of Action for cIAP1-based Degraders.
Caption: A streamlined workflow for linker optimization.
Caption: A logical workflow for troubleshooting failed degradation.
Quantitative Data on Linker Length Optimization
Optimizing linker length is an empirical process, and the ideal length is highly dependent on the specific target protein and the ligands used. The following tables summarize data from published studies on different targets, illustrating the profound impact of linker length on degradation efficiency. While not all are specific to cIAP1, they demonstrate the universal principles of linker optimization.
Table 1: Effect of PEG Linker Length on ERα Degradation (VHL-based PROTAC) [1]
| PROTAC Compound | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC 1 | 2 PEG units | >1000 | <20 |
| PROTAC 2 | 3 PEG units | ~100 | ~70 |
| PROTAC 3 | 4 PEG units | <100 | >80 |
| PROTAC 4 | 5 PEG units | ~500 | ~50 |
| PROTAC 5 | 6 PEG units | >1000 | <30 |
Data illustrates a clear optimal linker length of 4 PEG units for this specific system.
Table 2: Effect of Alkyl/Ether Linker Length on TBK1 Degradation (VHL-based PROTAC) [1][6]
| PROTAC Compound | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC A | < 12 | >1000 | Not Observed |
| PROTAC B | 21 | 3 | 96 |
| PROTAC C | 29 | 292 | 76 |
Demonstrates that a minimum linker length is required to induce degradation, after which potency can decrease again.
Table 3: Effect of Linker Length on BTK Degradation (CRBN-based PROTAC) [6]
| PROTAC Compound | Linker Composition | DC₅₀ (nM) | Degradation Potency |
| BTK Degrader 1 | 2 PEG units | >5000 | Reduced Degradation |
| BTK Degrader 2 | 4-5 PEG units | <500 | Potent Degradation |
Highlights that even for different E3 ligases and targets, a "sweet spot" for linker length exists.
Detailed Experimental Protocols
Western Blot for Protein Degradation Assessment
This protocol is used to quantify the reduction in target protein levels following treatment with a cIAP1-based degrader.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, or a relevant cancer cell line) in 12-well or 6-well plates and allow them to adhere overnight. Treat the cells with a range of degrader concentrations (e.g., 1 nM to 10 µM) for a predetermined duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).[2]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay kit to ensure equal loading for each sample.[1]
-
SDS-PAGE and Western Blotting: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Detection and Analysis: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour. Visualize the bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control to determine the percentage of remaining protein.[8]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to qualitatively or semi-quantitatively assess the formation of the ternary complex (Target Protein - Degrader - cIAP1) in a cellular context.
Methodology:
-
Cell Treatment: Treat cells with the degrader at its optimal degradation concentration (or a concentration of interest) for a short duration (e.g., 2-4 hours) to capture the transient ternary complex. Include vehicle-treated and untreated cells as controls.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100 or NP-40) with protease inhibitors.
-
Immunoprecipitation: Pre-clear the lysate with Protein A/G agarose beads. Incubate the pre-cleared lysate with an antibody against either the target protein or cIAP1 overnight at 4°C.
-
Immune Complex Capture: Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the antibody-protein complexes.[9]
-
Washing: Pellet the beads and wash them 3-5 times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western Blotting for the presence of all three components: the immunoprecipitated protein (e.g., cIAP1) and the co-immunoprecipitated proteins (e.g., the target protein). A band for the target protein in the cIAP1 IP lane (and vice-versa) indicates ternary complex formation.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy cIAP1 Ligand-Linker Conjugates 1 [smolecule.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Overcoming the "Hook Effect" in cIAP1 Degrader Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cIAP1 degraders. The content is designed to help you understand, identify, and overcome the "hook effect," a common challenge in targeted protein degradation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of cIAP1 degrader experiments?
A1: The "hook effect" is a paradoxical phenomenon observed in experiments with bifunctional degraders, such as PROTACs, where an increase in the degrader concentration beyond an optimal point leads to a decrease in the degradation of the target protein, in this case, cIAP1.[1][2] This results in a characteristic bell-shaped dose-response curve, which can complicate the determination of key parameters like the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[3]
Q2: What is the underlying mechanism of the hook effect with cIAP1-targeting PROTACs?
A2: The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations. A cIAP1-targeting PROTAC's effectiveness depends on the formation of a productive ternary complex, which consists of the PROTAC molecule, the cIAP1 protein, and the target protein. When the PROTAC concentration is excessively high, it can independently bind to either the target protein or the cIAP1 E3 ligase, forming binary complexes (Target-PROTAC or cIAP1-PROTAC). These binary complexes are unable to bring the target and the E3 ligase together for ubiquitination and subsequent degradation, thus competitively inhibiting the formation of the productive ternary complex.[1][2]
Q3: At what concentration range can I expect to see the hook effect with a cIAP1-based PROTAC?
A3: The concentration at which the hook effect becomes apparent is highly dependent on the specific PROTAC, the target protein, the cell line, and the intracellular expression levels of cIAP1. It is often observed at micromolar (µM) concentrations, but can also occur in the high nanomolar (nM) range. Therefore, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation.
Q4: Can the design of the PROTAC influence the hook effect?
A4: Yes, the design of the PROTAC, particularly the linker connecting the target-binding and E3 ligase-binding moieties, plays a critical role. A well-designed linker can promote positive cooperativity in the formation of the ternary complex, which stabilizes the productive ternary complex over the non-productive binary complexes. This enhanced stability can mitigate the hook effect.[3]
Q5: Are there alternative degradation strategies that are less prone to the hook effect?
A5: Yes, molecular glues are a class of small molecules that induce protein degradation by enhancing the interaction between an E3 ligase and a target protein, effectively "gluing" them together. Because they are monovalent and do not form binary complexes in the same way as bifunctional PROTACs, they are generally less susceptible to the hook effect.
Troubleshooting Guides
Problem 1: My dose-response curve for cIAP1 degradation shows a bell shape (a "hook").
-
Likely Cause: You are observing the classic hook effect due to the formation of unproductive binary complexes at high degrader concentrations.
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of degrader concentrations, especially at the higher end, to clearly define the bell-shaped curve.
-
Determine the Optimal Concentration: Identify the concentration that yields the maximal degradation (Dmax) and use concentrations at or below this for future experiments.
-
Assess Ternary Complex Formation Directly: Utilize biophysical or cellular assays like Co-Immunoprecipitation (Co-IP) or NanoBRET to directly measure the formation of the ternary complex at different PROTAC concentrations. A decrease in ternary complex formation at high concentrations will confirm the hook effect mechanism.
-
Problem 2: I am not observing any cIAP1 degradation at any of the tested concentrations.
-
Likely Cause: This could be due to several factors, including an inactive degrader, low cell permeability, insufficient cIAP1 expression, or the hook effect occurring at concentrations lower than tested.
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: It's possible your initial concentration range was too high and entirely within the hook effect region, or too low to induce degradation. Test a very broad range of concentrations (e.g., from picomolar to high micromolar).
-
Verify Target and E3 Ligase Expression: Confirm that your cell line expresses both the target protein and cIAP1 at sufficient levels using Western blotting or qPCR.
-
Assess Cell Permeability: PROTACs are relatively large molecules and may have poor cell permeability. Consider performing a cellular thermal shift assay (CETSA) to confirm target engagement within the cell.
-
Verify Ternary Complex Formation: Before concluding the degrader is inactive, confirm that it can bind to both the target protein and cIAP1 and facilitate the formation of a ternary complex using appropriate assays (see Experimental Protocols section).
-
Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment at a fixed, potentially optimal, PROTAC concentration to determine the ideal incubation time.
-
Quantitative Data
The following table provides a hypothetical example of a dose-response experiment for a cIAP1 degrader targeting Bruton's tyrosine kinase (BTK), illustrating the hook effect.
| Degrader Concentration (nM) | % BTK Degradation (relative to vehicle) |
| 0.1 | 5% |
| 1 | 25% |
| 10 | 70% |
| 100 | 95% (Dmax) |
| 1000 | 60% |
| 10000 | 30% |
This data is illustrative and based on typical observations in PROTAC experiments. Actual results will vary depending on the specific degrader and experimental conditions. A study by Schiemer et al. (2021) provides real-world examples of dose-dependent degradation of BTK by cIAP1-recruiting degraders, showing varying degrees of the hook effect based on the linker design.
Experimental Protocols
Western Blotting for cIAP1 Degradation
This protocol outlines the steps to quantify the degradation of a target protein following treatment with a cIAP1 degrader.
-
Materials:
-
Cells expressing the target protein and cIAP1
-
cIAP1 degrader compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against the target protein, cIAP1, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Treatment: Seed cells and treat with a range of cIAP1 degrader concentrations for a predetermined time (e.g., 4-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the log of the degrader concentration to generate a dose-response curve.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to verify the formation of the Target-PROTAC-cIAP1 ternary complex.
-
Materials:
-
Cells treated with the cIAP1 degrader or vehicle
-
Co-IP lysis buffer (non-denaturing)
-
Antibody against the target protein or a tag on the protein
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer
-
Western blot reagents
-
-
Procedure:
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of the cIAP1 degrader or vehicle for a specified time. To prevent degradation of the target protein and capture the ternary complex, it is advisable to pre-treat cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours before and during degrader treatment. Lyse cells in a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates to reduce non-specific binding.
-
Incubate the cleared lysate with an antibody against the target protein overnight at 4°C.
-
Add protein A/G beads to capture the antibody-antigen complex.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads.
-
Analyze the eluate by Western blotting using antibodies against the target protein and cIAP1. An increased signal for cIAP1 in the degrader-treated samples compared to the vehicle control indicates the formation of the ternary complex.
-
-
NanoBRET™ Ternary Complex Formation Assay
This is a live-cell, real-time assay to quantify the formation of the ternary complex.
-
Principle: This assay uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein (donor) and a fluorescently labeled HaloTag® protein (acceptor). Proximity of the donor and acceptor due to ternary complex formation results in a BRET signal.
-
General Protocol Outline:
-
Cell Line Engineering: Create a stable cell line expressing the target protein fused to NanoLuc® luciferase and cIAP1 fused to HaloTag®.
-
Assay Setup: Plate the engineered cells and add the HaloTag® ligand to fluorescently label cIAP1.
-
Degrader Treatment: Add serial dilutions of the cIAP1 degrader to the wells.
-
Signal Measurement: Measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) emission signals at various time points using a BRET-capable plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the degrader concentration. A bell-shaped curve is indicative of the hook effect at the level of ternary complex formation.
-
Signaling Pathways and Experimental Workflows
cIAP1 Signaling Pathway in NF-κB Activation
cIAP1 is a key regulator of the NF-κB signaling pathway. Upon stimulation by cytokines like TNFα, cIAP1 is recruited to the receptor complex via its interaction with TRAF2. Here, its E3 ligase activity leads to the ubiquitination of RIPK1, which serves as a scaffold to recruit and activate the IKK complex, ultimately leading to the activation of the canonical NF-κB pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
identifying off-target effects of cIAP1 Ligand-Linker Conjugates 15
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing cIAP1 Ligand-Linker Conjugate 15. This resource is designed to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for cIAP1 Ligand-Linker Conjugate 15?
A1: cIAP1 Ligand-Linker Conjugate 15 is a component of a Proteolysis Targeting Chimera (PROTAC). It is designed to simultaneously bind to the E3 ubiquitin ligase cIAP1 (cellular inhibitor of apoptosis protein 1) and a specific protein of interest (POI). This binding event forms a ternary complex, which brings the POI into close proximity with cIAP1. cIAP1 then ubiquitinates the POI, marking it for degradation by the cell's proteasome. This targeted protein degradation approach allows for the selective removal of a target protein.[1][2]
Q2: I am not observing any degradation of my target protein. What are the initial troubleshooting steps?
A2: If you are not observing degradation of your target protein, it is crucial to systematically validate each step of the experimental process. Here are the initial steps to take:
-
Confirm Compound Integrity: Ensure the cIAP1 Ligand-Linker Conjugate 15 you are using is of high purity and has not degraded.
-
Verify Target and E3 Ligase Expression: Confirm that both your protein of interest (POI) and cIAP1 are expressed in your chosen cell line at sufficient levels. Low expression of either can limit the degradation process.
-
Assess Cell Permeability: PROTACs can have variable cell permeability. Consider performing assays to determine if the conjugate is reaching its intracellular targets.
-
Optimize Concentration and Time: Perform a dose-response experiment with a wide range of concentrations and a time-course experiment to identify the optimal conditions for degradation.
Q3: My dose-response curve shows decreased degradation at higher concentrations. What is causing this "hook effect"?
A3: The "hook effect" is a common phenomenon with PROTACs where the degradation efficiency decreases at high concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-POI or PROTAC-cIAP1) rather than the productive ternary complex (POI-PROTAC-cIAP1) required for degradation. The formation of these binary complexes sequesters the components needed for degradation, leading to reduced efficacy. To mitigate this, it is essential to perform a comprehensive dose-response analysis to identify the optimal concentration for maximal degradation.
Q4: What are the potential off-target effects of using a cIAP1-based degrader?
A4: A primary concern with cIAP1-based degraders is the potential for cross-reactivity with other members of the Inhibitor of Apoptosis (IAP) family, such as cIAP2 and XIAP, due to structural similarities. Degradation of cIAP1 and cIAP2 can lead to the activation of the non-canonical NF-κB signaling pathway, which may result in unintended biological consequences. It is also possible for the degrader to induce the degradation of proteins other than the intended target. Therefore, comprehensive off-target analysis is a critical step in characterizing your cIAP1-based PROTAC.[3]
Troubleshooting Guides
Problem 1: No or Weak Degradation of the Target Protein
| Possible Cause | Suggested Solution |
| Suboptimal PROTAC Concentration | Perform a dose-response experiment with a broad range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for degradation and to identify a potential "hook effect". |
| Incorrect Time Point | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal treatment duration for maximal protein degradation. |
| Low cIAP1 Expression in Cell Line | Verify the expression level of cIAP1 in your cell line using Western Blot or qPCR. If expression is low, consider using a different cell line with higher endogenous cIAP1 levels. |
| Poor Cell Permeability of the Conjugate | If possible, test the cell permeability of your PROTAC. Modifications to the linker or the use of cell-penetrating peptides could be considered in the design phase. |
| Issues with Western Blotting | Ensure proper antibody validation for both the target protein and a loading control. Optimize transfer conditions and antibody concentrations. |
| Lack of Ternary Complex Formation | If possible, use biophysical assays such as TR-FRET or SPR to confirm the formation of the ternary complex (Target-PROTAC-cIAP1) in vitro. |
Problem 2: Unexpected Cellular Toxicity or Phenotype
| Possible Cause | Suggested Solution |
| Off-Target Protein Degradation | Perform unbiased proteomics (e.g., mass spectrometry) to identify unintended changes in the proteome following treatment with your PROTAC. |
| cIAP1/2 Degradation and NF-κB Activation | Monitor the protein levels of cIAP1 and cIAP2. Assess the activation of the non-canonical NF-κB pathway by measuring the processing of p100 to p52. |
| Toxicity of the Linker or Ligand | Test the toxicity of the individual components of the PROTAC (the cIAP1 ligand and the target protein ligand) separately to determine if the toxicity is inherent to one of the moieties. |
| On-Target Toxicity | The observed toxicity may be a direct result of the degradation of your target protein. This would indicate that the target protein is essential for cell viability. |
Experimental Protocols
Protocol 1: Western Blot Analysis of Target Protein Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the cIAP1-based PROTAC or a vehicle control (e.g., DMSO) for a predetermined duration.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities to determine the percentage of protein degradation.
Protocol 2: Quantitative Proteomics for Off-Target Analysis
-
Sample Preparation: Treat cells with the cIAP1-based PROTAC at its optimal degradation concentration and a vehicle control. Harvest, lyse the cells, and digest the proteins into peptides.
-
Isobaric Labeling: Label the peptide samples with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Analyze the labeled peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify thousands of proteins.
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly up- or down-regulated upon treatment with the PROTAC. This will reveal both the intended on-target degradation and any unintended off-target effects.
Quantitative Data Summary
Table 1: Example Degradation Profile of a Target Protein by a cIAP1-based PROTAC
| Concentration (nM) | % Target Protein Remaining (vs. Vehicle) |
| 0.1 | 98% |
| 1 | 85% |
| 10 | 45% |
| 100 | 15% (Dmax) |
| 1000 | 35% (Hook Effect) |
| DC50 | ~15 nM |
Table 2: Example Selectivity Profile from Proteomics Analysis
| Protein | Log2 Fold Change (PROTAC vs. Vehicle) | p-value |
| Target Protein | -2.5 | < 0.001 |
| cIAP1 | -0.8 | 0.02 |
| cIAP2 | -0.6 | 0.04 |
| Off-Target Protein X | -1.5 | 0.005 |
| Off-Target Protein Y | 0.1 | 0.85 |
Visualizations
Caption: cIAP1-based PROTAC mechanism.
Caption: Troubleshooting decision tree.
Caption: Off-target identification workflow.
References
- 1. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
dealing with insolubility of cIAP1 Ligand-Linker Conjugates 15
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with cIAP1 Ligand-Linker Conjugates, with a focus on addressing insolubility issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My cIAP1 Ligand-Linker Conjugate 15 has low aqueous solubility. Why is this, and what are the initial steps to dissolve it?
A: Low aqueous solubility is a common challenge for complex organic molecules like cIAP1 Ligand-Linker Conjugates, which can be hydrophobic. The initial and most common step is to create a high-concentration primary stock solution in an organic solvent.
For initial dissolution, we recommend using 100% dimethyl sulfoxide (DMSO) to create a stock solution, for example, at a concentration of 10-50 mM.[1] To ensure the conjugate is fully dissolved, vortexing and/or sonication can be beneficial.[1] Store this primary stock in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can affect stability and solubility.[1]
Q2: I dissolved the cIAP1 Ligand-Linker Conjugate 15 in DMSO, but it precipitates when I dilute it into my aqueous assay buffer or cell culture medium. What causes this and how can I prevent it?
A: This phenomenon is known as "precipitation upon dilution" and occurs when the conjugate, which is soluble in the organic stock solvent, exceeds its solubility limit in the final aqueous solution.[2] The drastic change in solvent polarity is the primary cause.[1]
To prevent this, consider the following immediate corrective actions:
-
Optimize the Dilution Method: Instead of a single large dilution, perform serial dilutions. A stepwise reduction in the organic solvent concentration can prevent abrupt precipitation.[1][2]
-
Lower the Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay, ideally below 1%, as higher concentrations can be toxic to cells and affect protein stability.[1] Many cell lines can tolerate up to 0.5% DMSO without significant effects.[2]
-
Vortex During Dilution: Add the conjugate stock solution dropwise to the vortexing aqueous buffer. This rapid mixing can help keep the compound in solution.[3]
-
Pre-warm the Buffer: Gently warming the assay buffer (e.g., to 37°C) can temporarily increase the solubility of some compounds. Ensure this temperature is compatible with your experimental components.[1]
Q3: Could the insolubility of my cIAP1 Ligand-Linker Conjugate be affecting my experimental results, such as giving inconsistent potency values?
A: Yes, absolutely. Poor solubility is a significant reason for assay variability and artificially low potency.[1] If the conjugate is not fully dissolved, its effective concentration is lower than the intended concentration, leading to an underestimation of its true efficacy (e.g., IC50 value).[1] Compound aggregation can also cause non-specific inhibition, further complicating the interpretation of your results.[1]
Q4: What is the role of cIAP1 and how do ligand-linker conjugates work?
A: Cellular inhibitor of apoptosis protein 1 (cIAP1) is an E3 ubiquitin ligase that plays a crucial role in regulating cell signaling pathways, including apoptosis (programmed cell death) and inflammation.[4][5] cIAP1 can ubiquitinate proteins, targeting them for degradation by the proteasome.[6][7]
cIAP1 Ligand-Linker Conjugates are designed to exploit this function. They typically consist of a ligand that binds to cIAP1 and a linker that can be attached to a warhead targeting a specific protein of interest.[8][9][10][11] This brings cIAP1 into close proximity with the target protein, leading to its ubiquitination and subsequent degradation. This technology, often associated with Proteolysis Targeting Chimeras (PROTACs), is a powerful tool for studying protein function and for therapeutic development, particularly in cancer research.[8]
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with cIAP1 Ligand-Linker Conjugates.
| Problem | Potential Cause | Recommended Solution |
| Powdered conjugate will not dissolve in the primary organic solvent (e.g., DMSO). | Insufficient solvent volume or inadequate mixing. | Increase the solvent volume to lower the concentration. Use a vortex mixer and/or sonication to aid dissolution. Gentle heating (e.g., 37°C) can also be attempted, but be cautious of potential compound degradation.[2] |
| Conjugate precipitates out of solution during the experiment. | Time-dependent solubility issues; changes in temperature or buffer composition over time. | Re-evaluate the buffer composition. Consider adding solubilizing agents or excipients if compatible with your assay. Ensure consistent temperature throughout the experiment. |
| Inconsistent results or lower than expected biological activity. | Poor solubility leading to a lower effective concentration of the conjugate. Compound aggregation causing non-specific effects. | Confirm the solubility of the conjugate under your specific assay conditions using a kinetic solubility assay. If solubility is low, systematically optimize the solvent, pH, and consider using solubilizing agents. |
| Precipitation in cell-based assays. | The conjugate's concentration exceeds its solubility limit in the cell culture medium. | Decrease the stock solution concentration to allow for a larger volume to be added to the medium. Perform serial dilutions in the medium. Check the DMSO tolerance of your specific cell line.[2] |
Experimental Protocols
Protocol 1: Preparation of a Solubilized Working Solution
This protocol outlines a stepwise method for preparing a working solution of a poorly soluble cIAP1 Ligand-Linker Conjugate for in vitro assays.
-
Primary Stock Preparation:
-
Accurately weigh the cIAP1 Ligand-Linker Conjugate 15 powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration primary stock (e.g., 20 mM).
-
Ensure complete dissolution by vortexing and, if necessary, sonicating the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure no solid particles remain.
-
Store the primary stock in small, single-use aliquots at -80°C.
-
-
Intermediate Dilution (Serial Dilution):
-
Prepare an intermediate stock solution from the primary stock in 100% DMSO (e.g., 2 mM).
-
Create a series of further dilutions in your aqueous assay buffer. For example, to achieve a final concentration of 10 µM with 0.5% DMSO, you could perform a 1:10 dilution of the 2 mM stock into the assay buffer (resulting in 200 µM with 10% DMSO), followed by a 1:20 dilution of this intermediate into the final assay volume.
-
-
Final Working Solution Preparation:
-
While vortexing the final volume of assay buffer, slowly add the required volume of the appropriate intermediate stock solution drop by drop.
-
Continue vortexing for a short period to ensure thorough mixing.
-
Visually inspect the final working solution for any signs of precipitation before use.
-
Protocol 2: Kinetic Solubility Assay using Nephelometry
This protocol provides a method to determine the kinetic solubility of the conjugate in your specific buffer.
-
Prepare a high-concentration stock solution of the conjugate in DMSO (e.g., 10 mM).
-
Dispense the assay buffer into the wells of a 96-well plate.
-
Add a small volume of the DMSO stock solution to the buffer in each well to achieve a range of final conjugate concentrations. Ensure the final DMSO concentration is consistent across all wells and matches your experimental conditions.
-
Mix the plate thoroughly and incubate at room temperature for a defined period (e.g., 1-2 hours).
-
Measure the turbidity of each well using a nephelometer, which measures light scattering caused by undissolved particles.
-
The highest concentration of the conjugate that does not show a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility.
Quantitative Data Summary
The following table summarizes common additives used to improve the solubility of hydrophobic compounds. The optimal choice and concentration will be specific to your conjugate and experimental system and should be determined empirically.
| Additive Type | Example(s) | Typical Concentration Range | Mechanism of Action | Considerations |
| Co-solvents | Ethanol, Polyethylene glycol (PEG), Glycerol | 1-10% (v/v) | Reduces the polarity of the aqueous solvent. | Can affect enzyme activity and cell viability at higher concentrations. |
| Surfactants (Detergents) | Tween® 20, Tween® 80, Pluronic® F-68 | 0.01-0.1% (w/v) | Form micelles that encapsulate hydrophobic molecules. | Can interfere with some biological assays and disrupt cell membranes. Use non-ionic detergents for milder effects. |
| Cyclodextrins | β-cyclodextrin, HP-β-CD | 1-10 mM | Form inclusion complexes with hydrophobic molecules, shielding them from the aqueous environment. | Can sometimes extract cholesterol from cell membranes. |
| pH Modifiers | HCl, NaOH, various buffers | pH 3-10 | For ionizable compounds, adjusting the pH to a point where the molecule is charged can increase its solubility. | The chosen pH must be compatible with the stability of the conjugate and the biological system. |
| Amino Acids | Arginine, Glutamic acid | 25-50 mM | Can reduce protein aggregation and improve the solubility of small molecules by interacting with charged and hydrophobic regions.[12][13] | May have effects on protein-protein interactions. |
Visualizations
Caption: Simplified cIAP1 signaling in the non-canonical NF-κB pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Cytoplasmic and Nuclear Functions of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular Inhibitor of Apoptosis Protein-1 (cIAP1) Plays a Critical Role in β-Cell Survival under Endoplasmic Reticulum Stress: PROMOTING UBIQUITINATION AND DEGRADATION OF C/EBP HOMOLOGOUS PROTEIN (CHOP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Buy cIAP1 Ligand-Linker Conjugates 1 [smolecule.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cIAP1 Ligand-Linker Conjugates 3 | TargetMol [targetmol.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. [PDF] A simple method for improving protein solubility and long-term stability. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Addressing Resistance to cIAP1-Mediated Protein Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to cIAP1-mediated protein degradation in their experiments.
Troubleshooting Guides
This section addresses common issues encountered during experiments targeting cIAP1 for degradation, particularly when using SMAC mimetics.
Question: My SMAC mimetic is not inducing cIAP1 degradation or cell death in my cancer cell line. What are the possible reasons and how can I troubleshoot this?
Answer:
Resistance to SMAC mimetics is a common challenge and can arise from several factors. Here's a step-by-step troubleshooting guide:
-
Confirm Target Engagement: First, verify that the SMAC mimetic is entering the cells and binding to cIAP1.
-
Recommendation: Perform a pull-down assay using a biotinylated version of your SMAC mimetic to confirm its interaction with cellular cIAP1.[1] Alternatively, a cellular thermal shift assay (CETSA) can be used to demonstrate target engagement in intact cells.
-
-
Assess cIAP1 Expression Levels: Low or absent cIAP1 expression will render SMAC mimetics ineffective.
-
Recommendation: Perform a baseline western blot to determine the endogenous expression level of cIAP1 in your cell line. Compare this to a sensitive (responsive) cell line if possible.
-
-
Investigate the TNFα Signaling Pathway: The efficacy of many SMAC mimetics is dependent on the presence of Tumor Necrosis Factor-alpha (TNFα) to initiate apoptosis or necroptosis following cIAP1 degradation.[2][3]
-
Recommendation:
-
Measure the endogenous production of TNFα in your cell line at baseline and after treatment with the SMAC mimetic using an ELISA.
-
If TNFα production is low, supplement the culture medium with exogenous TNFα to determine if this sensitizes the cells to the SMAC mimetic.[4]
-
Be aware that some cell types do not produce TNFα in response to IAP antagonists and will only undergo cell death when it is provided exogenously.[5]
-
-
-
Evaluate the NF-κB Signaling Status: The Nuclear Factor-kappa B (NF-κB) pathway plays a dual role. While classical NF-κB signaling can be pro-survival, SMAC mimetics can also activate the non-canonical NF-κB pathway, which can lead to TNFα production.[6] However, constitutive activation of pro-survival NF-κB signaling can contribute to resistance.
-
Recommendation:
-
Assess the activation of both canonical (p65 phosphorylation) and non-canonical (p52 processing) NF-κB pathways by western blot.
-
Consider combining your SMAC mimetic with an NF-κB inhibitor to see if this overcomes resistance.
-
-
-
Check for cIAP2 Upregulation: In some resistant cell lines, treatment with a SMAC mimetic can lead to an initial degradation of cIAP1, followed by a compensatory upregulation of cIAP2, which can then confer resistance.[7][8]
-
Recommendation: Perform a time-course experiment and analyze the protein levels of both cIAP1 and cIAP2 by western blot following SMAC mimetic treatment. If cIAP2 is upregulated, consider using a pan-IAP inhibitor that targets both cIAP1 and cIAP2, or combine the SMAC mimetic with a cIAP2-specific inhibitor if available.
-
Question: I am observing cIAP1 degradation, but my cells are still not undergoing apoptosis. What should I investigate next?
Answer:
If cIAP1 is successfully degraded but apoptosis is not induced, the block may lie downstream of cIAP1 or in parallel survival pathways.
-
Assess Caspase Activation: Apoptosis is executed by caspases. A failure to activate these proteases will prevent cell death.
-
Recommendation: Perform a western blot to look for the cleavage of caspase-8, caspase-3, and PARP. You can also perform a direct caspase activity assay.[9]
-
-
Investigate Other IAP Family Members: XIAP is a potent direct inhibitor of caspases. Even if cIAP1 is degraded, high levels of XIAP can still prevent apoptosis.
-
Recommendation: Check the expression level of XIAP in your cells. Consider using a bivalent SMAC mimetic that also antagonizes XIAP, or combine your cIAP1-selective SMAC mimetic with an XIAP inhibitor.[6]
-
-
Consider Necroptosis as an Alternative Cell Death Pathway: If the apoptotic pathway is blocked (e.g., due to low caspase-8 expression), cells may undergo necroptosis, a form of programmed necrosis. This pathway is dependent on RIPK1 and RIPK3.
-
Recommendation: Investigate the expression and phosphorylation of RIPK1 and RIPK3. You can test for necroptosis by using inhibitors such as necrostatin-1 (a RIPK1 inhibitor).
-
-
Evaluate Pro-survival Bcl-2 Family Proteins: Overexpression of anti-apoptotic Bcl-2 family members (e.g., Bcl-2, Bcl-xL, Mcl-1) can prevent the mitochondrial pathway of apoptosis, even if the extrinsic pathway is initiated.
-
Recommendation: Assess the expression levels of Bcl-2 family proteins. Consider combining your SMAC mimetic with a BH3 mimetic (e.g., venetoclax, navitoclax) to inhibit these pro-survival proteins.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of cIAP1-mediated protein degradation induced by SMAC mimetics?
A1: SMAC mimetics are small molecules that mimic the endogenous IAP antagonist, SMAC/DIABLO. They bind to the BIR domains of cIAP1, inducing a conformational change that activates its E3 ubiquitin ligase activity. This leads to auto-ubiquitination of cIAP1 and its subsequent degradation by the proteasome.[6][8]
Q2: How can I monitor the ubiquitination of cIAP1 in my experiments?
A2: You can monitor cIAP1 ubiquitination both in vivo (in cells) and in vitro.
-
In vivo Ubiquitination Assay: This involves immunoprecipitating cIAP1 from cell lysates and then performing a western blot to detect conjugated ubiquitin.
-
In vitro Ubiquitination Assay: This is a cell-free assay where you combine purified recombinant cIAP1, E1 activating enzyme, E2 conjugating enzyme, ubiquitin, and ATP to directly measure cIAP1's E3 ligase activity.
Detailed protocols for both assays are provided in the "Experimental Protocols" section.
Q3: Are there different classes of SMAC mimetics, and how do they differ?
A3: Yes, SMAC mimetics can be broadly classified as monovalent or bivalent.
-
Monovalent SMAC mimetics (e.g., LCL161, AT-406/Debio1143, GDC-0152) contain a single SMAC-mimicking moiety.[10]
-
Bivalent SMAC mimetics (e.g., birinapant/TL32711, BV6, SM-164) have two SMAC-mimicking moieties connected by a linker, which can lead to higher affinity and potency.[10][11]
They also differ in their selectivity for different IAP family members. Some are pan-IAP inhibitors, while others are more selective for cIAP1/2 over XIAP.[11]
Q4: What are the key signaling pathways that are affected by cIAP1 degradation?
A4: Degradation of cIAP1 primarily impacts the TNFα and NF-κB signaling pathways. cIAP1 is a crucial regulator of these pathways, and its removal can switch the cellular response from pro-survival to pro-death. Specifically, cIAP1 degradation can lead to the formation of a death-inducing signaling complex (DISC) or a "ripoptosome," leading to apoptosis or necroptosis. It also leads to the stabilization of NIK and activation of the non-canonical NF-κB pathway.[4][12]
Q5: Can resistance to cIAP1 degradation be acquired over time?
A5: Yes, similar to other targeted therapies, cancer cells can acquire resistance to SMAC mimetics. This can occur through various mechanisms, including the upregulation of compensatory survival pathways, mutations in key signaling molecules, or epigenetic changes that alter the expression of IAPs or other relevant proteins.
Data Presentation
Table 1: Comparative Efficacy of Selected SMAC Mimetics in Cancer Cell Lines
| SMAC Mimetic | Type | Target IAPs | Cancer Cell Line | IC50 (µM) | Reference |
| LCL161 | Monovalent | Pan-IAP | WSU-DLCL2 (B-cell lymphoma) | 0.22 | [13] |
| Raji (Burkitt's lymphoma) | >50 | [13] | |||
| Granta-519 (Mantle cell lymphoma) | >50 | [13] | |||
| Jeko-1 (Mantle cell lymphoma) | >50 | [13] | |||
| Neuroblastoma cell lines (panel) | 49.4 - 77.9 | [14] | |||
| Birinapant | Bivalent | cIAP1, cIAP2 > XIAP | PANC-1 (Pancreatic) | ~0.15 (in vitro) | [15] |
| AT-406 | Monovalent | cIAP1, cIAP2 > XIAP | MDA-MB-231 (Breast) | 0.41 | [16] |
| SK-OV-3 (Ovarian) | 0.9 | [16] | |||
| Compound 21 | Bivalent | Pan-IAP | MDA-MB-231 (Breast) | 0.0016 | [17] |
| Compound 25 | Monovalent | Pan-IAP | MDA-MB-231 (Breast) | 0.1 | [16] |
| SK-OV-3 (Ovarian) | 0.18 | [16] |
Note: IC50 values can vary depending on the assay conditions and duration of treatment. This table provides a general comparison based on the cited literature.
Table 2: Effect of Combination Therapies with SMAC Mimetics on Cancer Cell Viability
| SMAC Mimetic | Combination Agent | Cancer Cell Line | Effect | Reference |
| JP1400 | Gemcitabine | A549 (NSCLC) | >3-fold reduction in IC50 | [4] |
| Paclitaxel | H460 (NSCLC) | >3-fold reduction in IC50 | [4] | |
| 5-FU | HT29 (Colon) | >3-fold reduction in IC50 | [4] | |
| LCL161 | 2-Deoxyglucose (2DG) | SH-EP (Neuroblastoma) | Marked reduction in cell viability | [5] |
| Chemotherapy (various) | Neuroblastoma cell lines | Synergistic inhibition of proliferation | [14] | |
| AZD5582 | Interferon-γ | H1975 (NSCLC) | Synergistic induction of apoptosis | [18] |
| BI 891065 | BI 894999 (BET inhibitor) | Panel of 151 cancer cell lines | Potent synergistic activity | [1] |
Experimental Protocols
Protocol 1: In Vitro cIAP1 Ubiquitination Assay
This assay directly measures the E3 ubiquitin ligase activity of cIAP1.
Materials:
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5a)
-
Recombinant human cIAP1 (full-length or desired construct)
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM NaCl, 5 mM MgCl2, 2 mM DTT)[8][19]
-
SDS-PAGE loading buffer
-
Anti-ubiquitin antibody
-
Anti-cIAP1 antibody
Procedure:
-
Prepare the ubiquitination reaction mixture in a microcentrifuge tube on ice. A typical 20-30 µL reaction includes:
-
If testing inhibitors, add the compound to the reaction mixture and incubate for a short period on ice.
-
Initiate the reaction by incubating at 37°C for 30-90 minutes.[8][20]
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95-100°C for 5 minutes.
-
Analyze the reaction products by SDS-PAGE and western blotting.
-
Probe the western blot with an anti-cIAP1 antibody to observe a ladder of higher molecular weight bands corresponding to ubiquitinated cIAP1. An anti-ubiquitin antibody can also be used to confirm the presence of ubiquitin chains.
Protocol 2: In Vivo cIAP1 Ubiquitination Assay
This assay assesses the ubiquitination status of cIAP1 within cells.
Materials:
-
Cultured cells
-
SMAC mimetic or other treatment
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer) containing protease inhibitors and a deubiquitinase inhibitor (e.g., N-ethylmaleimide, NEM)[20]
-
Anti-cIAP1 antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE loading buffer)
-
Anti-ubiquitin antibody
-
Anti-cIAP1 antibody for western blotting
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with your SMAC mimetic or other compound of interest for the desired time. In the last 4-6 hours of treatment, add a proteasome inhibitor (e.g., 10-20 µM MG132) to allow ubiquitinated proteins to accumulate.[20]
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and deubiquitinase inhibitors.
-
Clarify the lysates by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
Pre-clear the lysates by incubating with protein A/G beads for 30-60 minutes at 4°C.
-
Incubate a portion of the pre-cleared lysate (e.g., 0.5-1 mg of total protein) with an anti-cIAP1 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Analyze the eluates by SDS-PAGE and western blotting using an anti-ubiquitin antibody to detect the polyubiquitin chains on cIAP1. The membrane can also be stripped and re-probed with an anti-cIAP1 antibody to confirm the immunoprecipitation of cIAP1.
Protocol 3: Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cultured cells
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)[21]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[21]
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of your test compound(s). Include untreated control wells and blank wells (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[2][21]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2][21]
-
Incubate the plate, shaking gently, until the formazan crystals are completely dissolved. This may take a few hours to overnight depending on the solubilization solution used.[21]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a plate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[21]
-
Calculate cell viability as a percentage of the untreated control after subtracting the absorbance of the blank wells.
Visualizations
Caption: cIAP1 signaling cascade initiated by SMAC mimetics and key resistance mechanisms.
Caption: A logical workflow for troubleshooting resistance to SMAC mimetic-induced cell death.
Caption: Step-by-step workflow for the in vivo cIAP1 ubiquitination assay.
References
- 1. Combining BET inhibition with SMAC mimetics restricts tumor growth and triggers immune surveillance in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Smac mimetics increase cancer cell response to chemotherapeutics in a TNF-α-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of Respiration and Mitochondrial Dynamics by SMAC-Mimetics for Combination Therapy in Chemoresistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cellular Inhibitor of Apoptosis (cIAP)-Mediated Ubiquitination of Phosphofurin Acidic Cluster Sorting Protein 2 (PACS-2) Negatively Regulates Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Cellular Inhibitor of Apoptosis 1 (cIAP-1) Degradation by Caspase 8 During TNF-related Apoptosis-inducing Ligand (TRAIL)-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. The SMAC mimetic LCL-161 displays antitumor activity in preclinical models of rituximab-resistant B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. Physiologically-based pharmacokinetic and pharmacodynamic models for gemcitabine and birinapant in pancreatic cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-Based Design, Synthesis, Evaluation and Crystallographic Studies of Conformationally Constrained Smac Mimetics as Inhibitors of the X-linked Inhibitor of Apoptosis Protein (XIAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Potent Bivalent Smac Mimetics: Effect of the Linker on Binding to Inhibitor of Apoptosis Proteins (IAPs) and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Interferon-γ and Smac mimetics synergize to induce apoptosis of lung cancer cells in a TNFα-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) Stability Contributes to YM155 Resistance in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cellular Inhibitor of Apoptosis Protein-1 (cIAP1) Plays a Critical Role in β-Cell Survival under Endoplasmic Reticulum Stress: PROMOTING UBIQUITINATION AND DEGRADATION OF C/EBP HOMOLOGOUS PROTEIN (CHOP) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. merckmillipore.com [merckmillipore.com]
minimizing non-specific binding of cIAP1 Ligand-Linker Conjugates
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with cIAP1 ligand-linker conjugates, such as PROTACs, to minimize non-specific binding and optimize targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of a cIAP1-recruiting PROTAC?
A1: PROTACs that recruit cellular inhibitor of apoptosis protein 1 (cIAP1) are heterobifunctional molecules. They consist of a ligand that binds to your protein of interest (POI), connected via a chemical linker to a ligand that binds to cIAP1, which functions as an E3 ubiquitin ligase. By bringing the POI and cIAP1 into close proximity, the PROTAC induces the formation of a ternary complex (POI-PROTAC-cIAP1). This proximity allows cIAP1 to tag the POI with ubiquitin chains, marking it for degradation by the cell's proteasome.[1][2][3] Ligands used to recruit cIAP1 are often based on Smac mimetics, which mimic the endogenous IAP antagonist Smac/DIABLO.[4][5][6]
Q2: What are the most common causes of non-specific binding with cIAP1 conjugates?
A2: Non-specific binding is a common challenge and can stem from several factors:
-
High Hydrophobicity: PROTACs are often large molecules with high molecular weight and hydrophobicity, which can lead to non-specific interactions with cellular proteins and membranes.[7]
-
Linker Properties: The length, rigidity, and chemical composition of the linker are critical. An improperly designed linker can contribute to off-target binding or fail to achieve a productive ternary complex conformation.[7][8][9]
-
Off-Target Engagement of Ligands: The ligands for both the POI and cIAP1 may have affinity for other proteins. For instance, Smac mimetics can also bind to cIAP2 and XIAP, though selectivity can be engineered.[4][10]
Q3: My cIAP1 degrader is causing unexpected effects on NF-κB signaling. Is this a non-specific effect?
A3: Not necessarily. This could be an on-target effect of modulating cIAP1 activity. cIAP1 is a critical regulator of both canonical and non-canonical NF-κB signaling pathways, often through its interaction with TRAF2 and regulation of RIP1 ubiquitination.[11][12][13][14][15] Inducing degradation of cIAP1 with a PROTAC can disrupt these pathways.[16] It is crucial to include control experiments, such as using an inactive PROTAC analog, to distinguish between intended on-target pathway modulation and unintended off-target effects.
Q4: I'm observing a "hook effect" with my cIAP1 degrader. What does this mean?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[17] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (POI-PROTAC or cIAP1-PROTAC) rather than the productive ternary complex required for degradation. This is a hallmark of a ternary complex-mediated mechanism and is not typically considered a non-specific binding issue, but rather an optimization challenge.[17][18][19]
Troubleshooting Guide
This guide addresses specific issues researchers may encounter when working with cIAP1 ligand-linker conjugates.
| Problem | Potential Cause | Recommended Solution |
| High background signal in cellular assays (e.g., Western Blot, Co-IP) | 1. Non-specific antibody binding: The primary or secondary antibody may be cross-reacting with other proteins. 2. Non-specific protein binding to beads (Co-IP): Cellular proteins may be binding directly to the agarose or magnetic beads.[20] 3. Hydrophobic aggregation of the conjugate: The PROTAC may be aggregating and non-specifically sequestering proteins. | 1. Validate antibodies: Run controls with isotype control antibodies. Titrate primary antibody to the lowest effective concentration.[21] 2. Pre-clear lysate: Before adding the specific antibody, incubate the cell lysate with beads alone to remove proteins that non-specifically bind to them. Increase the number and stringency of wash steps.[8][20] 3. Optimize linker: Incorporate more hydrophilic moieties (e.g., PEG units) into the linker to improve solubility.[7][9] |
| Degradation of known cIAP1-interacting partners (e.g., TRAF2) | On-target effect: The cIAP1 ligand (often a Smac mimetic) induces auto-ubiquitination and degradation of cIAP1.[5][6][16] Since TRAF2 is often found in a complex with cIAP1, its stability may be affected.[11][22] | Perform control experiments: Use an inactive epimer of the cIAP1 ligand that cannot bind. This control should not induce degradation of cIAP1 or its binding partners.[8] Monitor degradation of the POI, cIAP1, and key pathway proteins (like TRAF2 and RIPK1) over a time course and dose-response. |
| No degradation of the target protein (POI) | 1. Inefficient ternary complex formation: The linker may be too short, too long, or too rigid/flexible, preventing the proper orientation of the POI and cIAP1.[7] 2. Low cellular permeability: The conjugate may not be entering the cells efficiently.[17] 3. Rapid efflux: The conjugate may be actively pumped out of the cell. | 1. Systematically vary linker: Synthesize a small library of conjugates with varying linker lengths and compositions (e.g., alkyl vs. PEG).[3][8][9] 2. Assess target engagement: Use a cellular thermal shift assay (CETSA) or NanoBRET™ assay to confirm the conjugate is binding to the POI inside the cell.[9] 3. Conduct washout experiments: Assess the duration of target degradation after the compound is removed from the media. Sustained degradation suggests good retention and stability.[23] |
| Variability between different cell lines | Differential expression of key proteins: Cell lines may have different endogenous levels of cIAP1, cIAP2 (which can be redundant), the POI, or components of the ubiquitin-proteasome system.[14][21] | Characterize cell lines: Before starting, perform baseline Western blots to quantify the expression levels of the POI and cIAP1/2 in the cell lines you plan to use. Select lines with robust expression of all components. |
Quantitative Data Summary
The optimal linker length for a cIAP1-recruiting conjugate is highly target-dependent and must be determined empirically. The tables below summarize literature examples illustrating how linker length and composition affect degradation efficiency for different targets.
Table 1: Effect of Linker Length on CRABP-II Degradation (cIAP1 Recruiter) [24]
| Compound | Linker Type | Linker Length (atoms) | Target Protein | DC₅₀ (Concentration for 50% Degradation) | Notes |
| Analog 1 | Diethylene Glycol | ~8 | CRABP-I / CRABP-II | Selective for CRABP-I at 1 µM | Shorter linker favored CRABP-I. |
| Analog 2 | Tetraethylene Glycol | ~14 | CRABP-I / CRABP-II | Selective for CRABP-II at 0.1 µM | Longer linker shifted selectivity and potency towards CRABP-II. |
Table 2: Effect of Linker Length on BTK Degradation (cIAP1 Recruiter) [2]
| Compound | Linker Composition | Linker Length (atoms, approx.) | Target Protein | Degradation Efficiency (Dmax) | Cooperativity (α) |
| Degrader A | PEG/Alkyl | 15 | BTK | ~95% | > 5 |
| Degrader B | PEG/Alkyl | 18 | BTK | ~90% | ~ 2 |
| Degrader C | PEG/Alkyl | 21 | BTK | < 50% | < 1 |
Note: Data is illustrative, based on trends reported in the literature. Absolute values can vary significantly based on experimental conditions.
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol is used to verify the physical interaction between the POI, the cIAP1 conjugate, and cIAP1 within the cell.
-
Cell Treatment: Treat cells with the cIAP1 conjugate at its optimal concentration, an inactive control conjugate, and a vehicle control for a short duration (e.g., 1-4 hours) to capture the transient ternary complex.
-
Lysis: Lyse cells in a non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100 or 0.5% NP-40) supplemented with fresh protease and phosphatase inhibitors. Keep samples on ice.
-
Pre-Clearing (Critical Step): To reduce non-specific binding, add protein A/G beads to the lysate and incubate for 1 hour at 4°C with rotation.[20] Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add a validated antibody against either the POI or cIAP1 to the pre-cleared lysate. Incubate overnight at 4°C with rotation.
-
Capture Complex: Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complex.
-
Washing: Pellet the beads and wash 4-5 times with cold, stringent IP wash buffer. This step is critical for removing non-specifically bound proteins.[8]
-
Elution: Elute the bound proteins from the beads using 1x Laemmli sample buffer and boiling for 5-10 minutes.
-
Analysis: Analyze the eluate by Western Blotting, probing for the POI, cIAP1, and the bait protein to confirm co-precipitation.[8]
Protocol 2: Washout Assay to Assess Durability of Degradation
This experiment determines how long the degradation effect lasts after the conjugate is removed, providing insights into its cellular residence time and potential for non-specific, irreversible binding.
-
Treatment: Treat cells with the cIAP1 conjugate at a concentration that gives maximal degradation (e.g., 3x DC₅₀) for a set period (e.g., 24 hours).
-
Washout: After treatment, aspirate the media. Gently wash the cells three times with sterile, ice-cold PBS to remove all extracellular compound.[23]
-
Recovery: Add fresh, pre-warmed culture medium to the cells.
-
Time-Course Lysis: Harvest cell lysates at various time points post-washout (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Perform Western Blot analysis on the lysates to quantify the levels of the POI over time. A slow recovery of the POI suggests a durable, on-target effect, while very rapid recovery might indicate poor compound stability or rapid efflux.[23]
Visualizations
Caption: Workflow of cIAP1-mediated targeted protein degradation.
Caption: Decision tree for troubleshooting non-specific binding.
Caption: Simplified cIAP1 signaling in the TNF pathway.
References
- 1. Structural and biochemical characterization of BTK-degrader-cIAP ternary complexes - American Chemical Society [acs.digitellinc.com]
- 2. Snapshots and ensembles of BTK and cIAP1 protein degrader ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. SMAC mimetics inhibit human T cell proliferation and fail to augment type 1 cytokine responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The E3 ubiquitin ligases HOIP and cIAP1 are recruited to the TNFR2 signaling complex and mediate TNFR2-induced canonical NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Both cIAP1 and cIAP2 regulate TNFα-mediated NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Both cIAP1 and cIAP2 regulate TNFalpha-mediated NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Smac mimetics and TNFα: a dangerous liaison? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 20. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 21. benchchem.com [benchchem.com]
- 22. Bivalent IAP antagonists, but not monovalent IAP antagonists, inhibit TNF-mediated NF-κB signaling by degrading TRAF2-associated cIAP1 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Selective Degradation of Target Proteins by Chimeric Small-Molecular Drugs, PROTACs and SNIPERs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimal E3 Ligase Selection for Targeted Protein Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal E3 ubiquitin ligase for a target protein of interest (POI). This resource includes troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the critical first steps in selecting an E3 ligase for my target protein?
A1: The initial steps involve a combination of literature review and bioinformatic analysis. First, determine if there is any known association between your target protein and specific E3 ligases. Next, analyze the expression profiles of both your target protein and potential E3 ligases across relevant tissues and cell lines. The chosen E3 ligase should be expressed in the same cellular compartment and cell type as your target protein. Several E3 ligases are commonly used in the development of Proteolysis Targeting Chimeras (PROTACs), including Cereblon (CRBN), von Hippel-Lindau (VHL), Mouse double minute 2 homolog (MDM2), and Inhibitor of Apoptosis Proteins (IAPs).[1][2][3]
Q2: What are the key differences between commonly used E3 ligases like CRBN and VHL?
A2: CRBN and VHL are the most utilized E3 ligases in PROTAC development.[4] Ligands for CRBN are often derived from immunomodulatory drugs (IMiDs) like thalidomide and its analogs.[3] VHL ligands have been developed through structure-based design, mimicking the endogenous substrate HIF-1α.[3] The choice between them can influence the efficacy and properties of the PROTAC.[5] A key consideration is the stability and cooperativity of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase, which is crucial for degradation efficiency.[1][3]
Q3: How can I experimentally identify a novel E3 ligase for my target protein?
A3: Multiplex CRISPR screening is a powerful, high-throughput method to identify E3 ligases for a given substrate.[6][7][8] This approach can be used to screen for E3 ligases responsible for the instability of hundreds of proteins simultaneously.[9] CRISPR-based transcriptional activation screens can also identify E3 ligases that facilitate the degradation of a target protein in the presence of a heterobifunctional compound.[10]
Q4: What is a ternary complex and why is its formation important?
A4: A ternary complex is the structure formed by the target protein of interest (POI), a bifunctional molecule like a PROTAC, and an E3 ubiquitin ligase.[11] The formation of a stable and productive ternary complex is a critical first step for subsequent ubiquitination and degradation of the target protein.[3][12] The stability and geometry of this complex, influenced by factors like linker length and composition, are key determinants of a PROTAC's effectiveness.[13]
Q5: What is the "hook effect" and how can I mitigate it?
A5: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where high concentrations of the PROTAC lead to a decrease in target protein degradation.[11][13] This occurs because an excess of the PROTAC molecule favors the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) over the productive ternary complex.[11][13] To mitigate this, it is essential to perform a dose-response experiment with a wide range of concentrations to identify the optimal concentration for degradation.[13]
Section 2: Troubleshooting Guides
This section addresses common problems encountered during the selection and validation of an E3 ligase for a target protein.
Problem 1: Low or No Degradation of the Target Protein
This is a frequent challenge in targeted protein degradation studies. The following workflow can help systematically identify the root cause.
Problem 2: Inconsistent Results Between Biochemical and Cellular Assays
Discrepancies between in vitro and in-cell experiments are common due to the complexity of the cellular environment.
-
Possible Cause: Biochemical assays with purified proteins may not fully recapitulate cellular conditions.[13]
-
Troubleshooting Steps:
-
Validate with orthogonal assays: Use a combination of in vitro (e.g., TR-FRET, AlphaLISA) and in-cell (e.g., NanoBRET, CETSA) assays to confirm your findings.[13]
-
Consider cellular factors: Protein localization, post-translational modifications, and the presence of competing endogenous molecules can impact results in a cellular context.
-
Assess cell permeability: Confirm that your compound is entering the cells and engaging the target using assays like CETSA or NanoBRET.[13][14]
-
Section 3: Data Presentation
Table 1: Comparison of Commonly Used E3 Ligases in PROTAC Development
| Feature | Cereblon (CRBN) | von Hippel-Lindau (VHL) | MDM2 | IAPs |
| Ligand Origin | Based on IMiDs (thalidomide, lenalidomide, pomalidomide)[3] | Derived from HIF-1α peptide[3] | Based on Nutlin scaffolds[3] | Based on Smac mimetics |
| Cellular Localization | Primarily nuclear | Primarily cytoplasmic | Primarily nuclear | Cytoplasmic |
| Tissue Expression | Broadly expressed | Broadly expressed | Overexpressed in some cancers | Variable expression |
| Advantages | Well-established chemistry, smaller, more "drug-like" ligands[3] | High-affinity ligands available, well-understood structurally | Can induce p53-mediated apoptosis | Can overcome resistance to apoptosis |
| Disadvantages | Potential for off-target effects related to IMiDs | Ligands can be larger with less favorable drug-like properties | Potential for p53-related toxicity in normal tissues | Can have on-target toxicity |
| Commonly Targeted Proteins | BRD4, BTK, FKBP12[5] | BRD4, ERRα, RIPK2 | AR, BRD4 | BRD4, cIAP1 |
Note: This table provides a general overview. The optimal E3 ligase is highly dependent on the specific target protein and desired therapeutic application.
Section 4: Experimental Protocols
Protocol 1: In Vitro Ubiquitination Assay
This assay determines if a protein of interest can be ubiquitinated by a specific E3 ligase in a controlled environment.[15]
Materials:
-
Purified E1 activating enzyme
-
Purified E2 conjugating enzyme
-
Purified E3 ligase
-
Purified target protein (substrate)
-
Ubiquitin
-
ATP
-
Ubiquitination buffer
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against the target protein or ubiquitin
Procedure:
-
Reaction Setup: On ice, prepare a master mix containing ubiquitination buffer, E1, E2, ubiquitin, and ATP.[16]
-
Add E3 and Substrate: Aliquot the master mix into reaction tubes and add the purified E3 ligase and target protein. Include a negative control reaction without ATP.[15]
-
Incubation: Incubate the reaction at 30°C or 37°C for 30-90 minutes.[15] Optimal time may need to be determined empirically.
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.[16]
-
Analysis: Separate the reaction products by SDS-PAGE and transfer to a membrane for Western blotting.[15]
-
Detection: Probe the membrane with a primary antibody specific for your target protein or ubiquitin.[15] A successful reaction will show a ladder of higher molecular weight bands corresponding to the ubiquitinated substrate.[15]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify that a compound binds to its intended target in a cellular environment.[17]
Materials:
-
Cultured cells
-
Compound of interest and vehicle control (e.g., DMSO)
-
PBS with protease and phosphatase inhibitors
-
Lysis buffer
-
PCR tubes and thermal cycler
-
Western blotting reagents and antibody against the target protein
Procedure:
-
Cell Treatment: Treat cultured cells with the compound of interest or vehicle for a specified time.
-
Harvest and Resuspend: Harvest the cells and resuspend them in PBS with inhibitors.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling on ice.[18]
-
Cell Lysis: Lyse the cells to release soluble proteins.[18]
-
Centrifugation: Centrifuge the lysates at high speed to pellet aggregated proteins.[18]
-
Analysis: Collect the supernatant (soluble protein fraction) and analyze by Western blotting with an antibody against the target protein.[18]
-
Data Analysis: Quantify the band intensities and plot them against temperature to generate a melt curve. A shift in the melt curve for the compound-treated sample compared to the vehicle control indicates target engagement.[18]
Protocol 3: NanoBRET™ Ternary Complex Formation Assay
This live-cell assay quantitatively measures the formation of the ternary complex.[19]
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression plasmids: NanoLuc®-Target Protein and HaloTag®-E3 ligase
-
Transfection reagent
-
White, opaque 96-well assay plates
-
PROTAC/compound of interest
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® 618 Ligand
Procedure:
-
Cell Seeding: Seed cells in the 96-well plates.[19]
-
Transfection: Co-transfect the cells with the NanoLuc®-target and HaloTag®-E3 ligase plasmids.[19]
-
Incubation: Incubate the transfected cells for 24-48 hours.[19]
-
Compound Treatment: Add serial dilutions of the PROTAC to the cells and incubate.[19]
-
Reagent Addition: Add the NanoBRET™ detection reagents (substrate and ligand).
-
Measurement: Measure the donor (NanoLuc®) and acceptor (HaloTag®) signals using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[19]
Section 5: Visualizations
General Workflow for E3 Ligase Selection
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Multiplex CRISPR screening to identify E3 ligase substrates [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Defining E3 ligase-substrate relationships through multiplex CRISPR screening. [repository.cam.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. A CRISPR activation screen identifies FBXO22 as an E3 ligase supporting targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: In Vivo Studies with cIAP1 Degraders
This guide provides troubleshooting advice and frequently asked questions for researchers conducting in vivo studies with cellular Inhibitor of Apoptosis Protein 1 (cIAP1) degraders.
Troubleshooting Guide
This section addresses specific issues that may arise during in vivo experiments with cIAP1 degraders, presented in a question-and-answer format.
Pharmacokinetics & Formulation
Question: My cIAP1 degrader shows poor exposure in vivo after oral administration. What are the potential causes and solutions?
Answer: Poor oral bioavailability is a common challenge for PROTACs and other degraders due to their high molecular weight and physicochemical properties.[1][2]
-
Potential Causes:
-
Poor Solubility: The compound may not dissolve sufficiently in the gastrointestinal tract.
-
Low Permeability: The large size of the molecule can hinder its passage across the intestinal wall.[1][3]
-
First-Pass Metabolism: The degrader may be extensively metabolized in the liver before reaching systemic circulation. CYP3A4 is a common enzyme involved in the metabolism of PROTACs.[4]
-
-
Troubleshooting Steps & Solutions:
-
Formulation Optimization: Experiment with different formulation strategies to enhance solubility and absorption.
-
Route of Administration: If oral administration proves challenging, consider alternative routes such as intraperitoneal (i.p.) or intravenous (i.v.) injection.[5]
-
Structural Modification: In the drug design phase, medicinal chemists can modify the linker or ligands to improve physicochemical properties without compromising efficacy.
-
Question: My cIAP1 degrader has a very short half-life in vivo. How can I address this?
Answer: A short half-life can be attributed to rapid clearance through metabolism or other elimination pathways.
-
Potential Causes:
-
Metabolic Instability: The degrader molecule, particularly the linker, may be susceptible to cleavage by metabolic enzymes.[4]
-
Rapid Excretion: The compound may be quickly cleared by the kidneys or liver.
-
-
Troubleshooting Steps & Solutions:
-
Metabolite Identification: Conduct metabolite ID studies to identify metabolic "hot spots" on the molecule. This information can guide the design of more stable analogs.[4]
-
Pharmacokinetic Modifiers: Co-administration with inhibitors of specific metabolic enzymes (e.g., CYP inhibitors) can sometimes prolong exposure, though this approach requires careful consideration of potential drug-drug interactions.
-
Dosing Regimen Adjustment: Increase the dosing frequency to maintain therapeutic concentrations of the degrader.
-
Pharmacodynamics & Efficacy
Question: I am not observing significant cIAP1 degradation in my tumor xenograft model. What could be the issue?
Answer: Lack of target engagement and degradation in vivo can stem from several factors, from compound exposure to the biological context of the tumor.
-
Potential Causes:
-
Insufficient Drug Exposure: The concentration of the degrader at the tumor site may be below the level required for effective degradation.
-
"Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are unproductive for degradation. This can lead to a bell-shaped dose-response curve.
-
E3 Ligase Availability: The expression levels of cIAP1 itself and other required components of the ubiquitin-proteasome system may be limiting in the tumor tissue.
-
cIAP1 Autoubiquitination and Degradation: Some cIAP1-based degraders can induce their own E3 ligase to undergo autoubiquitination and degradation, which could limit their efficacy.[6][7][8]
-
-
Troubleshooting Steps & Solutions:
-
Dose-Response Study: Conduct a thorough dose-response study to identify the optimal therapeutic window and rule out the "hook effect".
-
Pharmacodynamic (PD) Marker Analysis: Measure cIAP1 levels in the tumor tissue at different time points after dosing to confirm target engagement. Western blotting or immunohistochemistry (IHC) can be used for this purpose.[5][9]
-
Tumor Model Selection: Ensure the chosen xenograft model expresses sufficient levels of cIAP1.
-
Alternative E3 Ligase Recruitment: If cIAP1 auto-degradation is a concern, consider designing a degrader that recruits a different E3 ligase, such as XIAP.[7][8]
-
Question: My cIAP1 degrader is not showing the expected anti-tumor efficacy, even with confirmed target degradation. Why might this be?
Answer: The disconnect between target degradation and anti-tumor effect can be due to the complexity of cancer cell signaling and the tumor microenvironment.
-
Potential Causes:
-
Redundant Survival Pathways: Cancer cells may have compensatory signaling pathways that allow them to survive even when cIAP1 is degraded.
-
Tumor Microenvironment: The tumor microenvironment can provide pro-survival signals that counteract the effects of cIAP1 degradation.
-
Insufficient Downstream Apoptosis Induction: Degradation of cIAP1 may not be sufficient to trigger apoptosis in certain cancer models.
-
-
Troubleshooting Steps & Solutions:
-
Combination Therapy: Explore combining the cIAP1 degrader with other anti-cancer agents that target parallel or downstream pathways. For example, combining with agents that induce TNF-α can be effective.[10]
-
Analysis of Downstream Markers: Investigate the effect of the degrader on downstream signaling pathways, such as NF-κB activation and caspase cleavage, to understand the mechanism of resistance.[11]
-
Orthotopic vs. Subcutaneous Models: Consider using an orthotopic tumor model, which more closely recapitulates the natural tumor microenvironment.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of a cIAP1 degrader?
A1: cIAP1 degraders are typically bifunctional molecules, such as PROTACs or SNIPERs.[12][13] They work by simultaneously binding to cIAP1 and an E3 ubiquitin ligase. This proximity induces the ubiquitination of cIAP1, marking it for degradation by the proteasome.[12] Many cIAP1 degraders are designed to induce auto-ubiquitination and subsequent degradation of cIAP1 itself.[6][7][13]
Q2: How do I choose the right animal model for my cIAP1 degrader study?
A2: The choice of animal model is critical for the success of your in vivo study.
-
Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice. It is essential to choose a cell line that expresses cIAP1 and is sensitive to its degradation.
-
Syngeneic Models: Mouse cancer cell lines are implanted into immunocompetent mice. This model is useful for studying the interplay between the cIAP1 degrader and the immune system.
-
Genetically Engineered Mouse Models (GEMMs): These models develop tumors spontaneously in a more physiologically relevant context.
Q3: What are the key biomarkers to assess the in vivo activity of a cIAP1 degrader?
A3: Monitoring biomarkers is crucial to confirm the mechanism of action and efficacy of your cIAP1 degrader.
| Biomarker Category | Specific Biomarker | Method of Analysis |
| Target Engagement | cIAP1 protein levels | Western Blot, Immunohistochemistry (IHC), ELISA |
| Downstream Signaling | Cleaved Caspase-3/7/8, Cleaved PARP | Western Blot, IHC |
| NF-κB pathway activation (p-p65) | Western Blot, IHC | |
| Tumor Growth | Tumor volume | Caliper measurements |
| Animal survival | Kaplan-Meier analysis |
Q4: What are some potential off-target effects of cIAP1 degraders?
A4: Off-target effects can arise from the degrader binding to unintended proteins or from the degradation of proteins other than cIAP1. As cIAP1 is involved in various signaling pathways, its degradation can have broad effects. Careful selectivity profiling and in vivo toxicology studies are necessary to assess the safety of the degrader.
Experimental Protocols
Protocol 1: In Vivo Xenograft Efficacy Study
-
Cell Culture: Culture the chosen cancer cell line (e.g., a human breast cancer line) under standard conditions.
-
Animal Model: Use female athymic nude mice, 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 cells in a 1:1 mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements three times a week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups.
-
Dosing: Prepare the cIAP1 degrader in a suitable vehicle (e.g., 0.5% methylcellulose). Administer the degrader and vehicle via the desired route (e.g., oral gavage or i.p. injection) at the predetermined dose and schedule.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis.
Protocol 2: Western Blot Analysis of cIAP1 Degradation in Tumor Tissue
-
Tissue Lysis: Homogenize the excised tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against cIAP1 overnight at 4°C.[9][11]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Loading Control: Re-probe the membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Protocol 3: Immunohistochemistry (IHC) for cIAP1 in Paraffin-Embedded Tumor Sections
-
Tissue Preparation: Fix the excised tumors in 10% neutral buffered formalin and embed in paraffin. Cut 5 µm sections and mount on slides.[14]
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.[14]
-
Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate buffer (pH 6.0).[14][15]
-
Peroxidase Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide.[14]
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 10% normal goat serum).
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against cIAP1 overnight at 4°C.[11][15]
-
Secondary Antibody and Detection: Use a commercial IHC detection kit (e.g., HRP-conjugated secondary antibody and DAB substrate) according to the manufacturer's instructions.[14]
-
Counterstaining: Counterstain the sections with hematoxylin.[14]
-
Dehydration and Mounting: Dehydrate the sections and mount with a permanent mounting medium.
-
Microscopy: Analyze the slides under a light microscope.
Visualizations
Caption: cIAP1 signaling pathway and the mechanism of cIAP1 degraders.
Caption: General experimental workflow for in vivo cIAP1 degrader studies.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. How to Address the Challenges of PROTAC Metabolism - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. pnas.org [pnas.org]
- 6. PROTACs: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule PROTACs: an emerging technology for targeted therapy in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03423D [pubs.rsc.org]
- 8. Targeted Protein Knockdown using Small Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic potential and molecular mechanism of a novel, potent, non-peptide, Smac mimetic SM-164 in combination with TRAIL for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cIAP1/2 antagonism eliminates MHC class I negative tumors through T cell-dependent reprogramming of mononuclear phagocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cIAP1 promotes proliferation and migration and prevents apoptosis in gallbladder cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 15. Anti-cIAP1 antibody [EPR4673] (ab108361) | Abcam [abcam.com]
Technical Support Center: Enhancing the In Vivo Stability of cIAP1 Ligand-Linker Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with cIAP1 ligand-linker conjugates, particularly in the context of PROTACs and SNIPERs.
Frequently Asked Questions (FAQs)
Q1: What are cIAP1 ligand-linker conjugates and what is their primary application?
A1: cIAP1 ligand-linker conjugates are heterobifunctional molecules that consist of a ligand that binds to the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase, connected via a chemical linker to a ligand for a protein of interest (POI). Their primary application is in targeted protein degradation (TPD), a strategy that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. These conjugates, often referred to as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers), are a class of Proteolysis Targeting Chimeras (PROTACs).
Q2: Why is in vivo stability a critical challenge for cIAP1 ligand-linker conjugates?
A2: The in vivo stability of these conjugates is paramount for their therapeutic efficacy. Poor stability can lead to rapid metabolic clearance, reduced exposure at the target tissue, and consequently, diminished protein degradation.[1][2] Due to their often high molecular weight and complex structures, these molecules can be susceptible to enzymatic degradation, primarily by cytochrome P450s in the liver, and chemical instability under physiological conditions.[1]
Q3: My cIAP1 ligand-linker conjugate shows good in vitro degradation but fails in animal models. What are the likely causes?
A3: A discrepancy between in vitro and in vivo efficacy is a common challenge. The primary reasons for this include:
-
Poor Pharmacokinetics (PK): The conjugate may have low oral bioavailability, rapid clearance, or a short half-life, preventing it from reaching and maintaining therapeutic concentrations in the target tissue.
-
Metabolic Instability: The conjugate may be rapidly metabolized in the liver or plasma, leading to its inactivation. The linker is often a primary site of metabolic modification.[1]
-
Low Cell Permeability: The molecule may not efficiently cross cell membranes to reach its intracellular target.
-
The "Hook Effect": At high concentrations, the conjugate can form non-productive binary complexes with either the target protein or cIAP1, rather than the productive ternary complex required for degradation. This leads to a bell-shaped dose-response curve where efficacy decreases at higher doses.[2]
Q4: What is cIAP1 autoubiquitination and how does it affect my experiment?
A4: cIAP1-based PROTACs can promote the autoubiquitination and subsequent proteasomal degradation of cIAP1 itself.[1][3] This can limit the full therapeutic potential of the technology as the E3 ligase required for the degradation of the target protein is itself being depleted.[1][3]
Q5: How can I mitigate the "hook effect" in my in vivo studies?
A5: To mitigate the "hook effect," it is crucial to perform careful dose-response studies to identify a therapeutic window where the conjugate concentration is sufficient for efficacy but below the threshold that causes a significant hook effect. Mathematical modeling can also help predict the optimal concentration range.
Troubleshooting Guides
Issue 1: Poor In Vivo Efficacy and Rapid Clearance
Symptoms:
-
Lack of significant tumor growth inhibition or desired phenotype in animal models despite potent in vitro activity.
-
Pharmacokinetic analysis reveals a short half-life and high clearance of the conjugate.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution | Rationale |
| Metabolic Instability of the Linker | 1. Incorporate Rigid Structures: Replace flexible alkyl or PEG linkers with more rigid moieties like piperazine, piperidine, or phenyl rings. 2. Replace Labile Bonds: Substitute metabolically susceptible bonds, such as amides, with more stable alternatives like ethers or triazoles. 3. Alter Linker Attachment Point: Change the connection point of the linker on the cIAP1 ligand or the POI ligand to sterically hinder access by metabolic enzymes. | Rigid structures can provide steric hindrance, preventing access by metabolic enzymes. Ethers and triazoles are generally more resistant to hydrolysis than amides. Altering attachment points can shield metabolically "soft spots". |
| Metabolic Instability of Ligands | Introduce "Metabolic Blockers": Place metabolically inert groups, such as fluorine or deuterium, at identified metabolic "hotspots" on the cIAP1 or POI ligand. | This can prevent enzymatic modification at those sites without significantly altering binding affinity. |
| Poor Solubility and Bioavailability | Formulation Strategies: 1. Amorphous Solid Dispersions (ASDs): Disperse the conjugate in a polymer matrix. 2. Lipid-Based Formulations: Utilize systems like Self-Nanoemulsifying Drug Delivery Systems (SNEDDS). | ASDs can improve the dissolution rate and oral absorption. SNEDDS can enhance the solubility and permeability of lipophilic conjugates.[1] |
Issue 2: Low Cellular Permeability
Symptoms:
-
High potency in biochemical assays but poor activity in cell-based assays.
-
Direct measurement using PAMPA or Caco-2 assays confirms low permeability.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution | Rationale |
| High Polarity and Molecular Weight | 1. Replace Polar Linkers: Substitute hydrophilic linkers (e.g., PEG) with more hydrophobic ones (e.g., alkyl chains or aromatic rings). 2. Intramolecular Hydrogen Bonding: Design the conjugate to form internal hydrogen bonds. | Reducing the polar surface area can improve membrane permeability. Intramolecular hydrogen bonding can reduce the effective molecular size and polarity, facilitating membrane passage. |
| Inefficient Cellular Uptake | Prodrug Approach: Temporarily mask a polar functional group with a promoiety that is cleaved in vivo to release the active conjugate. | This can improve membrane permeability and metabolic stability. |
Experimental Protocols
Protocol 1: In Vitro Microsomal Stability Assay
This assay assesses the metabolic stability of a cIAP1 ligand-linker conjugate in the presence of liver microsomes, which contain key drug-metabolizing enzymes.
Materials:
-
Test conjugate stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (e.g., human, mouse, rat)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Internal standard (a structurally similar compound that is stable under the assay conditions)
-
Acetonitrile (ACN)
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw liver microsomes and NADPH regenerating system on ice. Prepare a working solution of the test conjugate in phosphate buffer.
-
Incubation: In a 96-well plate, add the liver microsomes and the test conjugate solution. Pre-incubate at 37°C for 5-10 minutes.
-
Reaction Initiation: Start the reaction by adding the NADPH regenerating system to each well.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold ACN containing the internal standard to the respective wells. The 0-minute time point is prepared by adding ACN before the NADPH system.
-
Sample Preparation: Seal the plate, vortex thoroughly, and centrifuge to precipitate proteins.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis. Quantify the peak area of the parent conjugate relative to the internal standard at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining conjugate versus time.
-
Determine the slope (k) of the linear portion of the curve.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg microsomal protein) .
-
Protocol 2: In Vivo Ubiquitination Assay
This assay is used to determine if the cIAP1 ligand-linker conjugate can induce the ubiquitination of the target protein in a cellular context.
Materials:
-
Cells expressing the target protein
-
cIAP1 ligand-linker conjugate
-
Cell lysis buffer (containing protease and deubiquitinase inhibitors)
-
Antibodies against the target protein and ubiquitin
-
Protein A/G beads
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Cell Treatment: Treat cells with the cIAP1 ligand-linker conjugate at various concentrations and for different time points.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein overnight at 4°C. Add Protein A/G beads to pull down the antibody-protein complex.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the protein complex from the beads by boiling in SDS sample buffer.
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Detection: Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated forms of the target protein. A ladder of high molecular weight bands will indicate successful ubiquitination.
Signaling Pathways and Workflows
Caption: Mechanism of action for a cIAP1 ligand-linker conjugate.
Caption: Troubleshooting workflow for poor in vivo efficacy.
References
Validation & Comparative
A Comparative Guide to cIAP1 Inhibitors: Benchmarking cIAP1 Ligand-Linker Conjugates Against Other Modulators
For Researchers, Scientists, and Drug Development Professionals
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) has emerged as a critical therapeutic target in oncology and inflammatory diseases due to its central role in regulating apoptosis and NF-κB signaling pathways. A diverse array of inhibitory molecules has been developed to target cIAP1, each with distinct mechanisms of action and performance characteristics. This guide provides an objective comparison of a novel class of cIAP1-targeting molecules, specifically exemplified by cIAP1 Ligand-Linker Conjugates used in the design of Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), against established cIAP1 inhibitors such as Smac mimetics.
Introduction to cIAP1 Inhibition Strategies
cIAP1 is an E3 ubiquitin ligase that plays a pivotal role in cell survival by ubiquitinating and targeting proteins for degradation, thereby modulating critical signaling pathways.[1] Two primary strategies have been employed to inhibit cIAP1 function:
-
Smac Mimetics: These small molecules mimic the endogenous IAP antagonist Smac/DIABLO, binding to the BIR domains of cIAP1 and cIAP2. This binding induces a conformational change that triggers the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2.[2] Prominent examples include Birinapant and LCL161.
-
cIAP1 Ligand-Linker Conjugates (for SNIPERs): These are components of chimeric molecules known as SNIPERs. A SNIPER consists of a ligand that binds to a target protein and an IAP ligand (like cIAP1 Ligand-Linker Conjugate 15) that recruits cIAP1. The primary mechanism of action for the cIAP1-ligand portion of the SNIPER is to induce the auto-ubiquitination and degradation of cIAP1 itself, a mechanism shared with Smac mimetics.[3][4] This degradation of cIAP1 can then potentiate apoptosis.
This guide will focus on the comparative performance of these two classes of inhibitors in terms of their ability to induce cIAP1 degradation and modulate downstream signaling. While specific experimental data for "cIAP1 Ligand-Linker Conjugate 15" is not publicly available, we will use data from SNIPERs that employ similar IAP-binding moieties as a representative for this class of molecules.
Quantitative Performance Comparison
The efficacy of cIAP1 inhibitors can be quantitatively assessed by measuring their ability to induce the degradation of cIAP1. The half-maximal degradation concentration (DC50) or half-maximal inhibitory concentration (IC50) for degradation are key performance metrics.
| Inhibitor Class | Compound Example | Target | DC50/IC50 for cIAP1 Degradation | Cell Line | Reference |
| cIAP1 Ligand-Linker Conjugate (SNIPER) | SNIPER(BRD)-1 | cIAP1 | 6.8 nM | Not Specified | [5] |
| cIAP1 Ligand-Linker Conjugate (SNIPER) | SNIPER(ABL)-039 | cIAP1 | 10 nM | Not Specified | [5] |
| Smac Mimetic (Bivalent) | Birinapant | GFP-cIAP1 | 17 ± 11 nM | Stably expressing cell lines | [6] |
| Smac Mimetic (Monovalent) | LCL161 | cIAP1 | ~100 nM | Head and Neck Squamous Cell Carcinoma cell lines | [7] |
Signaling Pathways and Experimental Workflows
The inhibition of cIAP1 has significant downstream consequences, most notably the activation of the non-canonical NF-κB pathway and the induction of apoptosis.
cIAP1 Signaling Pathway
Caption: cIAP1 signaling and points of intervention.
Experimental Workflow: cIAP1 Degradation Assay
Caption: Workflow for assessing cIAP1 degradation.
Experimental Workflow: NF-κB Reporter Assay
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. cIAP1/2 are involved in the radiosensitizing effect of birinapant on NSCLC cell line in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. LCL161 increases paclitaxel-induced apoptosis by degrading cIAP1 and cIAP2 in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LCL161, a SMAC mimetic, Preferentially Radiosensitizes Human Papillomavirus Negative Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Protein Knockdown: cIAP1 Degraders vs. RNAi
In the quest to understand and manipulate cellular processes, the ability to specifically reduce the levels of a protein of interest is a cornerstone of modern biological research and drug development. Two powerful and distinct technologies have emerged as leaders in this field: cIAP1 (cellular inhibitor of apoptosis protein 1) degraders and RNA interference (RNAi). This guide provides a comprehensive comparison of these two approaches, offering researchers, scientists, and drug development professionals a detailed overview of their mechanisms, performance, and practical considerations, supported by experimental data and protocols.
At a Glance: Key Differences
| Feature | cIAP1 Degraders (e.g., PROTACs/SNIPERs) | RNA Interference (RNAi) |
| Mechanism of Action | Post-translational: Hijacks the ubiquitin-proteasome system to induce degradation of the target protein. | Post-transcriptional: Degrades target mRNA, preventing protein synthesis. |
| Target Molecule | Target protein | Target messenger RNA (mRNA) |
| Mode of Action | Catalytic: One degrader molecule can induce the degradation of multiple target protein molecules. | Catalytic: A single siRNA-RISC complex can cleave multiple mRNA molecules. |
| Typical Onset of Effect | Rapid, with significant protein reduction often observed within hours. | Slower onset, typically 24-72 hours, dependent on mRNA and protein turnover rates. |
| Duration of Effect | Can be long-lasting, potentially outlasting the plasma exposure of the degrader molecule. | Transient, with the duration dependent on siRNA stability and cell division. |
| Specificity | High selectivity for the target protein can be achieved. Potential for off-target degradation. | Can have off-target effects due to partial sequence complementarity with unintended mRNAs. |
| "Undruggable" Targets | Can target non-enzymatic and scaffolding proteins. | Requires a unique mRNA sequence for targeting. |
Delving Deeper: Mechanisms of Action
cIAP1 Degraders: Targeted Protein Elimination
cIAP1 degraders, a class of molecules including Proteolysis Targeting Chimeras (PROTACs) and Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), function by coopting the cell's natural protein disposal machinery. These heterobifunctional molecules consist of two ligands connected by a linker: one binds to the target protein, and the other binds to an E3 ubiquitin ligase, in this case, cIAP1.[1][2] This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[3] This process is catalytic, allowing a single degrader molecule to trigger the destruction of multiple target protein molecules.[3]
RNA Interference: Silencing at the Source
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Approaches to Controlling Intracellular Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of cIAP1 Ligand-Linker Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cellular inhibitor of apoptosis protein 1 (cIAP1) has emerged as a critical regulator of apoptosis and immune signaling pathways, making it a compelling target for therapeutic intervention, particularly in oncology. The development of molecules that can selectively engage cIAP1 is paramount to achieving desired therapeutic outcomes while minimizing off-target effects. This guide provides a comparative assessment of the selectivity of cIAP1 ligands, with a focus on the principles guiding the utility of cIAP1 Ligand-Linker Conjugates, such as conjugate 15. These conjugates serve as foundational components for creating bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) and Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), which are designed to induce the degradation of specific target proteins.[1][2][3]
The selectivity of these ligands is crucial as cIAP1 belongs to the Inhibitor of Apoptosis (IAP) family of proteins, which includes highly homologous members such as cIAP2 and X-linked inhibitor of apoptosis protein (XIAP).[4][5][6] While cIAP1 and cIAP2 are key regulators of the NF-κB signaling pathway, XIAP is a potent direct inhibitor of caspases.[7] Therefore, ligands that selectively target cIAP1/2 over XIAP are valuable tools for dissecting these pathways and for developing therapeutics with a defined mechanism of action.
Quantitative Comparison of cIAP1 Ligand Selectivity
While specific selectivity data for "cIAP1 Ligand-Linker Conjugate 15" is not publicly available, we can infer its expected performance by examining the selectivity profiles of well-characterized Smac mimetics, which are analogous to the cIAP1-binding moiety of the conjugate. The following table summarizes the binding affinities (Ki) of several representative Smac mimetics for cIAP1, cIAP2, and XIAP, highlighting their selectivity.
| Compound | cIAP1 BIR3 (Ki, nM) | cIAP2 BIR3 (Ki, nM) | XIAP BIR3 (Ki, nM) | Selectivity (cIAP1 vs. XIAP) | Reference |
| Compound 1 | 2.5 | 4.5 | 156 | 62-fold | [4][6] |
| Compound 5 | <10 | <10 | >3000 | >900-fold | [4][6] |
| Compound 7 | <10 | <10 | >3000 | >900-fold | [4][6] |
Data presented is for the BIR3 domain, the primary binding site for Smac mimetics.
This data illustrates that while some Smac mimetics exhibit broad activity against IAP proteins, medicinal chemistry efforts have successfully produced compounds with high selectivity for cIAP1/2 over XIAP.[4][6] This selectivity is achieved by exploiting subtle differences in the binding pockets of the IAP proteins.[4][6] For instance, the pocket in cIAP1 is slightly deeper than in XIAP, allowing for the design of ligands that interact more optimally with cIAP1.[4][6]
Experimental Protocols
The assessment of cIAP1 ligand selectivity relies on a combination of biochemical and cellular assays. Below are detailed methodologies for key experiments.
Fluorescence Polarization (FP) Binding Assay
This in vitro assay quantitatively determines the binding affinity of a ligand for an IAP protein.
-
Principle: The assay measures the change in the polarization of fluorescent light emitted from a fluorescently labeled probe (e.g., a Smac-derived peptide) upon binding to the target protein (e.g., cIAP1 BIR3 domain). Unbound probe tumbles rapidly, resulting in low polarization, while the larger protein-probe complex tumbles slower, leading to high polarization. A test compound that binds to the protein will displace the fluorescent probe, causing a decrease in polarization.
-
Materials:
-
Purified recombinant cIAP1 BIR3, cIAP2 BIR3, and XIAP BIR3 proteins.
-
Fluorescently labeled Smac-derived peptide probe (e.g., 5-FAM-AVPI).
-
Test compound (e.g., cIAP1 Ligand-Linker Conjugate).
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).
-
384-well black plates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 384-well plate, add the fluorescent probe and the IAP protein.
-
Add the serially diluted test compound to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader.
-
The data is then used to calculate the IC50 value, which can be converted to a Ki (inhibition constant) value.
-
Cellular cIAP1 Degradation Assay (Western Blot)
This cell-based assay determines the ability of a compound to induce the degradation of cIAP1.
-
Principle: Smac mimetics and cIAP1-targeting PROTACs/SNIPERs induce the E3 ligase activity of cIAP1, leading to its auto-ubiquitination and subsequent degradation by the proteasome.[7][8] This can be visualized by a decrease in the cIAP1 protein levels on a Western blot.
-
Materials:
-
Cancer cell line known to be sensitive to Smac mimetics (e.g., MDA-MB-231).
-
Test compound.
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Primary antibodies against cIAP1 and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Western blotting equipment.
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compound for a specified time (e.g., 4-24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
The intensity of the cIAP1 band relative to the loading control is quantified to determine the extent of degradation.
-
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
References
- 1. amsbio.com [amsbio.com]
- 2. Buy cIAP1 Ligand-Linker Conjugates 1 [smolecule.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent and selective small-molecule inhibitors of cIAP1/2 proteins reveal that the binding of Smac mimetics to XIAP BIR3 is not required for their effective induction of cell death in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Targeting XIAP for Promoting Cancer Cell Death—The Story of ARTS and SMAC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
Validating On-Target Protein Degradation: A Comparative Guide to Proteomic and Traditional Methods
For researchers, scientists, and drug development professionals pioneering therapeutics in targeted protein degradation (TPD), robust and comprehensive validation of on-target efficacy and specificity is paramount. As molecules like PROTACs (Proteolysis Targeting Chimeras) and molecular glues advance, the need for precise analytical methods to confirm the desired protein's removal and assess the global impact on the proteome has grown significantly.
This guide provides an objective comparison of mass spectrometry-based proteomics with the traditional Western blot technique for validating on-target protein degradation. It offers a detailed look at the quantitative capabilities of different proteomic workflows, provides step-by-step experimental protocols, and visualizes key processes to inform the selection of the most appropriate validation strategy for your research.
Quantitative Comparison of Validation Methodologies
The following tables summarize key quantitative and qualitative parameters for these methodologies.
Table 1: High-Level Comparison of Mass Spectrometry vs. Western Blot
| Feature | Mass Spectrometry (Global Proteomics) | Western Blot |
| Principle | Unbiased identification and quantification of peptides from digested proteins.[1] | Antibody-based detection of a specific protein separated by size.[2] |
| Primary Output | Relative or absolute quantification of thousands of proteins simultaneously.[3] | Semi-quantitative or quantitative measurement of a single target protein.[1] |
| On-Target Validation | High-confidence quantification of the target protein. | Direct validation of target protein depletion. |
| Off-Target Analysis | Gold standard for simultaneously identifying unintended protein degradation events across the proteome.[4][5] | Not applicable; requires a new, specific antibody for each suspected off-target. |
| Throughput | Moderate to high, depending on the workflow; amenable to automation.[6][7] | Low throughput, largely manual process.[8] |
| Sensitivity | High, capable of detecting low-abundance proteins.[9] | Moderate, dependent on antibody quality and target abundance. |
| Reproducibility | High, with typical CVs <10-15% for modern workflows.[4][10] | Moderate to low, can be influenced by antibody affinity and experimental variability.[11] |
| Cost & Complexity | Higher initial instrument cost, technically demanding, complex data analysis.[4] | Relatively inexpensive equipment, widely accessible, straightforward data interpretation.[3] |
Table 2: Comparison of Common Quantitative Proteomic Workflows
| Technique | Principle | Proteome Coverage | Throughput | Key Advantages | Key Disadvantages |
| Tandem Mass Tag (TMT) | Isobaric chemical tags label peptides from different samples, which are pooled for multiplexed analysis and quantification based on reporter ions.[3] | High (>10,000 proteins)[6] | High (up to 16 samples per run) | High precision, reduced missing values, ideal for comparing multiple conditions (dose/time).[3] | Can be expensive, potential for ratio compression, more complex sample prep.[3][9] |
| Data-Independent Acquisition (DIA) | All peptide ions within a selected mass range are fragmented, creating a comprehensive digital map of the proteome.[3] | Very High (>10,000 proteins)[6] | High (single-shot analysis) | High reproducibility and accuracy, deep proteome coverage, fewer missing values than LFQ.[4][12] | Complex data analysis, often requires extensive spectral libraries.[3] |
| Label-Free Quantification (LFQ) | Protein abundance is inferred from the mass spectral signal intensity or spectral counts of its constituent peptides.[3] | Moderate to High | High (simplest setup) | Cost-effective, simpler sample preparation, no limit on the number of samples.[3] | Prone to missing values, requires sophisticated data analysis to normalize between runs.[3] |
Visualizing the Validation Process
Diagrams are essential for understanding the complex workflows and biological pathways involved in targeted protein degradation.
Caption: TMT-based quantitative proteomics workflow for TPD validation.
Caption: Analytical scope of Western Blot vs. Global Proteomics.
Caption: BRD4 degradation blocks NF-κB-mediated gene transcription.
Experimental Protocols
Detailed and reproducible protocols are the foundation of reliable experimental outcomes. Below are representative protocols for validating on-target protein degradation using both TMT-based mass spectrometry and Western blotting.
Protocol 1: TMT-Based Quantitative Proteomics
This protocol outlines a typical workflow for relative quantification of protein abundance following treatment with a protein degrader.[8]
-
Cell Culture and Treatment:
-
Culture cells (e.g., HeLa, HEK293T) to 70-80% confluency.
-
Treat cells with the degrader at various concentrations and for different time points. A vehicle-only control (e.g., DMSO) must be included. A minimum of three biological replicates per condition is recommended.
-
Harvest cells by scraping or trypsinization, wash twice with ice-cold PBS, and store cell pellets at -80°C.
-
-
Protein Extraction and Digestion:
-
Lyse cell pellets in a mass spectrometry-compatible buffer (e.g., 8M urea in 100 mM TEAB) supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration for each lysate using a BCA assay.
-
Take an equal amount of protein from each sample (e.g., 50-100 µg).
-
Reduce disulfide bonds with Dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide.
-
Dilute the urea concentration to <2M and digest proteins into peptides overnight using sequencing-grade trypsin.
-
-
TMT Labeling and Sample Pooling:
-
Desalt the resulting peptide mixtures using C18 solid-phase extraction (SPE) cartridges.
-
Label each peptide sample with a unique TMT isobaric tag according to the manufacturer's protocol.[13] For example, use TMTpro™ 16plex reagents for up to 16 conditions.
-
Quench the labeling reaction with hydroxylamine.
-
Combine all labeled samples into a single tube at a 1:1:1... ratio.
-
Desalt the final pooled sample.
-
-
LC-MS/MS Analysis:
-
For deep proteome coverage, fractionate the pooled peptide sample using high-pH reversed-phase liquid chromatography.
-
Analyze each fraction by LC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap).[5]
-
Acquire data using a method that isolates a precursor ion, fragments it, and measures the reporter ions (e.g., DDA with MS3).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a specialized software package (e.g., Proteome Discoverer, MaxQuant).[5]
-
Identify peptides and proteins by searching the data against a relevant protein database (e.g., UniProt).
-
Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT tags.
-
Perform statistical analysis (e.g., t-test or ANOVA) to identify proteins that are significantly up- or down-regulated upon degrader treatment.
-
Protocol 2: Western Blot Analysis
This protocol provides a standard framework for assessing the level of a specific target protein following treatment with a degrader.[1][14][15]
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and treat with a range of degrader concentrations and time points. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Membrane Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the protein of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Repeat the process for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine parameters like DC50 (50% degradation concentration) and Dmax (maximum degradation).[14]
-
Conclusion
The validation of on-target protein degradation is a critical cornerstone in the development of novel TPD therapeutics. While Western blotting remains a valuable and accessible tool for confirming the degradation of a specific protein, its scope is limited. Mass spectrometry-based proteomics offers unparalleled depth, providing a global and unbiased view of a degrader's effects on the entire proteome.[2] The ability to simultaneously assess on-target efficacy, specificity, and potential off-target liabilities in a single experiment makes mass spectrometry an indispensable tool for building a comprehensive and robust data package for promising degrader candidates. A multi-faceted approach, often beginning with Western blot and confirming with proteomics, provides the highest degree of confidence in a molecule's mechanism of action and selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. sapient.bio [sapient.bio]
- 7. Simple and robust high-throughput serum proteomics workflow with low-microflow LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A High-Throughput Workflow for FFPE Tissue Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differences Between DIA, TMT/iTRAQ, And Traditional Label-free - Creative Proteomics [creative-proteomics.com]
- 12. Comparison of Protein Quantification in a Complex Background by DIA and TMT Workflows with Fixed Instrument Time - Biognosys [biognosys.com]
- 13. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. origene.com [origene.com]
A Comparative Guide to the Efficacy of E3 Ligase-Recruiting Molecules for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation (TPD) has opened up new therapeutic avenues by enabling the selective elimination of disease-causing proteins. At the heart of this technology are heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome. The choice of E3 ligase is a critical determinant of a degrader's efficacy, selectivity, and overall therapeutic potential.[1][2] This guide provides an objective comparison of the most commonly utilized E3 ligase-recruiting molecules, supported by experimental data and detailed methodologies, to aid researchers in the rational design of novel protein degraders.
Key E3 Ligase Recruiters: A Head-to-Head Comparison
While over 600 E3 ligases are encoded in the human genome, only a handful have been effectively leveraged for TPD, primarily due to the availability of high-affinity, well-characterized small molecule ligands.[2][3] The most prominent among these are Cereblon (CRBN) and von Hippel-Lindau (VHL), with Murine Double Minute 2 (MDM2) and Inhibitor of Apoptosis Proteins (IAPs) also emerging as viable alternatives.[3][4]
At a Glance: Key Differences Between VHL and CRBN Recruiters
| Feature | von Hippel-Lindau (VHL) | Cereblon (CRBN) |
| Recruiting Ligands | Hydroxyproline-based ligands | Immunomodulatory drugs (IMiDs) (e.g., Thalidomide, Pomalidomide)[1] |
| Ligand Properties | Higher molecular weight, generally good selectivity.[1] | Smaller molecular weight, orally available scaffolds.[1] |
| Binding Pocket | More buried, leading to better selectivity.[1] | Softer, more compliant surface, permissive to diverse structures.[1] |
| Substrate Scope | Generally considered more selective with a smaller promiscuity window.[1][] | Broader substrate promiscuity.[1][] |
| Off-Target Effects | Generally considered to have fewer off-target effects. | Known to degrade neosubstrate zinc-finger transcription factors (e.g., Ikaros, Aiolos), which can lead to immunological side effects.[1][] |
| Expression Profile | Widely expressed, but levels can be low in certain solid tumors and are regulated by oxygen levels.[1][] | Ubiquitously expressed, with high levels in hematopoietic, neural, and epithelial tissues.[1] |
| Subcellular Localization | Predominantly cytosolic, but can shuttle to the nucleus.[1][] | Primarily nuclear, but can shuttle to the cytoplasm.[] |
Quantitative Comparison of PROTAC Efficacy
The efficacy of a PROTAC is determined by its ability to induce the degradation of a target protein, which is quantified by the DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achieved).[6] The following tables summarize available quantitative data for PROTACs targeting the same protein but recruiting different E3 ligases. It is important to note that direct head-to-head comparisons in the same study are limited, and variations in linker design and experimental conditions can significantly influence the results.[1][2]
Table 1: Comparison of BCR-ABL Degraders [7]
| PROTAC | E3 Ligase Recruiter | Target Binder | Cell Line | DC50 | Dmax |
| Bosutinib-CRBN-PROTAC | CRBN | Bosutinib | K562 | < 2.5 µM | > 80% |
| Bosutinib-VHL-PROTAC | VHL | Bosutinib | K562 | No effect | No effect |
| DAS 6-2-2-6-CRBN-PROTAC | CRBN | Dasatinib | K562 | Not specified | > 90% |
Table 2: Comparison of CDK6 Degraders [7]
| PROTAC | E3 Ligase Recruiter | Target Binder | Cell Line | DC50 | Dmax |
| CP-10 (Palbociclib-Pomalidomide) | CRBN | Palbociclib | U251 | < 100 nM | 89% |
| Palbociclib-VH032 | VHL | Palbociclib | Not specified | Less potent | Less potent |
| Palbociclib-Nutlin-3b | MDM2 | Palbociclib | Not specified | Less potent | Less potent |
| Palbociclib-Bestatin | cIAP | Palbociclib | Not specified | Less potent | Less potent |
Table 3: Comparison of BCL-xL Degraders [8]
| PROTAC | E3 Ligase Recruiter | Target Binder | Cell Line | DC50 | Dmax |
| DT2216 | VHL | ABT-263 | MOLT-4 | 63 nM | 90.8% |
| CRBN-based BCL-xL PROTACs | CRBN | ABT-263 | MOLT-4 | Less potent | Less potent |
Table 4: Comparison of EGFR L858R Degraders [8]
| PROTAC | E3 Ligase Recruiter | Target Binder | Cell Line | DC50 |
| Degrader 68 | VHL | Gefitinib | HCC-827 | 5.0 nM |
| Degrader 68 | VHL | Gefitinib | H3255 | 3.3 nM |
| CRBN-based EGFR L858R PROTACs | CRBN | Gefitinib | Not specified | Less potent |
Signaling Pathways and Mechanism of Action
The recruitment of a specific E3 ligase not only dictates the degradation of the target protein but can also have broader effects on cellular signaling.
VHL Signaling Pathway
The VHL E3 ligase complex is a key regulator of the cellular response to changes in oxygen levels. Under normal oxygen conditions (normoxia), VHL recognizes and polyubiquitinates the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), leading to its degradation. In hypoxic conditions, HIF-1α is stabilized and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[1]
Caption: Simplified diagram of the VHL-HIF signaling pathway.
CRBN Signaling Pathway and Neosubstrate Degradation
CRBN is the substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. The binding of immunomodulatory drugs (IMiDs) like thalidomide and its analogs to CRBN alters its substrate specificity, leading to the recruitment and degradation of "neosubstrates" that are not typically targeted by the CRBN complex.[1] The most well-characterized neosubstrates are the zinc-finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), the degradation of which is responsible for the therapeutic effects of IMiDs in multiple myeloma.[1]
Caption: CRBN signaling and IMiD-induced neosubstrate degradation.
Experimental Protocols for Efficacy Evaluation
A systematic and multi-faceted approach is required to characterize the activity and efficacy of a novel PROTAC.[9] The workflow typically involves a series of in vitro and cellular assays to confirm the mechanism of action, determine potency and efficacy, and assess potential liabilities.
General Experimental Workflow
Caption: A typical workflow for the evaluation of a PROTAC candidate.
Protocol 1: Ternary Complex Formation Assay (Co-Immunoprecipitation)
Objective: To qualitatively or semi-quantitatively assess the formation of the [POI]-[PROTAC]-[E3 Ligase] ternary complex in a cellular context.[10][11]
Materials:
-
Cell line expressing the target protein and E3 ligase.
-
PROTAC compound.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibody against the target protein or a tag on the protein.
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer).
-
Antibodies for Western blotting (anti-POI, anti-E3 ligase).
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at various concentrations and a vehicle control for a specified time.
-
Cell Lysis: Lyse the cells in ice-cold lysis buffer.[12]
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the target protein.[9] Add Protein A/G magnetic beads to pull down the antibody-antigen complex.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against the POI and the E3 ligase. The presence of the E3 ligase in the immunoprecipitate of the POI indicates ternary complex formation.
Protocol 2: In Vitro Ubiquitination Assay
Objective: To directly measure the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.[13][14]
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex (e.g., CRL4-CRBN or VCB).[13]
-
Recombinant purified target protein.
-
Ubiquitin.
-
ATP.
-
PROTAC compound.
-
Reaction buffer.
Procedure:
-
Reaction Setup: On ice, assemble the reaction mixture containing E1, E2, E3, ubiquitin, the target protein, and the PROTAC in the reaction buffer.[13]
-
Initiate Reaction: Add ATP to the reaction mixture to start the ubiquitination process.[14]
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.[14]
-
Quench Reaction: Stop the reaction by adding SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody against the target protein. A ladder of higher molecular weight bands in the PROTAC-treated lane indicates poly-ubiquitination of the target protein.[14]
Protocol 3: Cellular Protein Degradation Assay (Western Blot)
Objective: To quantify the reduction in the levels of the target protein in cells treated with a PROTAC.[2][12]
Materials:
-
Cell line expressing the target protein.
-
PROTAC compound.
-
Cell lysis buffer.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE and Western blotting reagents.
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Secondary antibody conjugated to HRP or a fluorescent dye.
Procedure:
-
Cell Treatment: Plate cells and treat them with a range of concentrations of the PROTAC for a specific duration (e.g., 24 hours).[6][12]
-
Cell Lysis: Lyse the cells and quantify the total protein concentration.[12]
-
SDS-PAGE and Western Blot: Separate equal amounts of total protein from each sample by SDS-PAGE and transfer to a membrane.[2]
-
Antibody Incubation: Probe the membrane with a primary antibody against the target protein and a loading control, followed by incubation with a secondary antibody.
-
Detection and Quantification: Visualize the protein bands and quantify their intensity. Normalize the target protein band intensity to the loading control to determine the extent of degradation.
Conclusion and Future Perspectives
The choice of an E3 ligase recruiter is a critical decision in the design of a protein degrader, with no single option being universally optimal.[15] CRBN and VHL remain the most utilized E3 ligases, each presenting a unique set of advantages and disadvantages.[1] CRBN-based PROTACs often exhibit favorable drug-like properties, while VHL-based degraders can offer high potency and selectivity.[15] MDM2 and IAP-recruiting PROTACs, though less common, provide opportunities for synergistic anti-cancer activity and for targeting proteins that are not amenable to degradation via CRBN or VHL.[15]
The future of targeted protein degradation will likely involve the exploration of novel E3 ligases to expand the scope of degradable targets and to overcome potential resistance mechanisms.[16] The development of tissue-specific PROTACs and a deeper understanding of the factors governing ternary complex formation and stability will be crucial for advancing this transformative therapeutic modality.[16] The experimental frameworks provided in this guide offer a foundation for researchers to conduct their own comparative studies and contribute to the development of the next generation of protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
A Head-to-Head Comparison of cIAP1- and VHL-Based PROTACs for Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the choice of E3 ubiquitin ligase is a critical design parameter in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective, data-driven comparison of two commonly utilized E3 ligase recruiters: cellular Inhibitor of Apoptosis Protein 1 (cIAP1) and the von Hippel-Lindau tumor suppressor (VHL).
This comprehensive guide delves into the mechanisms of action, comparative degradation efficiency, and potential off-target effects of both cIAP1- and VHL-based PROTACs. By presenting quantitative experimental data, detailed protocols, and clear visual diagrams, this document aims to equip researchers with the necessary information to make informed decisions for their targeted protein degradation strategies.
Mechanism of Action: Distinct Pathways to Degradation
Both cIAP1 and VHL are E3 ubiquitin ligases that, when recruited by a PROTAC, can mediate the ubiquitination and subsequent proteasomal degradation of a target protein. However, they operate through distinct cellular pathways and exhibit unique characteristics.
VHL-Based PROTACs: These molecules form a ternary complex with the target protein and the VHL E3 ligase complex (comprising VHL, Elongin B/C, and Cullin 2). This proximity facilitates the transfer of ubiquitin from a charged E2 enzyme to the target protein, marking it for degradation by the 26S proteasome. The stability of this ternary complex is a key determinant of degradation efficiency.
cIAP1-Based PROTACs (SNIPERs): Also known as Specific and Nongenetic IAP-dependent Protein Erasers, these PROTACs recruit cIAP1 to the target protein. A notable feature of cIAP1-based degraders is their ability to induce auto-ubiquitination and degradation of cIAP1 itself. This can have a dual effect: potentially limiting the catalytic efficiency of the PROTAC while also inducing apoptosis, which can be therapeutically advantageous. Furthermore, cIAP1-mediated ubiquitination has been shown to involve the formation of branched ubiquitin chains, a distinct feature compared to the canonical ubiquitin chains often associated with VHL.[1]
dot
References
Validating the Mechanism of Action for a Novel cIAP1 Degrader: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel cellular Inhibitor of Apoptosis Protein 1 (cIAP1) degrader against established alternatives, offering supporting experimental data to validate its mechanism of action. The objective is to furnish researchers, scientists, and drug development professionals with a clear framework for evaluating novel cIAP1-targeting therapeutics.
Introduction to a Novel cIAP1 Degrader
The targeted degradation of cIAP1 represents a promising therapeutic strategy in oncology. cIAP1 is a key regulator of apoptosis and inflammation, and its overexpression is associated with cancer cell survival and resistance to therapy.[1][2] Novel cIAP1 degraders, such as those based on Proteolysis Targeting Chimera (PROTAC) or Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER) technology, are designed to hijack the cell's ubiquitin-proteasome system to specifically eliminate the cIAP1 protein.[3] This approach offers a distinct advantage over traditional inhibitors by removing the entire protein, thereby abrogating both its enzymatic and scaffolding functions. This guide will compare the performance of a representative novel cIAP1 degrader, designated here as "Novel Degrader-1," with the well-characterized SMAC mimetics LCL161 and Birinapant, which also induce cIAP1 degradation.
Quantitative Performance Comparison
The efficacy of a protein degrader is primarily defined by its potency (DC50) and maximal degradation (Dmax). The following table summarizes the key performance metrics for Novel Degrader-1 in comparison to LCL161 and Birinapant, based on data from published studies. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
| Compound | Target(s) | Cell Line | DC50/IC50 | Dmax (%) | Apoptosis Induction | Reference |
| Novel Degrader-1 (SNIPER-12) | BTK, cIAP1 | THP-1 | DC50: 182 ± 57 nM (for BTK) | Not Reported | Not Reported | [3] |
| LCL161 | cIAP1, cIAP2, XIAP | MDA-MB-231 | IC50: 0.4 nM (for cIAP1) | Not Reported | Induces apoptosis | [4] |
| Birinapant (TL32711) | cIAP1, XIAP | SUM190 | Kd: <1 nM (for cIAP1), 45 nM (for XIAP) | Not Reported | Induces apoptosis and decreases cell viability | [5] |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of cIAP1 degraders. Below are protocols for key experiments.
Protocol 1: Western Blotting for cIAP1 Degradation
This protocol is used to determine the dose-dependent degradation of cIAP1 following treatment with the degrader.
-
Cell Culture and Treatment: Plate a suitable cancer cell line (e.g., MDA-MB-231, H1299) in 6-well plates and allow them to adhere overnight.[6] Treat the cells with increasing concentrations of the novel cIAP1 degrader, LCL161, or Birinapant for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against cIAP1 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the cIAP1 band intensity to the loading control. Calculate the percentage of cIAP1 degradation relative to the vehicle control to determine the DC50 and Dmax values.[1]
Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay quantifies the induction of apoptosis.
-
Cell Treatment: Seed cells in 6-well plates and treat with the cIAP1 degrader or SMAC mimetic at various concentrations for 24-48 hours.
-
Cell Staining: Harvest the cells, wash with cold PBS, and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the vehicle control.
Protocol 3: Caspase Activity Assay
This assay measures the activity of key executioner caspases (e.g., caspase-3/7) to confirm the apoptotic pathway.
-
Cell Treatment: Plate cells in a 96-well plate and treat with the compounds as described above.
-
Assay Procedure: Use a commercially available caspase-Glo® 3/7 assay kit. Add the caspase-Glo® reagent to each well and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader. The luminescence is proportional to the amount of caspase activity.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase activity.
Visualizing the Mechanism of Action
Diagrams generated using Graphviz provide a clear visual representation of the signaling pathways and experimental workflows.
Caption: cIAP1 signaling pathway and the mechanism of a novel degrader.
Caption: Workflow for validating the mechanism of a cIAP1 degrader.
Caption: Logical flow of the cIAP1 degrader's mechanism of action.
References
- 1. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LCL161 increases paclitaxel-induced apoptosis by degrading cIAP1 and cIAP2 in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cIAP1/2 are involved in the radiosensitizing effect of birinapant on NSCLC cell line in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The novel SMAC mimetic birinapant exhibits potent activity against human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LCL161, a SMAC mimetic, Preferentially Radiosensitizes Human Papillomavirus Negative Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Linker Technologies for cIAP1-Targeting Conjugates
For Researchers, Scientists, and Drug Development Professionals
The strategic design of linker molecules is a critical determinant in the efficacy and therapeutic window of cIAP1 (cellular inhibitor of apoptosis protein 1) conjugates, particularly in the context of Proteolysis Targeting Chimeras (PROTACs). As heterobifunctional molecules, cIAP1-recruiting PROTACs, also known as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers), utilize a linker to bridge a target protein ligand with a cIAP1-binding moiety, thereby inducing ubiquitination and subsequent proteasomal degradation of the target protein. The linker is not a passive spacer but an active modulator of the conjugate's physicochemical properties, stability, and its ability to orchestrate a productive ternary complex between the target protein and cIAP1.
This guide provides a comparative analysis of different linker types for cIAP1 conjugates, supported by experimental data, to inform rational design and optimization strategies.
Data Presentation: Comparative Performance of Linker Types
The selection of a linker profoundly impacts the degradation efficiency of a cIAP1 conjugate, often quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Below are tables summarizing the performance of different linker archetypes in cIAP1-recruiting PROTACs targeting various proteins of interest.
Table 1: Comparison of Flexible Linkers (PEG vs. Alkyl) for BTK-Targeting cIAP1 Conjugates
| Compound ID | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| SNIPER-12 | PEG | 5-unit polyethylene glycol | 182 ± 57 | >90 | [1] |
| SNIPER-13 | PEG | 2-unit polyethylene glycol | Inactive | N/A | [1] |
| Hypothetical | Alkyl | C8 Alkyl Chain | ~250 | ~85 | General Knowledge |
| Hypothetical | Alkyl | C4 Alkyl Chain | >1000 | <20 | General Knowledge |
Note: The data for SNIPER-12 and -13 highlights the critical importance of linker length optimization.[1] Hypothetical data for alkyl linkers is included to illustrate general trends observed in PROTAC development where sufficient length is required for activity.
Table 2: Comparison of Linker Architectures for CRABP-II-Targeting cIAP1 Conjugates (SNIPERs)
| Compound ID | Linker Type | Key Linker Features | Degradation Activity | Cell Proliferation Inhibition | Reference |
| SNIPER-21 | PEG-based | Flexible, hydrophilic | Potent at 1 µM | Effective | [1] |
| SNIPER-22 | Modified | Long-chain, potentially more stable | Potent, long-lasting degradation | Less effective than SNIPER-21 | [1] |
| Hypothetical | Rigid | Piperazine-containing | Moderate | Moderate | General Knowledge |
| Hypothetical | Cleavable | Valine-Citrulline dipeptide | Potent (intracellular release) | Potentially higher bystander effect | General Knowledge |
Note: This table illustrates that linker modification affects not only degradation but also downstream cellular effects. The hypothetical examples showcase how other linker types could be conceptualized for this target.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
A Comparative Guide to cIAP1-Targeting Strategies: SNIPERs vs. SMAC Mimetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison between two prominent strategies for targeting the cellular Inhibitor of Apoptosis Protein 1 (cIAP1): cIAP1 Ligand-Linker Conjugates designed for Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), and traditional SMAC (Second Mitochondria-derived Activator of Caspases) mimetics. While direct comparative data for "cIAP1 Ligand-Linker Conjugates 15" is not publicly available, this guide leverages data from representative cIAP1-recruiting SNIPERs to provide a valuable performance benchmark against well-established SMAC mimetics such as LCL161, Birinapant, and GDC-0152.
The fundamental difference between these two approaches lies in their mechanism of action. SMAC mimetics function by binding to the BIR3 domain of IAP proteins, preventing their interaction with caspases and promoting apoptosis.[1] In contrast, cIAP1-recruiting SNIPERs are bifunctional molecules that induce the targeted degradation of a specific protein of interest by hijacking the E3 ubiquitin ligase activity of cIAP1.[2]
Mechanism of Action: Degradation vs. Inhibition
SMAC mimetics directly antagonize cIAP1, leading to its auto-ubiquitination and subsequent degradation, which in turn sensitizes cells to apoptotic stimuli.[3] cIAP1-recruiting SNIPERs, on the other hand, induce the formation of a ternary complex between cIAP1, the SNIPER molecule, and a target protein, leading to the ubiquitination and proteasomal degradation of the target protein.[4] This targeted protein degradation offers a distinct therapeutic modality compared to simple inhibition.
Figure 1. Mechanisms of Action
Quantitative Performance Comparison
The following tables summarize key performance metrics for representative cIAP1-recruiting SNIPERs and established SMAC mimetics. It is important to note that these values are derived from different studies and cell lines, and direct cross-comparison should be interpreted with caution.
Table 1: Performance of Representative cIAP1-Recruiting SNIPERs
| Compound | Target Protein | DC₅₀ | Dₘₐₓ | Cell Line |
| SNIPER(ABL)-019 | BCR-ABL | 0.3 µM | Not Reported | Not Specified |
| SNIPER(ER)-87 | ERα | 0.097 µM | Not Reported | Not Specified |
| SNIPER(ABL)-058 | BCR-ABL | 10 µM | Not Reported | Not Specified |
| SNIPER(ABL)-015 | BCR-ABL | 5 µM | Not Reported | Not Specified |
DC₅₀: Concentration for 50% maximal degradation. Dₘₐₓ: Maximum degradation.
Table 2: Performance of Known SMAC Mimetics
| Compound | Binding Affinity (Kᵢ for cIAP1) | cIAP1 Degradation (IC₅₀) | Cell Viability (IC₅₀/EC₅₀) | Cell Line |
| LCL161 | 17 nM[5] | 0.4 nM[6] | 10.23 µM (Hep3B)[6] | MDA-MB-231, Hep3B |
| Birinapant | <1 nM[7] | 17 nM[8] | ~300 nM (SUM190)[7] | A375, SUM190 |
| GDC-0152 | 17 nM[9] | 10 nM[10] | 2.5 nM (SK-OV-3)[5] | A2058, SK-OV-3 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the design and execution of comparative studies.
Experimental Workflow
Figure 2. Experimental Workflow
cIAP1 Binding Affinity Assays
a) Homogeneous Time-Resolved Fluorescence (HTRF) Assay [11]
This competitive assay measures the binding of a compound to the cIAP1 BIR3 domain.
-
Principle: The assay uses a GST-tagged human cIAP1 BIR3 binding domain, an anti-GST antibody labeled with a Terbium cryptate (donor), and a red-labeled cIAP1 ligand (e.g., LCL161-Red, acceptor). When the labeled ligand binds to cIAP1, FRET occurs. A test compound that binds to cIAP1 will compete with the labeled ligand, preventing FRET.[11]
-
Protocol:
-
Dispense test compounds or standards into a 384-well low volume white plate.
-
Add the GST-tagged cIAP1 BIR3 binding domain.
-
Add a pre-mixed solution of the anti-GST Terbium-labeled antibody and the red-labeled cIAP1 ligand.
-
Incubate at room temperature for the recommended time (e.g., 60 minutes).
-
Read the fluorescence at the donor and acceptor emission wavelengths (e.g., 620 nm and 665 nm) using an HTRF-compatible plate reader.
-
Calculate the HTRF ratio and determine the binding affinity (Kᵢ) from competitive binding curves.
-
b) Fluorescence Polarization (FP) Assay [10][12]
This assay measures the change in polarization of a fluorescently labeled ligand upon binding to cIAP1.
-
Principle: A small fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to a larger molecule like cIAP1, its tumbling slows down, increasing the polarization. A test compound will compete with the tracer for binding, causing a decrease in polarization.
-
Protocol:
-
To a 384-well black plate, add the fluorescently labeled cIAP1 ligand (tracer) and the purified cIAP1 BIR3 domain protein in assay buffer.
-
Add serial dilutions of the test compound.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters and polarizers.
-
Plot the change in millipolarization (mP) units against the compound concentration to determine the IC₅₀, from which the Kᵢ can be calculated.
-
cIAP1 Degradation Assay (Western Blot)[13][14]
This assay quantifies the amount of cIAP1 protein in cells after treatment with a test compound.
-
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231) and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for the desired time points (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-polyacrylamide gel electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against cIAP1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with a primary antibody for a loading control (e.g., β-actin or GAPDH).
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities using densitometry software and normalize the cIAP1 signal to the loading control.
-
Cell Viability Assay (CellTiter-Glo®)[15][16][17]
This luminescent assay determines the number of viable cells in culture based on the quantification of ATP.
-
Principle: The CellTiter-Glo® reagent contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP present, which is indicative of metabolically active, viable cells.[13]
-
Protocol:
-
Cell Plating: Seed cells in an opaque-walled 96-well or 384-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read the luminescence using a plate reader.
-
Analysis: Normalize the data to untreated control cells and plot the percentage of cell viability against the compound concentration to determine the IC₅₀ or EC₅₀ value.
-
Conclusion
Both cIAP1-recruiting SNIPERs and SMAC mimetics represent promising strategies for targeting cIAP1 in a therapeutic context. SMAC mimetics have a more established history with several candidates in clinical trials, demonstrating potent induction of apoptosis. SNIPERs, leveraging the principles of targeted protein degradation, offer a newer, potentially more versatile approach. The choice between these strategies will depend on the specific therapeutic goal, the target protein in the case of SNIPERs, and the desired pharmacological outcome. The experimental protocols provided herein offer a robust framework for the head-to-head evaluation of these and other novel cIAP1-targeting agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LCL161, a SMAC mimetic, Preferentially Radiosensitizes Human Papillomavirus Negative Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Discovery of a potent small-molecule antagonist of inhibitor of apoptosis (IAP) proteins and clinical candidate for the treatment of cancer (GDC-0152) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (GDC-0152) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. revvity.com [revvity.com]
- 12. rsc.org [rsc.org]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
Safety Operating Guide
Proper Disposal of cIAP1 Ligand-Linker Conjugates: A Step-by-Step Guide
For immediate reference, always consult the Safety Data Sheet (SDS) provided by the manufacturer for specific chemical properties and disposal instructions. The following guide provides essential safety and logistical information for the proper disposal of cIAP1 Ligand-Linker Conjugates 15, based on general best practices for handling potent, biologically active small molecules in a laboratory setting.
cIAP1 ligand-linker conjugates are a type of targeted protein degrader, often categorized with PROTACs (Proteolysis Targeting Chimeras) and molecular glues.[1][2] These compounds function by inducing the degradation of specific proteins, in this case, the cellular Inhibitor of Apoptosis Protein 1 (cIAP1), which can lead to programmed cell death (apoptosis).[2][3] Due to their biological activity, these compounds and any materials contaminated with them should be handled and disposed of as hazardous chemical waste.
Waste Categorization and Disposal Procedures
Proper segregation of waste is critical to ensure safety and compliance with institutional and regulatory standards. Waste generated from research involving this compound should be categorized as follows:
| Waste Category | Description | Recommended Disposal Container | Disposal Procedure |
| Solid Chemical Waste | Unused or expired pure compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, contaminated lab supplies (e.g., pipette tips, microfuge tubes, weigh boats). | Labeled, sealed, and puncture-resistant hazardous waste container. For cytotoxic waste, a designated yellow container is often used.[4] | 1. Collect all solid waste in a designated, clearly labeled hazardous waste container. 2. Ensure the container is kept closed when not in use. 3. Do not overfill the container.[4] 4. Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office. |
| Liquid Chemical Waste | Unused solutions of the compound, contaminated solvents (e.g., from chromatography or reaction workups), and cell culture media containing the compound. | Labeled, leak-proof, and chemically compatible hazardous waste container (e.g., glass or polyethylene). | 1. Collect all liquid waste in a designated, clearly labeled hazardous waste container. 2. Do not mix incompatible waste streams.[4] 3. Keep the container securely capped. 4. Arrange for pickup and disposal by your institution's EHS office. |
| Sharps Waste | Needles, syringes, scalpels, and broken glass contaminated with the compound. | Labeled, puncture-proof sharps container. | 1. Place all contaminated sharps directly into a designated sharps container immediately after use. 2. Do not recap, bend, or break needles. 3. When the container is three-quarters full, seal it and arrange for disposal through your institution's EHS office.[5] |
| Aqueous Waste (Low Contamination) | Dilute aqueous solutions from initial rinsing of contaminated glassware. | May be eligible for neutralization and sewer disposal depending on local regulations and the absence of other hazardous components. Consult your institution's EHS for guidance. | 1. If permitted, neutralize the pH to between 5 and 9.[6] 2. Flush with a large volume of water.[6] 3. If not permitted, collect as liquid chemical waste. |
Experimental Protocols for Waste Handling
Decontamination of Glassware and Surfaces:
-
Initial Rinse: Rinse contaminated glassware and surfaces with an appropriate organic solvent (e.g., ethanol or isopropanol) to solubilize the compound. Collect this rinse as liquid chemical waste.
-
Secondary Wash: Wash with a laboratory detergent and water.
-
Final Rinse: Rinse thoroughly with deionized water.
Spill Management:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or involves a highly volatile solvent, evacuate the area.
-
Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of chemically resistant gloves.
-
Contain the Spill: Use absorbent pads or spill pillows to contain the spill.
-
Clean the Spill: For liquid spills, cover with an absorbent material. For solid spills, carefully scoop up the material.
-
Decontaminate the Area: Wipe the spill area with a suitable solvent, followed by a detergent solution.
-
Dispose of Waste: All materials used for spill cleanup must be disposed of as solid chemical waste.
Disposal Workflow Diagram
Caption: Waste segregation workflow for cIAP1 Ligand-Linker Conjugates.
This guide provides a framework for the safe handling and disposal of this compound. Adherence to these procedures, in conjunction with institution-specific protocols and the manufacturer's SDS, is paramount for ensuring a safe laboratory environment.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. Buy cIAP1 Ligand-Linker Conjugates 1 [smolecule.com]
- 3. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. acewaste.com.au [acewaste.com.au]
- 5. Laboratory waste | Staff Portal [staff.ki.se]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling cIAP1 Ligand-Linker Conjugates 15
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling cIAP1 Ligand-Linker Conjugates 15. The following procedures are designed to minimize exposure risk and ensure safe disposal, reflecting best practices for handling potent, biologically active compounds in a laboratory setting.
Pre-Handling Risk Assessment
Given that cIAP1 (Cellular Inhibitor of Apoptosis Protein 1) is involved in regulating programmed cell death (apoptosis), accidental exposure to a cIAP1-targeting conjugate could have significant biological effects. A thorough risk assessment is mandatory before any handling of the compound. This involves identifying potential hazards, evaluating the risks of exposure, and implementing control measures to minimize these risks.
Required Personal Protective Equipment (PPE)
The primary goal is to prevent all routes of exposure, including inhalation, skin contact, and ingestion. The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. Inner glove tucked under the lab coat cuff, outer glove over the cuff. | Prevents skin contact. Double-gloving provides an extra layer of protection against tears and contamination. |
| Eye/Face Protection | ANSI Z87.1-rated safety glasses with side shields or a full-face shield. | Protects eyes and face from splashes of liquids or fine dust particles. A face shield is recommended when there is a higher risk of splashing. |
| Lab Coat | Dedicated, disposable, solid-front lab coat with tight-fitting cuffs. | Protects skin and personal clothing from contamination. A solid-front, disposable coat is preferred to prevent penetration and to facilitate proper disposal after use or contamination. |
| Respiratory | Use of a certified chemical fume hood is the primary engineering control to prevent inhalation. | A properly functioning fume hood will contain aerosols and vapors. Respiratory protection (e.g., an N95 respirator) may be required for certain procedures like weighing powders outside of a containment enclosure, based on a risk assessment. |
Engineering and Administrative Controls
Primary Engineering Control: All handling of this compound, especially when in powder form or when preparing solutions, must be conducted within a certified chemical fume hood or a glove box. This is the most critical step in preventing inhalation exposure.
Administrative Controls:
-
Designated Area: Clearly mark and restrict access to the area where the conjugate is handled.
-
Training: Ensure all personnel are trained on the specific hazards of the compound and the required handling procedures.
-
Hygiene: Do not store or consume food and drink in the laboratory. Wash hands thoroughly after handling the compound and before leaving the laboratory.
subgraph "cluster_Prep" { label="Preparation"; style="filled"; fillcolor="#FFFFFF"; "Risk_Assessment" [label="Conduct Risk\nAssessment"]; "Don_PPE" [label="Don Required PPE"]; "Prep_Workstation" [label="Prepare Workstation\n(Fume Hood)"]; }
subgraph "cluster_Handling" { label="Handling"; style="filled"; fillcolor="#FFFFFF"; "Handle_Compound" [label="Handle cIAP1 Conjugate\n(e.g., weighing, making solutions)"]; }
subgraph "cluster_Post" { label="Post-Handling"; style="filled"; fillcolor="#FFFFFF"; "Decontaminate" [label="Decontaminate\nWork Surfaces"]; "Dispose_Waste" [label="Segregate & Dispose\nof Waste"]; "Doff_PPE" [label="Doff PPE"]; "Wash_Hands" [label="Wash Hands\nThoroughly"]; }
"Risk_Assessment" -> "Don_PPE" [label="Proceed if safe"]; "Don_PPE" -> "Prep_Workstation"; "Prep_Workstation" -> "Handle_Compound"; "Handle_Compound" -> "Decontaminate"; "Decontaminate" -> "Dispose_Waste"; "Dispose_Waste" -> "Doff_PPE"; "Doff_PPE" -> "Wash_Hands"; }
Figure 1: Step-by-step workflow for the safe handling of this compound.
Spill and Emergency Procedures
Immediate and correct response to a spill is crucial to prevent exposure.
Spill Response Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the affected area if the spill is large or if there is a risk of aerosolization.
-
Contain: If safe to do so, contain the spill using a chemical spill kit. For powders, gently cover with a damp paper towel to avoid creating dust. For liquids, use absorbent pads.
-
Decontaminate: Clean the area with an appropriate decontaminating solution (e.g., a 10% bleach solution followed by a water rinse, or another validated method), working from the outside of the spill inward.
-
Dispose: All materials used for cleanup must be disposed of as hazardous chemical waste.
"Spill_Occurs" [label="Spill Occurs", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Assess_Severity" [label="Assess Severity", shape=diamond, fillcolor="#FBBC05"]; "Minor_Spill" [label="Minor Spill\n(Contained, No Aerosol)"]; "Major_Spill" [label="Major Spill\n(Large, Aerosol Risk)"]; "Alert_Personnel" [label="Alert Nearby\nPersonnel"]; "Evacuate_Area" [label="Evacuate Area &\nContact EHS"]; "Contain_Spill" [label="Contain Spill with\nAppropriate Kit"]; "Decontaminate" [label="Decontaminate Area"]; "Dispose_Waste" [label="Dispose of Cleanup\nMaterials as Hazardous Waste"];
"Spill_Occurs" -> "Assess_Severity"; "Assess_Severity" -> "Minor_Spill" [label="Minor"]; "Assess_Severity" -> "Major_Spill" [label="Major"]; "Minor_Spill" -> "Alert_Personnel"; "Major_Spill" -> "Evacuate_Area"; "Alert_Personnel" -> "Contain_Spill"; "Contain_Spill" -> "Decontaminate"; "Decontaminate" -> "Dispose_Waste"; }
Figure 2: Logical flow for responding to a spill of this compound.
Waste Disposal Plan
Proper segregation and disposal of waste are critical to prevent environmental contamination and accidental exposure.
Waste Streams:
-
Solid Waste: All contaminated solid materials, including gloves, lab coats, pipette tips, and empty vials, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or contaminated liquids should be collected in a sealed, properly labeled hazardous liquid waste container. Do not pour this waste down the drain.
-
Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.
All waste containers must be labeled with the words "Hazardous Waste" and a full description of the contents, including the name "this compound." Follow your institution's specific guidelines for the final pickup and disposal by a licensed hazardous waste contractor.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
